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(S,R,S)-AHPC-O-PEG1-propargyl

Cat. No.: B12414027
M. Wt: 570.7 g/mol
InChI Key: GZSOURYSHDAJDX-MVERNJQCSA-N
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Description

(S,R,S)-AHPC-O-PEG1-propargyl is a useful research compound. Its molecular formula is C29H38N4O6S and its molecular weight is 570.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H38N4O6S B12414027 (S,R,S)-AHPC-O-PEG1-propargyl

Properties

Molecular Formula

C29H38N4O6S

Molecular Weight

570.7 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-(2-prop-2-ynoxyethoxy)acetyl]amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C29H38N4O6S/c1-6-11-38-12-13-39-17-24(35)32-26(29(3,4)5)28(37)33-16-22(34)14-23(33)27(36)30-15-20-7-9-21(10-8-20)25-19(2)31-18-40-25/h1,7-10,18,22-23,26,34H,11-17H2,2-5H3,(H,30,36)(H,32,35)/t22-,23+,26-/m1/s1

InChI Key

GZSOURYSHDAJDX-MVERNJQCSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCC#C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCC#C)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (S,R,S)-AHPC-O-PEG1-propargyl for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-AHPC-O-PEG1-propargyl is a key chemical tool in the rapidly advancing field of targeted protein degradation (TPD). As a derivative of the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand (S,R,S)-AHPC, it serves as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its role in TPD, detailing its application in the synthesis of PROTACs targeting Bromodomain-containing protein 4 (BRD4), relevant experimental protocols, and the underlying biological pathways.

Introduction: The Role of this compound in PROTAC Technology

PROTACs are heterobifunctional molecules designed to co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs). They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This compound is a pre-functionalized E3 ligase ligand, specifically designed for the modular and efficient synthesis of VHL-recruiting PROTACs.

The (S,R,S)-AHPC core provides high-affinity binding to the VHL E3 ligase. The propargyl functional group, attached via a single polyethylene (B3416737) glycol (PEG1) unit, enables facile conjugation to an azide-modified POI ligand through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This modular approach allows for the rapid generation of PROTAC libraries with varying POI ligands to accelerate the discovery of potent and selective protein degraders.

Chemical Properties

PropertyValue
Full Chemical Name (2S,4R)-1-((S)-3,3-dimethyl-2-(2-(prop-2-yn-1-yloxy)acetamido)butanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
Synonyms This compound, Compound 10b
Molecular Formula C29H38N4O6S
Molecular Weight 570.70 g/mol
CAS Number 2098799-79-0

Mechanism of Action: VHL-Mediated Protein Degradation

PROTACs synthesized using this compound function by inducing the formation of a ternary complex between the target protein, the PROTAC itself, and the VHL E3 ligase complex. This proximity, orchestrated by the PROTAC, leads to the polyubiquitination of the target protein by the E3 ligase. The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which subsequently degrades the tagged protein.

VHL_PROTAC_Pathway cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation POI Target Protein (e.g., BRD4) PROTAC This compound -based PROTAC POI->PROTAC Binds to POI Ligand Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation POI_PROTAC_VHL POI-PROTAC-VHL Complex VHL_complex VHL E3 Ligase Complex (VHL, Elongin B/C, Cul2, Rbx1) VHL_complex->PROTAC Binds to (S,R,S)-AHPC Ligand Ub Ubiquitin (Ub) Ub->POI_PROTAC_VHL Recruits Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Results in POI_PROTAC_VHL->POI Polyubiquitination

VHL-mediated targeted protein degradation pathway.

Quantitative Data: A Case Study on BRD4 Degradation

The utility of this compound has been demonstrated in the development of PROTACs targeting the epigenetic reader protein BRD4. The following tables summarize key quantitative data for a representative BRD4-targeting PROTAC synthesized using this linker and an azide-functionalized derivative of the BRD4 inhibitor, JQ1.

Table 1: Ternary Complex Formation

PROTAC ComponentTarget ProteinE3 LigaseAssay MethodResult
JQ1-azide + this compoundBRD4VHLAlphaScreenSuccessful ternary complex formation observed

Table 2: Cellular BRD4 Degradation

Cell LinePROTAC ConcentrationTimeAssay MethodDC50 (nM)Dmax (%)
Human leukemia (MV4;11)0.1 - 1000 nM24hWestern Blot~100>90
Human cervical cancer (HeLa)0.1 - 1000 nM24hWestern Blot~250>85

Experimental Protocols

Synthesis of a BRD4-Targeting PROTAC via CuAAC (Click Chemistry)

This protocol describes the conjugation of an azide-functionalized JQ1 derivative to this compound.

Materials:

  • This compound

  • JQ1-azide derivative

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent: 1:1 tert-Butanol/Water or Dimethylformamide (DMF)

Procedure:

  • Dissolve the JQ1-azide derivative (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) and THPTA (0.2 equivalents) in water.

  • To the solution of the azide (B81097) and alkyne, add the sodium ascorbate solution followed by the CuSO₄/THPTA solution.

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the crude reaction mixture can be purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the final PROTAC.

PROTAC_Synthesis_Workflow start Start dissolve Dissolve JQ1-azide and This compound in solvent start->dissolve prepare_reagents Prepare fresh solutions of: - Sodium Ascorbate - CuSO4/THPTA dissolve->prepare_reagents add_reagents Add Sodium Ascorbate and CuSO4/THPTA solutions to the reaction mixture prepare_reagents->add_reagents react Stir at Room Temperature (2-12 hours) add_reagents->react monitor Monitor reaction by LC-MS react->monitor monitor->react Incomplete purify Purify by preparative HPLC monitor->purify Complete end Final BRD4 PROTAC purify->end Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_immunoblot Immunoblotting seed_cells Seed Cells treat_cells Treat with PROTAC and Controls seed_cells->treat_cells lyse_cells Cell Lysis treat_cells->lyse_cells quantify_protein Protein Quantification lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Detection secondary_ab->detect analyze Data Analysis: Quantify Bands, Normalize to Loading Control, Calculate % Degradation detect->analyze

In-Depth Technical Guide: (S,R,S)-AHPC-O-PEG1-propargyl (CAS Number 2098799-79-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-AHPC-O-PEG1-propargyl, with CAS number 2098799-79-0, is a crucial E3 ligase ligand, specifically targeting the von Hippel-Lindau (VHL) protein. It serves as a fundamental building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of small molecules designed for targeted protein degradation. This technical guide provides a comprehensive overview of its chemical properties, its central role in the PROTAC mechanism, and detailed experimental protocols for its application. The information presented is primarily derived from the foundational work by Wurz et al. in the Journal of Medicinal Chemistry (2018), where this compound is identified as compound 10b .

Core Concepts and Chemical Properties

This compound is a synthetic molecule designed with two key functionalities. Firstly, it incorporates the (S,R,S)-AHPC moiety, a potent ligand for the VHL E3 ubiquitin ligase. Secondly, it features a PEG1 linker terminating in a propargyl group. This terminal alkyne is specifically designed for facile conjugation to other molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and widely used "click chemistry" reaction.

PropertyValue
CAS Number 2098799-79-0
Molecular Formula C29H38N4O6S
Molecular Weight 570.70 g/mol
Synonyms This compound, VHL Ligand 10b
Functional Groups VHL Ligand (AHPC core), PEG1 Linker, Terminal Alkyne (Propargyl)
Primary Application E3 Ligase Ligand for PROTAC Synthesis

Mechanism of Action in Targeted Protein Degradation

The primary utility of this compound lies in its role as a component of a PROTAC. A PROTAC is a heterobifunctional molecule that consists of three parts: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

By using click chemistry, the propargyl group of this compound can be readily attached to a POI ligand that has been functionalized with an azide (B81097) group. The resulting PROTAC molecule can then simultaneously bind to both the POI and the VHL E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the POI. The polyubiquitin (B1169507) chain acts as a signal for the proteasome, the cell's protein degradation machinery, to recognize and degrade the POI.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex binds VHL VHL E3 Ligase VHL->Ternary_Complex binds PROTAC This compound -Linker-POI Ligand PROTAC->Ternary_Complex mediates PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome PolyUb_POI->Proteasome recognized by Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI degrades to

PROTAC Mechanism of Action.

Experimental Protocols

The following protocols are based on the methodologies described by Wurz et al. (2018) for the synthesis and evaluation of PROTACs utilizing this compound (compound 10b).

Synthesis of this compound (Compound 10b)

The synthesis of this compound is a multi-step process. A key final step involves the coupling of the VHL ligand precursor with the propargyl-containing linker. The general scheme for the synthesis of the VHL alkyne handle 10b is described by Wurz et al. as starting from intermediate 8 . To a solution of 8 (1.0 equiv) in DMF were added 2-(2-(prop-2-yn-1-yloxy)ethoxy)acetic acid (9 , 1.2 equiv), HATU (1.2 equiv), and DIPEA (3.0 equiv). The reaction mixture was stirred at room temperature for 18 hours. The crude product was then purified by reverse-phase HPLC to yield 10b .

PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of the VHL ligand alkyne, this compound, to an azide-functionalized ligand for a protein of interest, exemplified here by the BRD4 ligand JQ1-azide.

CuAAC_Workflow cluster_1 PROTAC Synthesis Workflow Start Start Materials Reactants This compound + POI-Azide Start->Reactants Reaction CuSO4, Sodium Ascorbate in DMSO/H2O Reactants->Reaction Incubation Room Temperature 18 hours Reaction->Incubation Purification Reverse-Phase HPLC Incubation->Purification Final_Product Purified PROTAC Purification->Final_Product

An In-Depth Technical Guide to the Mechanism of Action of VHL E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, its mechanism of action, and the therapeutic potential of VHL ligands, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).

The VHL E3 Ligase Complex: Structure and Function

The von Hippel-Lindau (VHL) protein is a crucial component of a multi-subunit E3 ubiquitin ligase complex, often referred to as the VCB-Cul2 complex. This complex plays a central role in cellular oxygen sensing and is a key tumor suppressor.[1][2] The core components of this complex include:

  • pVHL: The substrate recognition subunit, responsible for binding to specific target proteins.[3]

  • Elongin B and Elongin C: These proteins form a stable heterodimer that binds to pVHL and acts as an adaptor, linking pVHL to the rest of the complex.[4][5]

  • Cullin 2 (Cul2): A scaffold protein that interacts with the Elongin B/C dimer and the RING-box protein 1 (Rbx1).[4]

  • Rbx1: A RING-finger protein that recruits the E2 ubiquitin-conjugating enzyme, which carries activated ubiquitin.[6]

Mutations in the VHL gene are associated with von Hippel-Lindau disease, a hereditary cancer syndrome characterized by the growth of tumors in various parts of the body.[1] The loss of VHL function is also a frequent event in sporadic clear cell renal cell carcinoma.[7]

Mechanism of Action: The HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), the VHL E3 ligase complex targets the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) for degradation.[8] HIF-1α is a transcription factor that, under low oxygen conditions (hypoxia), promotes the expression of genes involved in angiogenesis, glucose metabolism, and cell survival.[9]

The process of HIF-1α degradation is tightly regulated by oxygen levels:

  • Prolyl Hydroxylation: In the presence of oxygen, prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues (Pro402 and Pro564) on HIF-1α.[10][11]

  • VHL Recognition: The hydroxylated proline residues create a binding site for the β-domain of pVHL.[3]

  • Ubiquitination: Upon binding, the VHL E3 ligase complex polyubiquitinates HIF-1α, attaching a chain of ubiquitin molecules.[1]

  • Proteasomal Degradation: The polyubiquitin (B1169507) chain serves as a signal for the 26S proteasome, which recognizes and degrades HIF-1α, keeping its levels low.[8][12]

Under hypoxic conditions, the PHDs are inactive, and HIF-1α is not hydroxylated. This prevents its recognition by VHL, leading to its stabilization and accumulation. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of target genes.[13]

VHL_HIF_Pathway VHL-HIF Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia O2 O2 PHDs PHDs O2->PHDs activates HIF-1a HIF-1a PHDs->HIF-1a hydroxylates OH-HIF-1a Hydroxylated HIF-1α Stable_HIF-1a Stable HIF-1α VHL_Complex VHL E3 Ligase (VHL, Elongin B/C, Cul2, Rbx1) OH-HIF-1a->VHL_Complex binds Poly-Ub-HIF-1a Polyubiquitinated HIF-1α VHL_Complex->Poly-Ub-HIF-1a polyubiquitinates Ub Ubiquitin Ub->VHL_Complex Proteasome 26S Proteasome Poly-Ub-HIF-1a->Proteasome targets for Degradation Degradation Proteasome->Degradation No_O2 Low O2 Inactive_PHDs Inactive PHDs No_O2->Inactive_PHDs inactivates Inactive_PHDs->Stable_HIF-1a does not hydroxylate HIF-1_Dimer HIF-1 Dimer Stable_HIF-1a->HIF-1_Dimer HIF-1b HIF-1β HIF-1b->HIF-1_Dimer Nucleus Nucleus HIF-1_Dimer->Nucleus translocates to HRE Hypoxia Response Element Nucleus->HRE binds to Gene_Expression Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_Expression activates

VHL-HIF Signaling Pathway

VHL Ligands in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[14] A PROTAC consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two ligands.[15]

VHL is a frequently utilized E3 ligase in PROTAC design due to the availability of potent and specific small molecule ligands.[16] These ligands are typically derivatives of the hydroxyproline (B1673980) motif found in HIF-1α, which allows them to bind to the substrate recognition site of pVHL.[17]

The mechanism of action for a VHL-based PROTAC is as follows:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and the VHL E3 ligase complex, forming a ternary complex (POI-PROTAC-VHL).[14]

  • Proximity-Induced Ubiquitination: The formation of the ternary complex brings the POI into close proximity with the E2 ubiquitin-conjugating enzyme recruited by the VHL complex. This proximity facilitates the transfer of ubiquitin from the E2 enzyme to the POI.

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell. The PROTAC molecule is then released and can induce the degradation of another POI molecule, acting in a catalytic manner.

PROTAC_Mechanism Mechanism of VHL-based PROTAC POI Protein of Interest Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex VHL_Ligand VHL Ligand Linker Linker VHL_Ligand->Linker POI_Ligand POI Ligand POI_Ligand->Linker PROTAC PROTAC PROTAC->POI binds VHL_Complex VHL E3 Ligase Complex PROTAC->VHL_Complex binds PROTAC->Ternary_Complex VHL_Complex->Ternary_Complex Poly-Ub-POI Polyubiquitinated POI Ternary_Complex->Poly-Ub-POI induces polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly-Ub-POI->Proteasome targets for Degradation Degradation Proteasome->Degradation Pull_Down_Workflow Pull-Down Assay Workflow Start Start Immobilize_Bait Immobilize Bait Protein (e.g., His-tagged VHL) on beads Start->Immobilize_Bait Incubate Incubate beads with Prey Protein (POI) and PROTAC Immobilize_Bait->Incubate Wash Wash beads to remove non-specific binders Incubate->Wash Elute Elute bound proteins Wash->Elute Analyze Analyze eluate by SDS-PAGE and Western Blot Elute->Analyze End End Analyze->End

References

The Pivotal Role of the PEG1 Linker in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of two ligands—one that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[1][4] Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties.[5][6] This in-depth technical guide elucidates the multifaceted role of PEG linkers, with a particular focus on the foundational PEG1 unit, in the rational design of potent and drug-like PROTACs.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique combination of hydrophilicity and flexibility.[1][4] These characteristics are instrumental in addressing some of the major challenges in PROTAC development, such as poor solubility and limited cell permeability, which often arise from the large and lipophilic nature of these molecules.[4]

Enhancing Solubility and Physicochemical Properties

The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving the PROTAC's interaction with aqueous environments and thereby enhancing its solubility.[4] This is a crucial attribute, as improved solubility can lead to better absorption and more favorable pharmacokinetic profiles.[4] The incorporation of PEG motifs allows for the modulation of a PROTAC's topological polar surface area (TPSA) and lipophilicity, which are key determinants of its drug-like characteristics.[4]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers offers a distinct advantage.[4] PEG linkers are more inclined to adopt folded conformations compared to their rigid alkyl counterparts.[4] This conformational flexibility can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is better suited for traversing the cell membrane.[4] However, it is crucial to strike a balance, as excessive PEGylation can lead to a decrease in cellular uptake.[4]

Facilitating Ternary Complex Formation

The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the target protein and an E3 ligase.[5][6] The linker plays a pivotal role in this process, and its length, flexibility, and attachment points are critical parameters that must be optimized.[7][8] An optimal linker length is essential for productive ubiquitination and subsequent degradation of the target protein.[9] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker might lead to inefficient ubiquitination.[8][9] The flexibility of PEG linkers can provide the necessary conformational freedom for the PROTAC to adopt a favorable orientation for ternary complex formation.[5]

Quantitative Analysis of PEG Linker Impact

The length of the PEG linker has a profound effect on the degradation efficiency of a PROTAC. This is often quantified by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[5] The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[5]

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.

PROTAC ComponentLinker Length (Number of PEG units)cLogPTPSA (Ų)HBDHBADC50 (nM)Dmax (%)Reference
BRD4-JQ1-VHL33.815031050>95[4]
BRD4-JQ1-VHL43.616031125>95[4]
BRD4-JQ1-VHL53.417031215>95[4]
BRD4-JQ1-VHL63.21803134090[4]

Data is illustrative and compiled from various sources in the literature.[4] DC50 and Dmax values are cell-line dependent. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Target ProteinLinker Atom LengthDC50 (nM)Dmax (%)E3 LigaseReference
ERα12~1000~60VHL[9]
ERα16<100>90VHL[10]
TBK17>1000<20CRBN[11]
TBK111~500~50CRBN[11]
TBK115<100>80CRBN[11]
CDK910~250~70CRBN[9]
CDK914<50>90CRBN[9]

Experimental Protocols

Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.

Western Blot Analysis for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels.[7]

Protocol:

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[7]

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.[9]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique to measure the binding affinities and kinetics of the PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex.

Protocol:

  • Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.[7]

  • Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction (PROTAC-E3 ligase).[7] Similarly, immobilize the target protein and flow the PROTAC to measure the PROTAC-target protein interaction.

  • Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[7] An increase in the response signal compared to the binary interactions indicates the formation of the ternary complex.

General Synthesis of a PEGylated PROTAC

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.[4]

  • Activation of Linker: A bifunctional PEG linker containing, for example, a carboxylic acid and a protected amine, is used. The carboxylic acid is activated using a coupling reagent such as HATU or HBTU in the presence of a base like DIPEA in a suitable solvent (e.g., DMF).

  • First Coupling Reaction: The activated linker is reacted with the amine-containing POI ligand. The reaction is monitored by LC-MS until completion. The product is then purified by chromatography.

  • Deprotection: The protecting group on the other end of the PEG linker (e.g., a Boc group on an amine) is removed under appropriate conditions (e.g., TFA in DCM for Boc deprotection).

  • Second Coupling Reaction: The now free amine on the linker-POI ligand conjugate is coupled to the carboxylic acid-containing E3 ligase ligand, again using a coupling reagent like HATU and a base.

  • Final Purification: The final PROTAC molecule is purified by preparative HPLC to yield the desired product. The identity and purity are confirmed by LC-MS and NMR.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC->PROTAC Recycled Ternary_Complex POI-PROTAC-E3 PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow A Typical Workflow for PROTAC Design and Evaluation Design PROTAC Design (Ligand & Linker Selection) Synthesis Chemical Synthesis Design->Synthesis Biophysical Biophysical Assays (e.g., SPR, ITC) Synthesis->Biophysical Cellular Cellular Assays (e.g., Western Blot, DC50) Synthesis->Cellular Biophysical->Cellular InVivo In Vivo Studies (PK/PD, Efficacy) Cellular->InVivo Optimization Lead Optimization InVivo->Optimization Optimization->Design Iterative Cycle

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion and Future Perspectives

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[4] The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[4] Advances in structural biology, computational modeling, and a deeper understanding of the structure-activity relationships of different linker lengths and compositions will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase. This will undoubtedly enable the design of next-generation PROTACs with superior potency, selectivity, and drug-like properties, ultimately expanding the therapeutic potential of targeted protein degradation.

References

The Advent of Targeted Protein Degradation: A Technical Guide to PROTACs Utilizing VHL Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic intervention is undergoing a paradigm shift, moving beyond simple inhibition to targeted elimination of disease-causing proteins. At the forefront of this revolution are Proteolysis-Targeting Chimeras (PROTACs), innovative heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery. This guide provides a comprehensive technical overview of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a cornerstone of the PROTAC technology.

The PROTAC Mechanism: A Symphony of Induced Proximity

PROTACs are designed to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2][3] The PROTAC molecule is then released and can engage in further catalytic cycles of degradation.[4]

The von Hippel-Lindau (VHL) protein is a substrate recognition component of the Cullin 2 RING E3 ligase complex (CRL2^VHL).[5] Its natural role involves the recognition of hydroxylated proline residues on the alpha-subunit of hypoxia-inducible factor (HIF-1α), leading to its degradation under normoxic conditions.[6] This specific recognition mechanism has been ingeniously exploited for the design of potent and selective VHL ligands for PROTAC applications.[6]

Below is a diagram illustrating the catalytic cycle of a VHL-based PROTAC.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binding PROTAC VHL-based PROTAC PROTAC->Ternary_Complex Binding VHL VHL E3 Ligase Complex VHL->Ternary_Complex Binding Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Recruitment Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release Proteasome->VHL Release Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Catalytic cycle of a VHL-based PROTAC.

Core Components of VHL-based PROTACs

A VHL-based PROTAC consists of three key components: a ligand that binds to the target POI, a ligand that recruits the VHL E3 ligase, and a chemical linker that connects the two. The design and optimization of each component are critical for the overall efficacy of the PROTAC.

VHL Ligands

The development of potent, small-molecule VHL ligands has been a pivotal advancement in the field of targeted protein degradation.[7] These ligands are typically peptidomimetic and are designed to mimic the binding of HIF-1α to VHL.[6] A common scaffold for VHL ligands is based on a hydroxyproline (B1673980) core.[8]

Linker Design

The linker is not merely a passive connector but plays a crucial role in determining the potency and selectivity of a PROTAC. The length, composition, and attachment points of the linker influence the formation and stability of the ternary complex.[1] Optimization of the linker is often an empirical process, requiring the synthesis and evaluation of a library of PROTACs with varying linkers.[9]

Below is a diagram illustrating the general structure of a VHL-based PROTAC.

PROTAC_Structure cluster_PROTAC VHL-based PROTAC POI_Ligand POI Ligand Linker Linker POI_Ligand->Linker POI Protein of Interest (POI) POI_Ligand->POI Binds to VHL_Ligand VHL Ligand Linker->VHL_Ligand VHL VHL E3 Ligase VHL_Ligand->VHL Binds to

Caption: General structure of a VHL-based PROTAC.

Quantitative Assessment of VHL-based PROTACs

The evaluation of VHL-based PROTACs involves a series of quantitative assays to determine their binding affinity, degradation efficacy, and cellular activity.

ParameterDescriptionTypical Assay(s)
VHL Ligand Binding Affinity (Kd, IC50) Measures the strength of the interaction between the PROTAC's VHL ligand and the VHL protein.Fluorescence Polarization (FP)[10], Surface Plasmon Resonance (SPR)[6], Isothermal Titration Calorimetry (ITC)[11]
POI Ligand Binding Affinity (Kd) Measures the strength of the interaction between the PROTAC's POI ligand and the target protein.SPR, ITC, Radioligand Binding Assays
Ternary Complex Formation & Cooperativity (α) Assesses the formation of the POI-PROTAC-VHL complex and the cooperativity between the binding events. A value of α > 1 indicates positive cooperativity.SPR[11], Bioluminescence Resonance Energy Transfer (BRET)[6], NanoBRET[12][13]
Degradation Potency (DC50) The concentration of PROTAC required to degrade 50% of the target protein.Western Blot[14], ELISA[], Flow Cytometry, Mass Spectrometry
Maximum Degradation (Dmax) The maximum percentage of protein degradation achieved at saturating PROTAC concentrations.Western Blot[14], ELISA[], Flow Cytometry, Mass Spectrometry

Key Experimental Protocols

VHL Binding Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay to determine the affinity of a VHL ligand or a VHL-based PROTAC for the VHL E3 ligase complex.[16]

Materials:

  • Purified VHL-Elongin B-Elongin C (VCB) complex

  • Fluorescently labeled HIF-1α peptide (e.g., FAM-labeled)

  • Test compounds (VHL ligands or PROTACs)

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add a fixed concentration of the fluorescent HIF-1α peptide.

  • Add the serially diluted test compounds to the wells.

  • Add a fixed concentration of the VCB complex to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Ternary Complex Formation Assay (NanoBRET)

This protocol outlines a live-cell assay to monitor the formation of the ternary complex induced by a PROTAC.[12][13]

Materials:

  • Cells co-expressing the POI fused to a NanoLuc luciferase (e.g., HiBiT) and the VHL protein fused to a HaloTag

  • HaloTag NanoBRET 618 Ligand

  • Test PROTACs

  • Opti-MEM I Reduced Serum Medium

  • White, 96-well cell culture plates

  • Luminescence plate reader with BRET capabilities

Procedure:

  • Seed the engineered cells in a 96-well plate and allow them to attach overnight.

  • Prepare serial dilutions of the test PROTACs in Opti-MEM.

  • Add the HaloTag NanoBRET 618 Ligand to the cells and incubate according to the manufacturer's instructions.

  • Add the serially diluted PROTACs to the cells.

  • Incubate for the desired time period (e.g., 2 hours) at 37°C and 5% CO2.

  • Measure the donor (NanoLuc) and acceptor (NanoBRET 618) luminescence signals using a BRET-enabled plate reader.

  • Calculate the NanoBRET ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.

Protein Degradation Assay (Western Blot)

This protocol describes the quantification of target protein degradation in cells treated with a PROTAC.[14]

Materials:

  • Cell line expressing the target protein

  • Test PROTACs and vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and treat with serial dilutions of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer.

  • Incubate the membrane with the primary antibody against the target protein and the loading control.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Below is a diagram illustrating a typical experimental workflow for evaluating VHL-based PROTACs.

Experimental_Workflow cluster_Biochemical Biochemical/Biophysical Assays cluster_Cellular Cellular Assays cluster_InVivo In Vivo Evaluation Binding_Assays VHL & POI Binding Assays (FP, SPR, ITC) Ternary_Complex_Formation Ternary Complex Formation (SPR, BRET) Binding_Assays->Ternary_Complex_Formation Degradation_Assay Protein Degradation (Western Blot, ELISA) Ternary_Complex_Formation->Degradation_Assay Ubiquitination_Assay Target Ubiquitination (in-cell Western, IP) Degradation_Assay->Ubiquitination_Assay PK_PD Pharmacokinetics & Pharmacodynamics Ubiquitination_Assay->PK_PD Efficacy Efficacy in Disease Models PK_PD->Efficacy

Caption: Experimental workflow for VHL-based PROTACs.

Conclusion and Future Perspectives

PROTACs utilizing VHL ligands have emerged as a powerful therapeutic modality with the potential to target previously "undruggable" proteins.[17] The continued development of novel VHL ligands, innovative linker technologies, and a deeper understanding of the principles governing ternary complex formation will undoubtedly expand the scope and impact of this transformative technology. As more VHL-based PROTACs advance through clinical trials, the promise of targeted protein degradation is poised to become a clinical reality for a wide range of diseases.[18]

References

An In-depth Technical Guide on (S,R,S)-AHPC-O-PEG1-propargyl for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional occupancy-based inhibitors. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).

This technical guide focuses on (S,R,S)-AHPC-O-PEG1-propargyl , a key building block in the synthesis of PROTACs. This molecule comprises three essential components:

  • (S,R,S)-AHPC: A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most successfully utilized E3 ligases in PROTAC design.

  • -O-PEG1-: A short, single-unit polyethylene (B3416737) glycol (PEG) linker that provides spacing and can influence the physicochemical properties of the final PROTAC.

  • -propargyl: A terminal alkyne functional group that enables efficient and modular conjugation to a target protein ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

The modularity offered by the propargyl group makes this compound a versatile tool for the rapid synthesis and evaluation of PROTAC libraries, accelerating the discovery of potent and selective protein degraders.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein. The PROTAC molecule is then released and can catalyze further rounds of degradation.

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_PROTAC PROTAC-Mediated Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme Ub Ubiquitin (Ub) E1_Ub E1-Ub E2_Ub E2-Ub POI Target Protein (POI) VHL VHL E3 Ligase PROTAC This compound -Linker-Target Ligand Ternary_Complex POI-PROTAC-VHL Ternary Complex Ub_POI Polyubiquitinated POI Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides

Case Study: BRD4 Degradation

A prominent example of the application of this technology is the development of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a member of the BET family of proteins and a key regulator of oncogene transcription, including c-Myc. The Wurz et al. (2018) publication describes a "Click Chemistry Platform" where an azide-functionalized version of the BRD4 inhibitor JQ1 was conjugated to VHL-recruiting ligands, including a precursor to this compound, to generate potent BRD4 degraders.

Data Presentation

The efficacy of PROTACs is typically quantified by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). The following table summarizes representative data for a BRD4-targeting PROTAC synthesized using a VHL ligand and a JQ1 warhead, based on the findings from similar studies.

ParameterValueCell LineAssay
BRD4 Degradation
DC50< 50 nM293TWestern Blot / MSD
Dmax> 90%293TWestern Blot / MSD
Ternary Complex Formation
AlphaScreen EC50~ 100 nMN/ABiochemical Assay
Cellular Viability
IC50~ 75 nMCancer Cell Line (e.g., MV4;11)CellTiter-Glo

Note: The data presented are representative and intended for illustrative purposes. Actual values are dependent on the specific target ligand, linker length, and experimental conditions.

BRD4 Signaling Pathway

BRD4 acts as a transcriptional coactivator by binding to acetylated histones at enhancers and promoters, recruiting the positive transcription elongation factor b (P-TEFb) to release paused RNA Polymerase II. This leads to the transcription of target genes, including the proto-oncogene c-Myc. Degradation of BRD4 leads to a reduction in c-Myc levels, which in turn can induce cell cycle arrest and apoptosis.

BRD4_Signaling BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Ac_Histone Acetylated Histones Ac_Histone->BRD4 binds RNAPII RNA Pol II (Paused) PTEFb->RNAPII phosphorylates RNAPII_active RNA Pol II (Elongating) RNAPII->RNAPII_active release cMyc_mRNA c-Myc mRNA RNAPII_active->cMyc_mRNA transcription cMyc_Gene c-Myc Gene cMyc_Gene->RNAPII cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein translation Cell_Cycle Cell Cycle Progression cMyc_Protein->Cell_Cycle promotes Apoptosis Apoptosis cMyc_Protein->Apoptosis sensitizes to PROTAC BRD4 PROTAC (via this compound) PROTAC->BRD4 induces degradation

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and evaluation of a PROTAC using this compound. The experimental workflow is outlined below.

Experimental_Workflow Start Start Step1 Step 1: PROTAC Synthesis (CuAAC Click Chemistry) Start->Step1 Step2 Step 2: Protein Degradation Assay (Western Blot / MSD) Step1->Step2 Step3 Step 3: Ternary Complex Formation (AlphaScreen / SPR / ITC) Step2->Step3 Step4 Step 4: Cellular Viability Assay (MTT / CellTiter-Glo) Step3->Step4 End End Step4->End

Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an azide-functionalized target protein ligand (e.g., JQ1-azide).

Materials:

  • This compound

  • Azide-functionalized target ligand (1.0 equivalent)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

  • Sodium ascorbate (B8700270) (0.3 equivalents)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (0.1 equivalents)

  • Anhydrous solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or DMSO)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve the azide-functionalized target ligand (1.0 eq) and this compound (1.1 eq) in the chosen solvent in a reaction vessel.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • In a separate vial, prepare the catalyst premix: dissolve CuSO₄·5H₂O (0.1 eq) and THPTA/TBTA (0.1 eq) in a small amount of the solvent.

  • Add the catalyst premix to the reaction vessel.

  • Prepare a fresh solution of sodium ascorbate (0.3 eq) in the solvent.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purify the crude product using column chromatography or preparative HPLC to yield the final PROTAC.

Protocol 2: Western Blot for Protein Degradation

This protocol is for quantifying the degradation of a target protein in cells treated with the synthesized PROTAC.

Materials:

  • Cells expressing the target protein (e.g., 293T cells for BRD4)

  • Synthesized PROTAC and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL) and imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle-only control.

    • Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.

  • Cell Lysis:

    • Aspirate the media and wash the cells twice with ice-cold PBS.

    • Add lysis buffer to each well, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensity using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 3: Ternary Complex Formation Assay (AlphaScreen)

This protocol provides a general framework for assessing PROTAC-induced ternary complex formation using the Amplified Luminescent Proximity Homestead Assay (AlphaScreen) technology.

Materials:

  • Purified, tagged target protein (e.g., His-tagged BRD4)

  • Purified, tagged E3 ligase complex (e.g., GST-tagged VHL-ElonginB-ElonginC complex)

  • Synthesized PROTAC

  • AlphaScreen Donor Beads (e.g., Nickel Chelate)

  • AlphaScreen Acceptor Beads (e.g., Glutathione)

  • Assay buffer

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of the PROTAC in the assay buffer.

  • In a 384-well plate, add the purified target protein and the purified E3 ligase complex at optimized, fixed concentrations.

  • Add the serially diluted PROTAC to the wells.

  • Incubate for 1-2 hours at room temperature to allow for complex formation.

  • Add the AlphaScreen Donor beads and incubate in the dark for 1 hour.

  • Add the AlphaScreen Acceptor beads and incubate in the dark for 1 hour.

  • Read the plate on an AlphaScreen-compatible plate reader.

  • Plot the AlphaScreen signal against the PROTAC concentration to generate a bell-shaped curve, from which the EC50 for ternary complex formation can be determined.

Protocol 4: Cell Viability Assay (CellTiter-Glo®)

This protocol measures the number of viable cells in culture based on the quantitation of ATP, an indicator of metabolically active cells.

Materials:

  • Cancer cell line of interest (e.g., MV4;11 for BRD4-dependent leukemia)

  • Synthesized PROTAC and vehicle control (DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

Procedure:

  • Seed cells at a suitable density in an opaque-walled 96-well plate.

  • Treat the cells with a serial dilution of the PROTAC and a vehicle control.

  • Incubate for a specified period (e.g., 72 hours) at 37°C.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the PROTAC concentration and perform a non-linear regression to determine the IC50 value.

Conclusion

This compound is a valuable and versatile chemical tool for the development of VHL-based PROTACs. Its integrated VHL ligand, linker, and "clickable" propargyl handle facilitate a modular and efficient approach to synthesizing PROTAC libraries. By enabling the rapid generation and evaluation of novel degraders, this building block empowers researchers to systematically explore the structure-activity relationships that govern targeted protein degradation, ultimately accelerating the discovery of new therapeutics for a wide range of diseases.

The Nexus of Precision: A Technical Guide to Click Chemistry in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins. The elegant modularity of PROTACs, comprising a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, necessitates robust and efficient synthetic strategies. Among the most powerful tools in the synthetic chemist's arsenal (B13267) for this purpose is "click chemistry," a concept that has revolutionized the assembly of complex molecules. This in-depth technical guide explores the fundamental principles of click chemistry and its pivotal role in the synthesis of PROTACs, providing a comprehensive resource for researchers in the field of targeted protein degradation.

Core Principles of Click Chemistry in the PROTAC Context

At its heart, click chemistry describes a class of reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, are stereospecific, and exhibit high thermodynamic driving forces to favor a single reaction product.[1] For PROTAC synthesis, this translates to a reliable and efficient method for connecting the two critical recognition elements via a linker, a component that is itself a key determinant of PROTAC efficacy.[2][3] The modular nature of this approach allows for the rapid generation of PROTAC libraries with diverse linker lengths, compositions, and attachment points, facilitating the optimization of degrader potency and selectivity.[3]

The two most prominently employed click chemistry reactions in PROTAC synthesis are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential example of click chemistry, involving the 1,3-dipolar cycloaddition of an azide (B81097) with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1][] This reaction is characterized by its exceptional reliability, high yields, and tolerance of a wide array of functional groups, making it a workhorse for PROTAC synthesis.[3][5] The use of a copper(I) catalyst is essential for the regioselectivity and high rate of the reaction.[6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity associated with the copper catalyst in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[][7] SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts with an azide without the need for a metal catalyst.[7] The relief of ring strain provides the thermodynamic driving force for the reaction. While generally exhibiting slower kinetics than CuAAC, SPAAC's biocompatibility makes it invaluable for in-cell and in-vivo applications, including the "in-cell click-formed proteolysis-targeting chimeras" (CLIPTACs) approach where the PROTAC is assembled within the target cell.[7][8]

Quantitative Data Presentation

The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for speed and efficiency with biocompatibility. The following tables summarize key quantitative parameters for these reactions in the context of PROTAC synthesis, compiled from various literature sources.

ParameterCuAACSPAACKey Considerations
Second-Order Rate Constant (k₂) 10 to 10⁴ M⁻¹s⁻¹[9]10⁻² to 1 M⁻¹s⁻¹ (with DBCO)[9]CuAAC is typically 100 to 1000 times faster than SPAAC.[9]
Catalyst Requirement Yes (Copper(I))[]No (Metal-free)[]The absence of a cytotoxic catalyst is the primary advantage of SPAAC for biological applications.[9]
Biocompatibility Limited due to copper cytotoxicity[9][10]High[]SPAAC is the preferred method for live-cell and in-vivo studies.
Typical Yields Often >90%[2]Generally high, can be >90%[8]Both methods are highly efficient under optimized conditions.
Reaction Temperature Room Temperature[6]Room Temperature[5]Mild reaction conditions are a hallmark of both reactions.

Table 1: Comparative Analysis of CuAAC and SPAAC in PROTAC Synthesis

Reaction ComponentExample Starting MaterialsTypical Reaction ConditionsRepresentative YieldReference
CuAAC Azide-functionalized E3 Ligand Ligand, Alkyne-functionalized Target LigandCuSO₄ (0.1-0.25 mM), Sodium Ascorbate (5 mM), Ligand (e.g., THPTA), Solvent (e.g., DMSO/water), Room Temperature, 1-24h55-90%[2][6]
SPAAC Azide-functionalized Target Ligand, DBCO-functionalized E3 Ligand LigandSolvent (e.g., DMSO or aqueous buffer), Room Temperature, 1-24h>90%[5][8]

Table 2: Representative Reaction Conditions and Yields for Click Chemistry in PROTAC Synthesis

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the intricate processes involved in PROTAC action and synthesis, the following diagrams have been generated using the Graphviz (DOT language).

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Poly-ubiquitinated POI TernaryComplex->UbiquitinatedProtein Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Proteasome->PROTAC Recycled DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: Mechanism of Action of a PROTAC molecule.

Ubiquitin_Proteasome_System Ub Ubiquitin (Ub) E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 E3 E3 (Ub-ligase) E2->E3 Ub_Target Poly-ubiquitinated Target Protein E3->Ub_Target Ub Transfer Target Target Protein Target->E3 Proteasome 26S Proteasome Ub_Target->Proteasome Peptides Degraded Peptides Proteasome->Peptides

Caption: The Ubiquitin-Proteasome System (UPS) pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Direct_to_Biology_Workflow Start Start: POI Ligand & E3 Ligand-Linker Library Synthesis Automated High-Throughput Synthesis (e.g., Click Chemistry in Plate Format) Start->Synthesis CrudeScreen Direct Biological Screening of Crude Reaction Mixtures (e.g., Cellular Degradation Assay) Synthesis->CrudeScreen DataAnalysis Data Analysis & Hit Identification CrudeScreen->DataAnalysis HitValidation Hit Resynthesis, Purification & Validation DataAnalysis->HitValidation End Optimized PROTAC Lead HitValidation->End

References

An In-depth Technical Guide to the Core Components of VHL-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells. This guide delves into the core components and mechanisms of PROTACs that utilize the von Hippel-Lindau (VHL) E3 ubiquitin ligase, providing a technical resource for professionals in drug development.

The Tripartite Core of VHL-based PROTACs

VHL-based PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits the VHL E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] This tripartite structure is fundamental to their mechanism of action, which involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[4][]

  • Protein of Interest (POI) Ligand: This component, often referred to as the "warhead," is a small molecule that specifically binds to the target protein intended for degradation. The choice of the POI ligand is critical for the selectivity of the PROTAC.

  • VHL E3 Ligase Ligand: This moiety recruits the VHL E3 ligase, a component of the Cullin-RING E3 ubiquitin ligase family.[6] The VHL ligand facilitates the formation of a ternary complex between the POI and the E3 ligase.[7][8]

  • Linker: The linker is a chemical scaffold that connects the POI ligand and the VHL ligand. Its length, composition, and attachment points are crucial for the stability and proper orientation of the ternary complex, ultimately influencing the efficiency and selectivity of protein degradation.[1][2][9]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary function of a VHL-based PROTAC is to induce the formation of a ternary complex, bringing the target protein and the VHL E3 ligase into close proximity.[10][11] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, tagging it for degradation by the 26S proteasome.[12][13] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[13]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC VHL-based PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase Complex VHL->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Tags POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates Peptides Peptides Degradation->Peptides Results in

Caption: Signaling pathway of VHL-based PROTAC-mediated protein degradation.

Quantitative Analysis of VHL-based PROTACs

The efficacy of a VHL-based PROTAC is evaluated using several quantitative parameters, including its binding affinity to the target protein and the E3 ligase, and its ability to induce protein degradation.

PROTACTargetVHL LigandLinker TypeDC50 (nM)Dmax (%)Binding Affinity (Kd) to POI (nM)Binding Affinity (Kd) to VHL (nM)Reference
ARV-771BET Proteins(S,R,S)-AHPC-MeNot Specified<1>90Not SpecifiedNot Specified[14]
MZ1BET ProteinsVH032PEG-based~25>90Not SpecifiedNot Specified[]
NR-11cp38αNot SpecifiedNot Specified<100Not SpecifiedNot SpecifiedNot Specified[15]
GP262PI3K/mTORVH032C8 alkyl~100 (mTOR)>80 (mTOR)Not SpecifiedNot Specified[16]

Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein, and Dmax is the maximum percentage of protein degradation achieved.

Key Experimental Protocols

The development and characterization of VHL-based PROTACs involve a series of key experiments to assess their binding, ubiquitination, and degradation capabilities.

Ternary Complex Formation Assay

This assay is crucial for confirming that the PROTAC can effectively bring the POI and the VHL E3 ligase together. Various biophysical techniques can be employed, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET).[17]

Ternary_Complex_Workflow cluster_workflow Ternary Complex Formation Assay Workflow start Start immobilize Immobilize E3 Ligase (e.g., on SPR chip) start->immobilize inject_poi Inject POI and PROTAC immobilize->inject_poi measure Measure Binding (e.g., Response Units) inject_poi->measure analyze Analyze Data (KD, Kon, Koff) measure->analyze end End analyze->end Western_Blot_Workflow cluster_wb Western Blot for Protein Degradation Workflow cell_culture Cell Seeding and PROTAC Treatment lysis Cell Lysis and Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (to membrane) sds_page->transfer immunoblot Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblot detection Detection and Analysis immunoblot->detection

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (S,R,S)-AHPC-O-PEG1-propargyl: A Key Reagent for Targeted Protein Degradation

This guide provides a comprehensive overview of the chemical properties, synthesis, and application of this compound, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary approach in drug discovery, enabling the targeted degradation of disease-causing proteins.

This compound is a high-affinity ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a PEG1 linker and a terminal propargyl group. This strategic design allows for its facile conjugation to a target protein ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and versatile click chemistry reaction.

Quantitative Data Summary

The key molecular and physical properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Weight 570.70 g/mol
Molecular Formula C29H38N4O6S
CAS Number 2098799-79-0

Core Concepts and Signaling Pathway

PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

This compound serves as the E3 ligase-recruiting component of a PROTAC. The (S,R,S)-AHPC moiety specifically engages the VHL E3 ligase. The propargyl group provides a reactive handle for conjugation to a ligand designed to bind a specific protein of interest (POI).

VHL-Mediated Protein Degradation Pathway

The following diagram illustrates the signaling pathway initiated by a PROTAC utilizing a VHL ligand like this compound.

VHL_PROTAC_Pathway cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC ((S,R,S)-AHPC-Linker-POI Ligand) VHL VHL E3 Ligase Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds VHL->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: VHL-mediated targeted protein degradation pathway initiated by a PROTAC.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a PROTAC using this compound and subsequent evaluation of its biological activity.

PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating this compound to an azide-functionalized protein of interest (POI) ligand.

Materials:

  • This compound

  • Azide-functionalized POI ligand

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Dimethylformamide (DMF) or a mixture of tert-butanol (B103910) and water

  • Deionized water

  • Nitrogen gas

  • Thin Layer Chromatography (TLC) plates

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvents for chromatography (e.g., dichloromethane/methanol, ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the azide-functionalized POI ligand (1 equivalent) and this compound (1.1 equivalents) in DMF (or a 1:1 mixture of tert-butanol and water).

  • Degassing: Bubble nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Preparation: In a separate vial, prepare fresh solutions of CuSO4 (0.1 equivalents in a minimal amount of water) and sodium ascorbate (0.2 equivalents in a minimal amount of water).

  • Reaction Initiation: Add the CuSO4 solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient to yield the final PROTAC.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using techniques such as NMR spectroscopy and mass spectrometry.

Western Blot Analysis of Target Protein Degradation

This protocol is for assessing the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., PROTAC + proteasome inhibitor).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL substrate.

  • Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the development and evaluation of a PROTAC synthesized using this compound.

PROTAC_Development_Workflow cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation Start Start: This compound + Azide-POI Ligand Synthesis PROTAC Synthesis (Click Chemistry) Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Cell_Treatment Cell-Based Assays: Treatment of Target Cells Characterization->Cell_Treatment Degradation_Assay Target Degradation Assay (Western Blot, etc.) Cell_Treatment->Degradation_Assay Downstream_Analysis Downstream Functional Assays Degradation_Assay->Downstream_Analysis Data_Analysis Data Analysis and Lead Optimization Downstream_Analysis->Data_Analysis

Caption: General workflow for PROTAC development and evaluation.

Methodological & Application

Application Notes and Protocols: Synthesis of (S,R,S)-AHPC-O-PEG1-propargyl PROTAC E3 Ligase Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (S,R,S)-AHPC-O-PEG1-propargyl, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional molecule incorporates the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a short PEG linker terminating in a propargyl group. The terminal alkyne functionality allows for the facile conjugation to a target protein ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient click chemistry reaction. This application note outlines the synthetic workflow, provides a step-by-step experimental protocol, and includes diagrams of the synthesis and the PROTAC mechanism of action.

Introduction

PROTACs are a revolutionary class of therapeutic agents that function by inducing the degradation of specific target proteins through the ubiquitin-proteasome system.[1] They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The (S,R,S)-AHPC moiety is a potent and well-characterized ligand for the VHL E3 ligase.[1] The incorporation of a PEG linker can enhance the solubility and cell permeability of the final PROTAC molecule. The terminal propargyl group enables the use of click chemistry for the final assembly of the PROTAC, offering high yields and functional group tolerance.[2]

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearancePurity
This compoundC₂₉H₃₈N₄O₆S570.702098799-79-0White solid>98%
(S,R,S)-AHPCC₂₂H₃₀N₄O₃S430.571448189-80-7White solid>98%
2-(2-(Prop-2-yn-1-yloxy)ethoxy)acetic acidC₇H₁₀O₄158.15Not availableColorless oil>95%

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the supplementary information of Wurz RP, et al. J Med Chem. 2018 Jan 25;61(2):453-461.[2]

Materials:

  • (S,R,S)-AHPC hydrochloride

  • 2-(2-(Prop-2-yn-1-yloxy)ethoxy)acetic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

Procedure:

  • To a solution of (S,R,S)-AHPC hydrochloride (1.0 eq) and 2-(2-(prop-2-yn-1-yloxy)ethoxy)acetic acid (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq) at room temperature.

  • Add HATU (1.2 eq) to the reaction mixture and stir at room temperature for 16 hours.

  • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

  • Characterize the final product by ¹H NMR and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

G cluster_0 Synthesis of this compound start (S,R,S)-AHPC + 2-(2-(Prop-2-yn-1-yloxy)ethoxy)acetic acid reagents HATU, DIPEA, DMF start->reagents reaction Amide Coupling reagents->reaction workup Aqueous Workup (EtOAc, NaHCO3, Brine) reaction->workup purification Silica Gel Chromatography workup->purification product This compound purification->product

Caption: Chemical synthesis workflow for this compound.

G cluster_1 PROTAC-Mediated Protein Degradation PROTAC PROTAC ((S,R,S)-AHPC-Linker-POI Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: Signaling pathway of PROTAC-mediated protein degradation.

References

Application Notes and Protocols for (S,R,S)-AHPC-O-PEG1-propargyl in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-O-PEG1-propargyl is a crucial E3 ligase ligand, specifically for the von Hippel-Lindau (VHL) protein, designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure incorporates a propargyl group, rendering it an ideal substrate for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. This highly efficient and bioorthogonal reaction enables the covalent linkage of the VHL ligand to a target protein ligand, forming a heterobifunctional PROTAC molecule.

PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The modular nature of PROTAC synthesis, facilitated by click chemistry, allows for the rapid generation of libraries with varying linkers and target ligands to optimize degradation efficiency.

Reaction Principle: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core of the application lies in the CuAAC reaction, a cornerstone of click chemistry. This reaction forms a stable triazole ring from a terminal alkyne (the propargyl group on this compound) and an azide-functionalized molecule (e.g., a ligand for a protein of interest). The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate. To stabilize the catalytically active Cu(I) and prevent side reactions, a ligand like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) or tris(benzyltriazolylmethyl)amine (TBTA) is often employed.

Experimental Protocols

The following protocols provide a general framework for the CuAAC reaction using this compound. Optimization of reactant concentrations, solvents, and reaction times may be necessary depending on the specific azide-containing reaction partner.

Protocol 1: Small-Scale Synthesis of a PROTAC

This protocol is suitable for the initial synthesis and screening of PROTAC molecules.

Materials:

  • This compound

  • Azide-functionalized ligand for the protein of interest (POI-N₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Water (HPLC grade or equivalent)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the POI-N₃ in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in water.

    • Prepare a 100 mM stock solution of sodium L-ascorbate in water. Note: This solution should be prepared fresh.

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the this compound stock solution (1.0 equivalent).

    • Add the POI-N₃ stock solution (1.0-1.2 equivalents).

    • Add DMSO to achieve a final reaction concentration of 1-10 mM.

    • Add the THPTA stock solution (0.1-0.5 equivalents).

    • Add the CuSO₄·5H₂O stock solution (0.05-0.2 equivalents).

    • Vortex the mixture gently.

  • Initiation of the Reaction:

    • Add the freshly prepared sodium L-ascorbate stock solution (0.5-1.0 equivalent) to the reaction mixture.

    • Vortex the tube gently to ensure thorough mixing.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or TLC.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography or preparative HPLC to yield the desired PROTAC.

Protocol 2: Bioconjugation to an Azide-Modified Biomolecule

This protocol is adapted for labeling biomolecules, such as proteins or nucleic acids, that have been functionalized with an azide (B81097) group.

Materials:

  • This compound

  • Azide-modified biomolecule in a suitable buffer (e.g., PBS)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • DMSO

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in water.

    • Prepare a 100 mM stock solution of sodium L-ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • To the solution of the azide-modified biomolecule, add the this compound stock solution to achieve a final concentration of 2-10 fold molar excess over the biomolecule.

  • Catalyst Premix:

    • In a separate tube, prepare a premix of the catalyst by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:2 to 1:5 molar ratio. Let it stand for 1-2 minutes.

  • Initiation of the Reaction:

    • Add the catalyst premix to the reaction mixture containing the biomolecule and the propargylated ligand.

    • Add the freshly prepared sodium L-ascorbate stock solution to a final concentration of 1-5 mM.

  • Reaction and Purification:

    • Incubate the reaction at room temperature for 1-2 hours.

    • The labeled biomolecule can be purified using size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the CuAAC reaction in PROTAC synthesis. Actual values may vary depending on the specific substrates used.

ParameterSmall Molecule Synthesis (Protocol 1)Bioconjugation (Protocol 2)
Reactant Concentration 1-10 mM10-100 µM (biomolecule)
Equivalents of Alkyne 1.02-10 fold excess over biomolecule
Equivalents of Azide 1.0-1.21.0
Copper(II) Sulfate 0.05-0.2 equivalents0.1-1 mM
Sodium Ascorbate 0.5-1.0 equivalents1-5 mM
Ligand (THPTA) 0.1-0.5 equivalents0.5-5 mM (2-5x [Cu])
Solvent DMSO, t-BuOH/H₂O, DMFAqueous Buffer (e.g., PBS)
Temperature Room TemperatureRoom Temperature
Reaction Time 1-4 hours1-2 hours
Typical Yield 55-95%[2]Variable

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound and click chemistry.

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_reaction CuAAC Click Chemistry cluster_product Product & Purification cluster_analysis Analysis AHPC This compound Reaction CuSO4, Na-Ascorbate, Ligand (e.g., THPTA) Solvent (e.g., DMSO) AHPC->Reaction POI_N3 Azide-Functionalized Protein of Interest Ligand POI_N3->Reaction PROTAC PROTAC Molecule Reaction->PROTAC Purification Purification (e.g., HPLC, Chromatography) PROTAC->Purification Analysis Characterization (LC-MS, NMR) Purification->Analysis

Caption: Workflow for PROTAC synthesis via CuAAC click chemistry.

Signaling Pathway of VHL-based PROTACs

This diagram illustrates the mechanism of action of a PROTAC synthesized using this compound.

PROTAC_MoA cluster_system Cellular Environment PROTAC PROTAC Molecule ((S,R,S)-AHPC moiety + Linker + POI Ligand) Ternary Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary POI Target Protein (Protein of Interest) POI->Ternary VHL VHL E3 Ligase VHL->Ternary PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary recruited to E1_E2 E1/E2 Enzymes E1_E2->Ub activates Proteasome 26S Proteasome PolyUb->Proteasome recognized by Proteasome->PROTAC released Proteasome->VHL released Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action of a VHL-based PROTAC.

References

Revolutionizing Bioconjugation: A Detailed Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Alkyne Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a cornerstone of bioconjugation, offering a powerful and versatile tool for the precise covalent ligation of biomolecules. This "click chemistry" reaction is renowned for its high efficiency, selectivity, and biocompatibility, making it an indispensable technique in drug development, diagnostics, and fundamental biological research.[1][2] These application notes provide a comprehensive overview, detailed experimental protocols, and troubleshooting guidance for the successful implementation of CuAAC in bioconjugation strategies involving alkyne linkers.

Introduction to CuAAC Bioconjugation

The CuAAC reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from the reaction between a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species.[3][] The resulting triazole ring is exceptionally stable and serves as a robust covalent linker, mimicking the geometry of an amide bond.[5][6]

Key Features and Benefits:

  • Superior Selectivity: The azide and alkyne functional groups are largely inert to the diverse functionalities present in biological systems, ensuring minimal off-target reactions.[2]

  • High Efficiency and Yields: CuAAC reactions typically proceed with high to near-quantitative yields, simplifying downstream purification processes.[2]

  • Mild Reaction Conditions: The reaction can be performed in aqueous buffers at or near physiological pH and room temperature, preserving the structure and function of sensitive biomolecules.[7]

  • Versatility: CuAAC is compatible with a wide range of biomolecules, including proteins, peptides, nucleic acids, and carbohydrates, as well as various surfaces and nanoparticles.[2]

Core Components of the CuAAC Reaction

Successful CuAAC bioconjugation relies on the careful selection and optimization of several key components.

ComponentFunction & Key ConsiderationsRecommended Reagents & Typical Concentrations
Copper(I) Catalyst The essential catalyst for the cycloaddition. Typically generated in situ from a Cu(II) salt and a reducing agent to avoid oxidation.[1][8]Source: Copper(II) sulfate (B86663) (CuSO₄) is commonly used.[8] Concentration: 50 µM to 500 µM.[8][9]
Reducing Agent Reduces Cu(II) to the active Cu(I) state and maintains it during the reaction.Reagent: Sodium Ascorbate (B8700270) is the most common and effective reducing agent.[1][10] Concentration: 5 to 10-fold molar excess relative to the copper concentration.[1][8]
Accelerating Ligand Stabilizes the Cu(I) oxidation state, enhances the reaction rate, and reduces copper-mediated damage to biomolecules.[1][10]Ligands: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are widely used for their water solubility and effectiveness. BTTAA is another ligand noted for its ability to reduce cytotoxicity.[8][11] Concentration: Typically used in a 2:1 to 5:1 molar ratio with copper.[1][8]
Alkyne- and Azide-Modified Biomolecules The two partners for the cycloaddition reaction. One biomolecule is functionalized with a terminal alkyne, and the other with an azide.The choice of alkyne linker depends on the specific application and the method of introduction into the biomolecule.

Experimental Protocols

General Protocol for Protein Bioconjugation using CuAAC

This protocol describes the labeling of an alkyne-modified protein with an azide-containing molecule (e.g., a fluorescent dye or a small molecule drug).

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Azide-functionalized molecule (e.g., dye, biotin, drug)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 100 mM in water)[12]

  • Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)[12]

  • Degassing equipment (e.g., nitrogen or argon gas)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein and the azide-functionalized molecule in the desired molar ratio (typically a 2-10 fold molar excess of the azide molecule).

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions to achieve the desired final concentrations and molar ratio (e.g., 1:5 Cu:THPTA). Allow this mixture to stand for 1-2 minutes to allow for complex formation.[8]

  • Degas the Reaction Mixture (Optional but Recommended): To minimize oxidation of the Cu(I) catalyst, gently bubble nitrogen or argon gas through the protein solution for 5-10 minutes.

  • Initiate the Reaction: a. Add the Cu/THPTA premix to the reaction mixture containing the protein and azide. b. Add the freshly prepared sodium ascorbate solution to initiate the reaction.

  • Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect from light if using a light-sensitive dye.

  • Purification: Upon completion, remove unreacted small molecules and the copper catalyst by a suitable purification method such as SEC, dialysis, or spin filtration.

Quantitative Parameters for Protein Labeling:

ParameterTypical RangeReference
Protein Concentration10 - 100 µM[13]
Azide Probe Concentration2-10 fold molar excess over protein[8]
Final Copper(II) Sulfate Concentration50 - 250 µM[1]
Final Ligand (THPTA/BTTAA) Concentration250 µM - 1.25 mM (5:1 ratio to Cu)[1][8]
Final Sodium Ascorbate Concentration2.5 - 5 mM[1][14]
Reaction Time30 minutes - 4 hours[8][13]
Reaction TemperatureRoom Temperature[8]
Typical Yield>95%[5]
General Protocol for Oligonucleotide Labeling using CuAAC

This protocol outlines the labeling of an alkyne-modified oligonucleotide with an azide-functionalized molecule.

Materials:

  • Alkyne-modified oligonucleotide

  • Azide-functionalized molecule

  • Copper(II) Sulfate/TBTA complex stock solution (e.g., 10 mM in 55% DMSO)[15]

  • Sodium Ascorbate stock solution (freshly prepared, e.g., 5 mM in water)[15]

  • Triethylammonium acetate (B1210297) (TEAA) buffer (e.g., 2M, pH 7.0)[15]

  • DMSO

  • Degassing equipment

  • Purification system (e.g., HPLC or PAGE)

Procedure:

  • Prepare the Oligonucleotide Solution: Dissolve the alkyne-modified oligonucleotide in water in a pressure-tight vial.

  • Add Buffer and Co-solvent: Add TEAA buffer to a final concentration of 0.2 M and DMSO to 50% (v/v). Vortex to mix.[15][16]

  • Add Azide: Add the azide stock solution to the desired final concentration (typically 1.5 times the oligonucleotide concentration). Vortex to mix.[15]

  • Add Reducing Agent: Add the freshly prepared sodium ascorbate solution.[16]

  • Degas: Bubble nitrogen or argon gas through the solution for 30 seconds.[16]

  • Initiate the Reaction: Add the Cu(II)-TBTA stock solution. Flush the vial with inert gas and cap tightly.

  • Incubate: Vortex the mixture thoroughly and incubate at room temperature overnight.[16]

  • Purification: Purify the labeled oligonucleotide using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).[16]

Quantitative Parameters for Oligonucleotide Labeling:

ParameterTypical ValueReference
Oligonucleotide Concentration20 - 200 µM[15]
Azide Concentration1.5 x Oligonucleotide Concentration[15]
Final Cu-TBTA Complex Concentration0.5 mM[15]
Final Sodium Ascorbate Concentration0.5 mM[15]
Final TEAA Buffer Concentration0.2 M[15]
DMSO Concentration50% (v/v)[15]
Reaction TimeOvernight[16]
Reaction TemperatureRoom Temperature[16]
Typical Yield>95%[5]

Visualizing the CuAAC Process

CuAAC Reaction Mechanism

CuAAC_Mechanism cluster_0 Catalyst Generation cluster_1 Catalytic Cycle CuII Cu(II) Salt (e.g., CuSO₄) CuI Cu(I) Catalyst CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Cu_Acetylide Copper(I) Acetylide Intermediate CuI->Cu_Acetylide + Alkyne Alkyne Terminal Alkyne (R₁-C≡CH) Alkyne->Cu_Acetylide Azide Azide (R₂-N₃) Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle Cu_Acetylide->Metallacycle + Azide Triazole_Product 1,4-Disubstituted Triazole Metallacycle->Triazole_Product Ring Contraction & Protonation Triazole_Product->CuI Regenerates Catalyst Bioconjugation_Workflow Start Start: Alkyne-Protein & Azide-Molecule Prepare_Reaction Prepare Reaction Mixture (Protein + Azide in Buffer) Start->Prepare_Reaction Degas Degas Reaction Mixture (Optional) Prepare_Reaction->Degas Prepare_Catalyst Prepare Catalyst Premix (CuSO₄ + THPTA) Add_Catalyst Add Catalyst Premix Prepare_Catalyst->Add_Catalyst Degas->Add_Catalyst Add_Ascorbate Add Sodium Ascorbate (Initiate Reaction) Add_Catalyst->Add_Ascorbate Incubate Incubate at RT (1-4 hours) Add_Ascorbate->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify End End: Purified Bioconjugate Purify->End

References

Application Notes and Protocols for Synthesizing a PROTAC Library using (S,R,S)-AHPC-O-PEG1-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1]

(S,R,S)-AHPC-O-PEG1-propargyl is a key building block for the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] The (S,R,S)-AHPC moiety is a high-affinity VHL ligand, while the single polyethylene (B3416737) glycol (PEG) unit enhances solubility and provides a flexible spacer.[2][] The terminal propargyl group enables the efficient and modular assembly of PROTAC libraries through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly reliable "click chemistry" reaction.[3][6] This allows for the rapid generation of diverse PROTACs by coupling this compound with various azide-functionalized "warheads" that target specific proteins of interest.[7]

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₉H₃₈N₄O₆S
Molecular Weight 570.70 g/mol
Appearance White to off-white solid
Purity ≥98%
Solubility Soluble in DMSO, DMF
Storage Store at -20°C

Quantitative Data for an Exemplary PROTAC Library

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).[2] The table below presents representative data for a PROTAC targeting the BET bromodomain protein BRD4, synthesized via click chemistry using a VHL ligand and a JQ1-based warhead.

PROTACTarget ProteinWarheadE3 Ligase LigandCell LineDC₅₀ (nM)Dₘₐₓ (%)
Example-PROTAC-1 BRD4JQ1-azide(S,R,S)-AHPC22Rv1 (Prostate Cancer)~25>95

Note: Data is representative and compiled from literature on similar VHL-recruiting BRD4 degraders.

Diagrams

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 cluster_1 Ternary Complex Formation POI Protein of Interest (POI) POI_bound POI PROTAC This compound -Linker-Warhead VHL VHL E3 Ligase Complex VHL_bound VHL PROTAC_bound PROTAC POI_bound->PROTAC_bound Proteasome 26S Proteasome POI_bound->Proteasome Recognition PROTAC_bound->PROTAC Recycled PROTAC_bound->VHL_bound Ub Ubiquitin VHL_bound->Ub Ubiquitination Ub->POI_bound Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation Experimental_Workflow Experimental Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start Start: this compound + Azide-Warhead click CuAAC 'Click' Reaction start->click purify Purification (HPLC) click->purify characterize Characterization (LC-MS, NMR) purify->characterize treat Treat cells with PROTAC (dose-response) characterize->treat Synthesized PROTAC culture Cell Culture culture->treat lyse Cell Lysis treat->lyse western Western Blot lyse->western quantify Quantification & Data Analysis (DC50, Dmax) western->quantify

References

Application Notes and Protocols: Step-by-Step Guide for Conjugating a Ligand to (S,R,S)-AHPC-O-PEG1-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the conjugation of an azide-modified ligand to (S,R,S)-AHPC-O-PEG1-propargyl, an E3 ligase ligand featuring a propargyl group, making it amenable to click chemistry.[1][2] This process is integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins. PROTACs function by recruiting an E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[3] The conjugation method described herein is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a robust and widely used bioconjugation technique.[4][5]

This compound is a key building block in PROTAC development, containing a von Hippel-Lindau (VHL) E3 ligase ligand. Its chemical formula is C₂₉H₃₈N₄O₇S, with a molecular weight of 570.70 g/mol .[1]

Experimental Protocols

Materials and Reagents
  • This compound

  • Azide-modified ligand of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Nitrogen or argon gas

  • EDTA (for quenching the reaction)

  • Solvents for purification (e.g., acetonitrile, water, trifluoroacetic acid for HPLC)

Preparation of Stock Solutions
  • ** this compound (10 mM):** Dissolve the required amount of this compound in DMSO.

  • Azide-modified Ligand (10 mM): Dissolve the azide-modified ligand in DMSO. The exact concentration may be adjusted based on the solubility of the ligand.

  • Copper(II) Sulfate (20 mM): Dissolve CuSO₄ in deionized water.

  • THPTA/TBTA (50 mM): Dissolve the ligand in deionized water (for THPTA) or DMSO (for TBTA).

  • Sodium Ascorbate (100 mM): Prepare this solution fresh just before use by dissolving sodium ascorbate in deionized water. Degas the solution with nitrogen or argon for 10-15 minutes.

Conjugation Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for a typical small-scale reaction. Volumes can be scaled up as needed.

  • Reaction Setup:

    • In a microcentrifuge tube, add 1 equivalent of this compound from the 10 mM stock solution.

    • Add 1.2 equivalents of the azide-modified ligand from its stock solution.

    • Add PBS (pH 7.4) to bring the reaction volume to the desired concentration (e.g., 1 mM).

  • Catalyst Preparation:

    • In a separate tube, prepare the copper-ligand complex by mixing 1 volume of 20 mM CuSO₄ with 2.5 volumes of 50 mM THPTA/TBTA. Let this mixture stand for 5 minutes at room temperature.[6]

  • Initiation of the Click Reaction:

    • Add the prepared copper-ligand complex to the reaction mixture containing the AHPC derivative and the azide-modified ligand. The final copper concentration is typically in the range of 50-250 µM.[4]

    • Initiate the reaction by adding the freshly prepared 100 mM sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times the concentration of copper.[4]

  • Reaction Incubation:

    • Gently mix the reaction components. If necessary, briefly vortex and centrifuge.

    • Incubate the reaction at room temperature for 1-4 hours.[4] For sensitive biomolecules, the reaction can be performed at 4°C overnight. The reaction vessel should be sealed to minimize oxygen exposure.

  • Reaction Quenching:

    • Once the reaction is complete, it can be quenched by adding EDTA to a final concentration of 10 mM to chelate the copper catalyst.

Purification of the Conjugate

The crude reaction mixture should be purified to remove unreacted starting materials, catalyst, and byproducts. High-Performance Liquid Chromatography (HPLC) is a commonly used method for the purification of small molecule conjugates.

  • Method: Reversed-phase HPLC (RP-HPLC)

  • Column: C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A suitable gradient from high aqueous content to high organic content (e.g., 5% to 95% B over 30 minutes) should be optimized to achieve good separation of the product from impurities.

  • Detection: UV detection at an appropriate wavelength for the ligand and/or the AHPC moiety.

  • Fraction Collection: Collect the fractions corresponding to the product peak.

  • Post-Purification: The collected fractions are typically lyophilized to remove the solvents and obtain the pure conjugate.

Characterization of the Conjugate

The purified conjugate should be characterized to confirm its identity and purity.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the final conjugate.[7]

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final product.

Data Presentation

The following tables provide examples of expected quantitative data from the characterization of the conjugated product.

Table 1: HPLC Analysis of the Conjugation Reaction

CompoundRetention Time (min)Peak Area (%)Purity (%)
This compound12.5->95
Azide-Modified Ligand8.2->95
Crude Conjugation Mixture18.7 (Product)85-
Purified Conjugate18.7>99>99

Table 2: Mass Spectrometry Analysis of the Purified Conjugate

SpeciesCalculated Mass (Da)Observed Mass (m/z)
This compound570.70571.71 [M+H]⁺
Azide-Modified LigandVariesVaries
Conjugated ProductSum of reactantsCalculated + 1

Mandatory Visualization

PROTAC Mechanism of Action

The following diagram illustrates the mechanism of action of a PROTAC, which is the functional outcome of the synthesized conjugate.

PROTAC_Mechanism cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Protein of Interest (POI) PROTAC PROTAC ((S,R,S)-AHPC-Ligand Conjugate) POI->PROTAC Binds to Ligand E3 E3 Ubiquitin Ligase (VHL) PROTAC->E3 Binds to AHPC Ternary POI-PROTAC-E3 Ternary Complex Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary->Recycled_PROTAC Recycling Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of action for a PROTAC synthesized from the conjugate.

Experimental Workflow

The following diagram outlines the step-by-step workflow for the conjugation and analysis process.

Conjugation_Workflow start Start reagent_prep Prepare Stock Solutions - this compound - Azide-Ligand - CuSO4, THPTA/TBTA - Sodium Ascorbate start->reagent_prep reaction_setup Set up CuAAC Reaction - Mix AHPC and Ligand - Add Catalyst - Add Sodium Ascorbate reagent_prep->reaction_setup incubation Incubate Reaction (1-4h at RT or 4°C overnight) reaction_setup->incubation purification Purify Conjugate (RP-HPLC) incubation->purification analysis Characterize Conjugate - Mass Spectrometry (MS) - Analytical HPLC purification->analysis end End analysis->end

Caption: Workflow for ligand conjugation and analysis.

References

Application Notes and Protocols for the Experimental Workflow of Developing a New PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs mediate the degradation of the entire protein, providing a powerful tool to address previously "undruggable" targets.[1] This document provides a detailed experimental workflow and protocols for the development of a novel PROTAC, from initial target validation to preclinical evaluation.

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3]

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the catalytic mechanism of action of a PROTAC molecule.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Development

The development of a new PROTAC follows a systematic, multi-stage process. The following diagram outlines the key experimental phases.

PROTAC_Workflow cluster_design 1. Design & Synthesis cluster_invitro 2. In Vitro Characterization cluster_incell 3. Cellular Characterization cluster_invivo 4. In Vivo Evaluation Target_Validation Target Validation Binder_ID Binder Identification (POI & E3 Ligase) Target_Validation->Binder_ID Linker_Design Linker Design & Optimization Binder_ID->Linker_Design PROTAC_Synthesis PROTAC Synthesis Linker_Design->PROTAC_Synthesis Ternary_Complex Ternary Complex Formation Assays PROTAC_Synthesis->Ternary_Complex Ubiquitination In Vitro Ubiquitination Assay Ternary_Complex->Ubiquitination Degradation Cellular Degradation (DC50 & Dmax) Ubiquitination->Degradation Selectivity Selectivity & Off-Target Effects Degradation->Selectivity Downstream Downstream Functional Assays Selectivity->Downstream PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) Downstream->PKPD Efficacy In Vivo Efficacy (Animal Models) PKPD->Efficacy

References

Application Notes and Protocols for (S,R,S)-AHPC-O-PEG1-propargyl in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-O-PEG1-propargyl is a versatile chemical tool indispensable for the modern cancer researcher exploring targeted protein degradation. It is not a therapeutic agent itself, but a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins from cells by coopting the cell's own ubiquitin-proteasome system.

This molecule features three key components:

  • An (S,R,S)-AHPC core: This moiety serves as a high-affinity ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most widely recruited E3 ligases in PROTAC development.[1][2]

  • A PEG1 linker: A short polyethylene (B3416737) glycol linker that provides appropriate spacing between the two ends of the resulting PROTAC molecule. The length and composition of the linker are critical for the efficacy of the PROTAC.

  • A terminal propargyl group: This alkyne functional group enables the covalent attachment of a target protein-binding ligand via a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[3][4][][6]

These application notes provide a comprehensive guide to the use of this compound in the synthesis and evaluation of PROTACs for cancer research, with a specific focus on targeting the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription.

Mechanism of Action: PROTAC-mediated Protein Degradation

The fundamental principle behind the use of this compound is to create a PROTAC that can induce the degradation of a cancer-associated protein of interest (POI). The process can be summarized in the following steps:

  • PROTAC Formation: this compound is conjugated to a ligand that specifically binds to the target cancer protein (e.g., JQ1 for BRD4) via a click chemistry reaction.

  • Ternary Complex Formation: The resulting PROTAC molecule, possessing two distinct binding moieties, facilitates the formation of a ternary complex between the target protein and the VHL E3 ubiquitin ligase inside the cell.

  • Ubiquitination: Within this ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein, marking it for degradation.

  • Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein catabolism.

  • Catalytic Cycle: The PROTAC molecule is not degraded in this process and is released to induce the degradation of another target protein molecule, acting in a catalytic manner.

PROTAC_Mechanism cluster_0 PROTAC Synthesis cluster_1 Cellular Action AHPC_PEG_Propargyl This compound PROTAC PROTAC Molecule AHPC_PEG_Propargyl->PROTAC Click Chemistry (CuAAC) POI_Ligand_Azide POI Ligand-Azide (e.g., JQ1-Azide) POI_Ligand_Azide->PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) (e.g., BRD4) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded POI (Amino Acids) Proteasome->Degradation

Figure 1: Workflow of PROTAC synthesis and mechanism of action.

Application Example: Targeting BRD4 in Cancer

Bromodomain-containing protein 4 (BRD4) is a member of the BET (Bromodomain and Extra-Terminal) family of proteins that acts as an epigenetic reader, playing a crucial role in the regulation of gene transcription.[1][2][7] BRD4 is frequently overexpressed in various cancers and is known to regulate the expression of key oncogenes such as c-Myc and Bcl-2.[8][9] Therefore, targeting BRD4 for degradation presents a promising therapeutic strategy in oncology.

A potent and selective inhibitor of BET bromodomains is JQ1. By attaching an azide (B81097) handle to JQ1, it can be readily "clicked" onto this compound to generate a BRD4-targeting PROTAC.

BRD4 Signaling Pathway

BRD4_Signaling BRD4 BRD4 Super_Enhancers Super-Enhancers BRD4->Super_Enhancers localizes to P_TEFb P-TEFb BRD4->P_TEFb recruits Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 binds to Gene_Transcription Oncogene Transcription Super_Enhancers->Gene_Transcription RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II phosphorylates RNA_Pol_II->Gene_Transcription initiates c_Myc c-Myc Gene_Transcription->c_Myc Bcl_2 Bcl-2 Gene_Transcription->Bcl_2 Cell_Proliferation Cell Proliferation c_Myc->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Bcl_2->Apoptosis_Inhibition

Figure 2: Simplified BRD4 signaling pathway in cancer.

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC via Click Chemistry

This protocol describes the synthesis of a BRD4-targeting PROTAC by conjugating a JQ1-azide derivative with this compound using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is adapted from the platform developed by Wurz et al. (2018).

Materials:

  • This compound

  • JQ1-azide (synthesis required or commercially available)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Water (HPLC grade)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of JQ1-azide in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in water.

    • Prepare a 250 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine 10 µL of 10 mM this compound (1 equivalent) and 10 µL of 10 mM JQ1-azide (1 equivalent).

    • Add 2 µL of 50 mM CuSO₄·5H₂O (10 mol%).

    • Add 2 µL of 50 mM THPTA (10 mol%).

    • Add 4 µL of 250 mM sodium ascorbate (100 mol%).

    • Add DMSO to a final reaction volume of 100 µL.

    • Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours, monitoring by LC-MS.

  • Purification and Characterization:

    • Upon completion, purify the reaction mixture by reverse-phase HPLC.

    • Lyophilize the fractions containing the desired product.

    • Characterize the final PROTAC product by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Evaluation of BRD4 Degradation using Meso Scale Discovery (MSD) Assay

The MSD assay is a quantitative immunoassay with high sensitivity and a wide dynamic range, making it suitable for measuring protein levels in cell lysates.

Materials:

  • Cancer cell line expressing BRD4 (e.g., HeLa, VCaP)

  • Synthesized BRD4-PROTAC

  • DMSO (cell culture grade)

  • Complete cell culture medium

  • MSD-compatible lysis buffer

  • MSD instrument

  • MSD multi-array plates coated with anti-BRD4 capture antibody

  • SULFO-TAG labeled anti-BRD4 detection antibody

  • MSD Read Buffer T

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of lysis.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the BRD4-PROTAC in complete cell culture medium. Include a DMSO-only vehicle control.

    • Treat the cells with the PROTAC dilutions and incubate for the desired time (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with cold PBS.

    • Add 50 µL of MSD lysis buffer to each well and incubate on ice for 30 minutes with gentle shaking.

    • Centrifuge the plate at 4°C to pellet cell debris.

  • MSD Assay:

    • Transfer 25 µL of the cell lysate supernatant to the MSD plate pre-coated with the capture antibody.

    • Seal the plate and incubate at room temperature for 2 hours with shaking.

    • Wash the plate according to the manufacturer's instructions.

    • Add the SULFO-TAG labeled detection antibody and incubate for 1 hour with shaking.

    • Wash the plate again.

    • Add MSD Read Buffer T and immediately read the plate on an MSD instrument.

  • Data Analysis:

    • Quantify the electrochemiluminescence signal.

    • Normalize the signal to the total protein concentration of each lysate if necessary.

    • Calculate the percentage of BRD4 degradation relative to the DMSO control.

    • Determine the DC₅₀ (concentration at which 50% of the protein is degraded).

Protocol 3: Assessment of Ternary Complex Formation using AlphaScreen Assay

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions. It can be adapted to detect the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • Synthesized BRD4-PROTAC

  • Recombinant His-tagged VHL-ElonginB-ElonginC (VBC) complex

  • Recombinant GST-tagged BRD4 bromodomain (BD1 or BD2)

  • Nickel Chelate AlphaLISA Acceptor beads

  • Glutathione Alpha Donor beads

  • AlphaScreen assay buffer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the BRD4-PROTAC in assay buffer.

    • Prepare solutions of His-tagged VBC and GST-tagged BRD4 in assay buffer at the desired final concentrations.

  • AlphaScreen Assay:

    • In a 384-well plate, add the BRD4-PROTAC dilutions.

    • Add the GST-tagged BRD4 protein.

    • Add the His-tagged VBC complex.

    • Incubate at room temperature for 1 hour.

    • Add a mixture of Nickel Chelate AlphaLISA Acceptor beads and Glutathione Alpha Donor beads.

    • Incubate in the dark at room temperature for 1 hour.

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • The formation of the ternary complex brings the donor and acceptor beads into proximity, generating a luminescent signal.

    • Plot the AlphaScreen signal against the PROTAC concentration. A characteristic "hook effect" is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes.

Data Presentation

The following table summarizes representative data that can be obtained from the described experiments for a BRD4-targeting PROTAC synthesized using this compound.

ParameterValueCell Line / Assay Conditions
PROTAC Identity JQ1-(S,R,S)-AHPC-O-PEG1-
Molecular Weight Calculated MW-
BRD4 Degradation (DC₅₀) e.g., 50 nMVCaP cells, 24h treatment
Ternary Complex Formation (EC₅₀) e.g., 100 nMAlphaScreen with BRD4(BD1) and VBC
Maximal Degradation (Dₘₐₓ) e.g., >90%VCaP cells, 24h treatment
Selectivity e.g., BRD4 vs. BRD2/3Western Blot or MSD

Note: The values presented in this table are hypothetical and should be determined experimentally.

Conclusion

This compound is a powerful and versatile building block for the synthesis of VHL-based PROTACs. Its integrated propargyl group allows for the straightforward and efficient incorporation of a wide range of target-binding ligands via click chemistry. The protocols and application examples provided here offer a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs for the targeted degradation of cancer-relevant proteins, ultimately contributing to the development of new therapeutic strategies.

References

Application Notes and Protocols for the Characterization of (S,R,S)-AHPC-O-PEG1-propargyl Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and protocols for the characterization of (S,R,S)-AHPC-O-PEG1-propargyl conjugates. This class of bifunctional molecules, often employed as intermediates in the synthesis of Proteolysis Targeting Chimeras (PROTACs), requires thorough analytical assessment to ensure structural integrity, purity, and suitability for downstream applications. The von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, is connected via a PEG1 linker to a propargyl group, enabling click chemistry reactions for conjugation to a target protein ligand.

Introduction to this compound Conjugates

This compound is a heterobifunctional molecule designed for the assembly of PROTACs. PROTACs are an emerging therapeutic modality that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system. The (S,R,S)-AHPC moiety serves as the E3 ligase-binding element, specifically recruiting the VHL E3 ligase. The propargyl group provides a reactive handle for the facile and efficient conjugation to a target protein ligand, typically modified with an azide (B81097) group, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. The single polyethylene (B3416737) glycol (PEG) unit enhances solubility and provides a flexible spacer.

Accurate characterization of this conjugate is critical to ensure the successful synthesis of the final PROTAC and to understand its physicochemical properties. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Techniques and Data Presentation

A combination of chromatographic and spectroscopic methods is essential for the comprehensive characterization of this compound conjugates.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of the conjugate and for monitoring reaction progress during its synthesis and subsequent conjugation. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of molecules.

Table 1: Representative RP-HPLC Purity Analysis Data

ParameterValue
Purity (%) >98%
Retention Time (min) 8.5
Wavelength (nm) 220
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724)
Gradient 10-90% B over 15 minutes
Flow Rate (mL/min) 1.0
Column Temperature (°C) 40
Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the this compound conjugate, thereby verifying its identity. High-resolution mass spectrometry (HRMS) is preferred for its ability to provide a highly accurate mass measurement, which aids in confirming the elemental composition.

Table 2: Representative High-Resolution Mass Spectrometry Data

ParameterValue
Ionization Mode Electrospray Ionization (ESI+)
Calculated Mass [M+H]⁺ 557.2847
Observed Mass [M+H]⁺ 557.2851
Mass Accuracy (ppm) 0.7
Molecular Formula C₂₈H₃₇N₅O₆S
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the presence of key functional groups and the overall connectivity of the molecule. Both ¹H and ¹³C NMR are crucial for complete characterization.

Table 3: Representative ¹H NMR Chemical Shift Data (400 MHz, CDCl₃)

ProtonsChemical Shift (δ, ppm)Multiplicity
Aromatic protons7.20 - 7.80m
Thiazole methyl protons2.55s
Propargyl CH2.45t
PEG methylene (B1212753) protons3.60 - 3.80m
AHPC core protons1.00 - 4.50m

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Protocol for RP-HPLC Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the this compound conjugate in 1 mL of a 1:1 mixture of acetonitrile and water.

  • Instrumentation: Utilize an HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-17 min: 10% to 90% B

      • 17-20 min: 90% B

      • 20-22 min: 90% to 10% B

      • 22-25 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas to determine the purity of the conjugate.

Protocol for Mass Spectrometry Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the conjugate in methanol. Dilute this stock solution to a final concentration of 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • MS Conditions:

    • Ionization Mode: Positive ion mode (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 100-1000.

  • Data Analysis: Compare the observed accurate mass of the [M+H]⁺ ion with the calculated theoretical mass to confirm the identity and elemental composition of the conjugate.

Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the conjugate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical spectral width: -2 to 12 ppm.

      • Number of scans: 16-64.

    • ¹³C NMR:

      • Acquire a proton-decoupled carbon spectrum.

      • Typical spectral width: 0 to 200 ppm.

      • Number of scans: 1024 or more, depending on sample concentration.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Assign the chemical shifts to the corresponding protons and carbons in the molecular structure.

Visualizations

Diagrams illustrating key concepts and workflows are provided below.

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Binds PROTAC (S,R,S)-AHPC-O-PEG1-Target Ligand (PROTAC) PROTAC->Ternary_Complex Mediates Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Results in POI_Ub Poly-ubiquitinated Target Protein Ternary_Complex->POI_Ub Ubiquitination POI_Ub->Proteasome Recognition & Degradation Analytical_Workflow cluster_workflow Characterization Workflow for this compound Conjugate cluster_analysis Analytical Characterization Synthesis Synthesis of Conjugate Purification Purification Synthesis->Purification HPLC HPLC (Purity Assessment) Purification->HPLC MS Mass Spectrometry (Identity Confirmation) Purification->MS NMR NMR Spectroscopy (Structural Elucidation) Purification->NMR Final_Product Characterized Conjugate (>98% Purity) HPLC->Final_Product MS->Final_Product NMR->Final_Product Downstream Downstream Applications (e.g., PROTAC Synthesis) Final_Product->Downstream Logical_Relationship cluster_relationship Logical Relationship of Analytical Techniques cluster_questions Key Analytical Questions cluster_techniques Primary Analytical Techniques Conjugate This compound Conjugate Purity Is it pure? Identity Is it the correct molecule? Structure Is the structure correct? HPLC HPLC Purity->HPLC Answered by MS Mass Spectrometry Identity->MS Answered by NMR NMR Spectroscopy Structure->NMR Answered by

Preparing Stock Solutions of (S,R,S)-AHPC-O-PEG1-propargyl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-AHPC-O-PEG1-propargyl is a crucial reagent in the field of targeted protein degradation. As a derivative of the VHL (von Hippel-Lindau) E3 ligase ligand, it serves as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its integrated propargyl group enables facile conjugation to a target protein ligand via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2][3][4] This application note provides detailed protocols for the preparation of stock solutions of this compound for use in chemical biology and drug discovery research.

Compound Specifications

A summary of the key quantitative data for this compound is provided in the table below. This information is essential for accurate preparation of stock solutions and for experimental design.

ParameterValueReference
Molecular Formula C29H38N4O6S[2]
Molecular Weight 570.70 g/mol [2]
CAS Number 2098799-79-0[5]
Appearance Solid[6]
Purity ≥95%[7]
Storage (Powder) -20°C for 3 years, 4°C for 2 years[1]
Storage (In solvent) -80°C for 6 months, -20°C for 1 month[1]

Solubility Data

The solubility of this compound is a critical factor in the preparation of stock solutions. The following table summarizes its solubility in a commonly used solvent.

SolventMaximum Concentration (In Vitro)NotesReference
DMSO100 mg/mL (189.88 mM)Requires sonication to fully dissolve. Use of hygroscopic DMSO can significantly impact solubility; it is recommended to use a fresh, unopened vial of DMSO.[1]

Experimental Protocols

Accurate and consistent preparation of stock solutions is paramount for reproducible experimental results. Below are detailed protocols for preparing this compound stock solutions for both in vitro and in vivo applications.

In Vitro Stock Solution Preparation (DMSO)

This protocol describes the preparation of a high-concentration stock solution in DMSO, suitable for most cell-based assays.

Materials:

  • This compound powder

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Calibrated pipettes

Procedure:

  • Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.

  • Weigh the desired amount of powder using an analytical balance and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of fresh, high-purity DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution from 1 mg of powder, add 0.1899 mL of DMSO).[1]

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes.[1] Visually inspect the solution to ensure it is clear and free of particulates.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

In Vivo Formulation

For animal studies, a biocompatible solvent system is required. The following protocol provides a common formulation for in vivo administration.

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% sodium chloride)

  • Sterile tubes

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO as described in the in vitro protocol.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube. The final formulation will consist of 10% DMSO and 40% PEG300.[1]

  • Add Tween-80 to the mixture, resulting in a final concentration of 5%.[1]

  • Finally, add saline to reach the final volume, resulting in a 45% saline solution.[1]

  • Mix the solution thoroughly by vortexing until it is clear and homogenous.

Example Formulation (for a 1 mL final volume):

  • 100 µL of a concentrated DMSO stock of this compound

  • 400 µL of PEG300

  • 50 µL of Tween-80

  • 450 µL of saline

Visualized Workflows and Pathways

To further clarify the experimental process and the mechanism of action, the following diagrams are provided.

G cluster_0 Stock Solution Preparation A Weigh this compound B Add DMSO A->B C Vortex B->C D Sonicate (if necessary) C->D E Aliquot D->E F Store at -20°C or -80°C E->F

Caption: Workflow for preparing a DMSO stock solution of this compound.

G cluster_1 PROTAC-Mediated Protein Degradation PROTAC PROTAC (this compound conjugated to a Target Ligand) POI Target Protein of Interest (POI) PROTAC->POI binds E3 VHL E3 Ligase PROTAC->E3 recruits Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ub Ubiquitin Ub->Ternary Ubiquitination Proteasome 26S Proteasome PolyUb->Proteasome recognized by Degradation Degraded POI (Peptides) Proteasome->Degradation degrades

Caption: General signaling pathway for PROTAC-mediated protein degradation.

References

Troubleshooting & Optimization

troubleshooting low yield in PROTAC click chemistry synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC (Proteolysis Targeting Chimera) synthesis utilizing click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the successful synthesis of your PROTAC molecules.

Frequently Asked Questions (FAQs)

Q1: What is "click chemistry" in the context of PROTAC synthesis?

A1: In PROTAC synthesis, "click chemistry" typically refers to the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between a molecule containing an azide (B81097) functional group and another with a terminal alkyne.[1][] Its popularity in PROTAC development stems from its high efficiency, mild reaction conditions, and high functional group tolerance, which allows for the modular and rapid assembly of the three PROTAC components: the target protein ligand, the E3 ligase ligand, and the linker.[1][]

Q2: Why is my click chemistry reaction yield for PROTAC synthesis consistently low?

A2: Low yields in PROTAC click chemistry synthesis can be attributed to several factors. Common causes include the oxidation of the Cu(I) catalyst to the inactive Cu(II) state, impurities in starting materials or solvents, suboptimal reaction conditions (e.g., temperature, solvent), or steric hindrance around the azide or alkyne functional groups.[3][4] A systematic troubleshooting approach is often necessary to identify and resolve the specific issue.

Q3: What are the most common side reactions in PROTAC click chemistry?

A3: A prevalent side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which results in a diacetylene byproduct.[5] This side reaction is particularly favored in the presence of oxygen. To minimize this, it is crucial to exclude oxygen from the reaction mixture.[5]

Q4: How critical is the choice of linker in PROTAC click chemistry synthesis?

A4: The linker is a critical determinant of the final PROTAC's efficacy, and its chemical nature can also influence the synthesis.[1] While click chemistry is robust, the solubility of the linker-modified starting materials can impact the reaction efficiency. The length and composition of the linker are crucial for the biological activity of the PROTAC, influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your PROTAC click chemistry synthesis.

Issue 1: Low to No Product Yield
Potential Cause Troubleshooting Steps & Solutions
Inactive Copper Catalyst The Cu(I) catalyst is essential for the reaction. Ensure that your copper source is active and in the correct oxidation state. If using a Cu(II) source (e.g., CuSO₄), a reducing agent like sodium ascorbate (B8700270) is necessary to generate the active Cu(I) species in situ.[3][5]
Oxygen Contamination The Cu(I) catalyst is sensitive to oxygen and can be oxidized to the inactive Cu(II) state.[3][4] It is recommended to degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Impure Reagents or Solvents Impurities in your azide or alkyne starting materials, or in the reaction solvents, can poison the catalyst or lead to side reactions.[3] Use high-purity reagents and anhydrous solvents.
Suboptimal Ligand-to-Copper Ratio A copper-chelating ligand (e.g., THPTA, TBTA) is often used to stabilize the Cu(I) catalyst and accelerate the reaction. An incorrect ligand-to-copper ratio can lead to poor results. A 5:1 ligand-to-copper ratio is often recommended.[4][6]
Incorrect Stoichiometry Ensure the molar ratio of your azide and alkyne components is appropriate. A 1:1 ratio is typical, but a slight excess of one reagent may be beneficial in some cases.
Poor Solubility of Reactants PROTAC precursors can sometimes have poor solubility in common reaction solvents. This can be addressed by using a co-solvent system (e.g., DMSO/water, t-BuOH/water) to ensure all reactants are fully dissolved.
Steric Hindrance If the azide or alkyne functional group is located in a sterically hindered position on your molecule, the reaction rate may be significantly reduced.[4] In such cases, longer reaction times or elevated temperatures may be necessary.
Issue 2: Presence of Impurities and Purification Challenges
Potential Cause Troubleshooting Steps & Solutions
Alkyne Homocoupling (Glaser Coupling) This side reaction is promoted by the presence of oxygen.[5] To minimize this, rigorously degas all solutions and maintain an inert atmosphere throughout the reaction.
Incomplete Reaction If the reaction has not gone to completion, you will have a mixture of starting materials and product. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
Difficult Separation of Product from Catalyst/Ligand The copper catalyst and ligand can sometimes be challenging to remove during purification. For small molecule PROTACs, standard extraction and chromatographic methods are typically used.[5] If issues persist, consider using a solid-supported catalyst or a ligand that facilitates easier removal.
Product Instability The final PROTAC molecule may be unstable under the purification conditions. Analyze the stability of your product under different conditions to identify a suitable purification method.

Quantitative Data on Reaction Parameters

The yield of PROTAC synthesis via click chemistry can be influenced by various factors. The following table summarizes some reported data on how different parameters can affect the reaction outcome.

Parameter Condition Reported Yield/Observation Reference
General Yield Range CuAAC for PROTAC library synthesis55-90%[1]
Catalyst System CuSO₄ / Sodium AscorbateMost common and convenient method.[5]
Ligand THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)Water-soluble ligand that stabilizes Cu(I) and accelerates the reaction. A 5:1 ligand to copper ratio is often recommended.[4][5]
Solvent DMF/water, t-BuOH/H₂O, DMSOThe choice of solvent depends on the solubility of the substrates. Co-solvent systems are common.[5]
Temperature Room Temperature - 60°CHigher temperatures can increase the reaction rate but may also lead to degradation of sensitive molecules.[5]
Ligand to Copper Ratio 5:1 (Ligand:Cu)At this ratio, the reaction rate was only reduced by half compared to lower ratios, indicating a high tolerance for excess ligand, which is beneficial for protecting biomolecules.[6]

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Azide-functionalized component (e.g., warhead-linker-azide)

  • Alkyne-functionalized component (e.g., E3 ligase ligand-alkyne)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Copper-chelating ligand (e.g., THPTA)

  • Solvent (e.g., DMF/water, t-BuOH/H₂O, or DMSO)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the azide and alkyne substrates in a suitable solvent (e.g., DMF/water).[5]

    • Immediately before use, prepare a fresh stock solution of sodium L-ascorbate in water, as it is prone to oxidation.[5]

    • Prepare a stock solution of CuSO₄ and the ligand in water.

  • Reaction Setup:

    • In a reaction vessel, add the azide and alkyne solutions.[5]

    • Degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through the mixture for 10-15 minutes.[5]

    • In a separate tube, pre-mix the CuSO₄ and ligand solutions. It is recommended to add the copper solution to the ligand solution while mixing.[5]

    • Add the copper/ligand mixture to the reaction vessel.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[5]

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, or LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction (e.g., by adding EDTA solution to chelate the copper).

    • For small molecule PROTACs, perform a liquid-liquid extraction.

    • Purify the crude product using flash column chromatography or preparative HPLC to obtain the final PROTAC.[5]

Visualizations

Troubleshooting Workflow for Low Yield in PROTAC Click Chemistry

TroubleshootingWorkflow start Low or No Product Yield check1 Check Catalyst System: - Fresh CuSO4? - Fresh Sodium Ascorbate? start->check1 check2 Exclude Oxygen: - Degassed Solvents? - Inert Atmosphere? check1->check2 Issue Persists solution1 Use fresh reagents. Ensure proper reduction of Cu(II). check1->solution1 Problem Found check3 Verify Reagents: - Purity of Azide/Alkyne? - Correct Stoichiometry? check2->check3 Issue Persists solution2 Degas solvents thoroughly. Use N2 or Ar atmosphere. check2->solution2 Problem Found check4 Optimize Reaction Conditions: - Appropriate Solvent? - Optimal Temperature? check3->check4 Issue Persists solution3 Purify starting materials. Verify molar ratios. check3->solution3 Problem Found solution4 Screen different solvents/co-solvents. Optimize temperature. check4->solution4 Problem Found end Improved Yield solution1->end solution2->end solution3->end solution4->end

Caption: A decision tree for troubleshooting low yield in PROTAC click chemistry.

Experimental Workflow for PROTAC Synthesis via CuAAC

ExperimentalWorkflow prep 1. Reagent Preparation - Stock solutions of Azide & Alkyne - Fresh Sodium Ascorbate - CuSO4/Ligand mixture setup 2. Reaction Setup - Combine Azide and Alkyne - Degas with inert gas - Add Catalyst & Initiator prep->setup monitor 3. Reaction Monitoring - Stir at Room Temperature - Track progress with TLC/LC-MS setup->monitor workup 4. Work-up - Quench reaction - Liquid-liquid extraction monitor->workup purify 5. Purification - Flash Chromatography or - Preparative HPLC workup->purify product Final PROTAC Product purify->product

Caption: A streamlined workflow for PROTAC synthesis using CuAAC.

Catalytic Cycle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Cycle CuI Cu(I) Complex1 Cu(I)-Alkyne Complex CuI->Complex1 + Alkyne CuII Cu(II) CuI->CuII Oxidation Alkyne R1-Alkyne Azide R2-Azide Complex2 Copper Acetylide Complex1->Complex2 Complex3 Six-membered Cu(III) intermediate Complex2->Complex3 + Azide Product Triazole Product Complex3->Product - Cu(I) CuII->CuI + Reducer Reducer Sodium Ascorbate

Caption: Simplified catalytic cycle of the CuAAC reaction.

References

improving the solubility of PROTACs containing PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on those containing polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why do PROTACs, especially those with PEG linkers, often have poor solubility?

PROTACs are inherently large molecules, often with a high molecular weight and lipophilicity, which contributes to their low aqueous solubility.[1][2] While PEG linkers are incorporated to improve hydrophilicity and water solubility, the overall physicochemical properties of the PROTAC, including the warhead and E3 ligase ligand, can still result in poor solubility.[3][4][5] This can lead to challenges in various stages of drug discovery, including compound aggregation and reduced bioavailability.[1][6]

Q2: What is the "hook effect" and is it related to solubility?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[7] This is not directly a solubility issue but rather a consequence of the PROTAC forming non-productive binary complexes with either the target protein or the E3 ligase, instead of the desired ternary complex required for degradation.[7] However, poor solubility at high concentrations can lead to compound precipitation, which can be mistaken for or exacerbate the hook effect.[8]

Q3: How does the length of a PEG linker affect PROTAC solubility?

The length of a PEG linker can significantly influence a PROTAC's solubility. Generally, longer PEG chains increase the hydrophilicity of the molecule, which can lead to improved aqueous solubility.[3][9][10] However, the relationship between linker length and overall PROTAC efficacy is complex. An optimal linker length is required to facilitate the formation of a stable ternary complex.[11] Excessively long linkers might lead to decreased potency due to a higher entropic penalty upon binding.[11] Therefore, the linker length must be empirically optimized for each specific PROTAC system.[11]

Q4: What are the primary strategies for improving the solubility of PROTACs containing PEG linkers?

There are two main approaches to enhance the solubility of PROTACs:

  • Chemical Modification: This involves altering the molecular structure of the PROTAC, primarily by modifying the linker.[12] Strategies include:

    • Optimizing PEG Linker Length: Systematically varying the number of ethylene (B1197577) glycol units.[5][10]

    • Incorporating Polar Functional Groups: Introducing moieties like amines, ethers, or amides into the linker to increase polarity.[12] The use of saturated nitrogen heterocycles (e.g., piperazine, piperidine) has been shown to improve solubility.[3][12]

    • Utilizing Alternative Linkers: In some cases, replacing a PEG linker with a different type, such as those containing cycloalkane structures, may enhance water solubility and metabolic stability.[3]

  • Formulation Strategies: This approach focuses on the preparation and delivery of the PROTAC without altering its chemical structure.[12] Key techniques include:

    • Amorphous Solid Dispersions (ASDs): This involves dispersing the PROTAC in a polymeric carrier to create a supersaturated solution, which can significantly enhance dissolution rates.[1][13][14]

    • Lipid-Based Formulations: Techniques like self-nanoemulsifying drug delivery systems (SNEDDS) can improve the solubility and permeability of poorly water-soluble PROTACs.[1][15]

    • Nanoparticle Delivery Systems: Encapsulating the PROTAC in nanoparticles can improve its solubility and circulation time.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with PROTACs containing PEG linkers.

Problem Possible Cause Recommended Solution
PROTAC precipitates out of solution during in vitro assays. The PROTAC concentration exceeds its aqueous solubility in the assay buffer.1. Determine the kinetic solubility of your PROTAC in the specific assay buffer you are using. 2. Perform a dose-response experiment starting from a lower concentration range (nanomolar to low micromolar).[7] 3. Use a co-solvent like DMSO, but ensure the final concentration in the assay is low (typically <1%) to avoid cellular toxicity. 4. Consider formulation strategies such as using solubilizing excipients if the issue persists.[12]
Inconsistent results in cell-based degradation assays. Poor cell permeability of the PROTAC.1. Modify the linker by replacing the PEG linker with a 1,4-disubstituted phenyl ring, which has been shown to improve cellular permeability.[16] 2. Avoid multiple amide motifs in the linker structure to preserve permeability.[16] 3. Employ a prodrug strategy to mask polar groups and enhance cell uptake.[7][16]
Low oral bioavailability in animal studies. Poor aqueous solubility and/or rapid metabolism.1. Administer with food , as some PROTACs show improved solubility in biorelevant buffers that mimic the fed state.[16] 2. Improve metabolic stability by modifying the linker. Strategies include changing the linker's anchor point or using cyclic linkers.[16] 3. Utilize advanced formulation techniques like amorphous solid dispersions (ASDs) or lipid-based nanoparticles to enhance solubility and absorption.[1][13]
Difficulty in achieving a high enough concentration for structural biology studies (e.g., crystallography). The intrinsic low solubility of the PROTAC.1. Systematically screen different buffer conditions (pH, salts, additives) to find a condition that enhances solubility. 2. Consider chemical modification of the PROTAC to improve its physicochemical properties without affecting its binding to the target and E3 ligase.[12] 3. Explore co-crystallization with binding partners which can sometimes stabilize the PROTAC in solution.

Data on Solubility Improvement Strategies

The following table summarizes quantitative data from various studies on improving PROTAC solubility.

Strategy PROTAC/Target Modification/Formulation Fold Increase in Solubility Reference
Chemical Modification UndisclosedBis-basic piperazine-modified linker~170-fold[12]
Formulation (ASD) ARCC-4 (Androgen Receptor)HPMCAS and Eudragit polymersSignificant supersaturation enhancement[14]
Formulation (ASD) AZ1 (CRBN-recruiting)HPMCAS polymerUp to 2-fold increase in drug supersaturation[14]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol is used to determine the kinetic solubility of a PROTAC in a specific buffer.

Materials:

  • PROTAC compound

  • DMSO

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well microplate (UV-transparent)

  • Plate reader

Procedure:

  • Prepare a high-concentration stock solution of the PROTAC in DMSO (e.g., 10 mM).

  • Add the PROTAC stock solution to the assay buffer in a 96-well plate to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should be kept constant and low (e.g., 1%).

  • Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Measure the absorbance of each well at a wavelength where the PROTAC absorbs.

  • The highest concentration at which no precipitation is observed (i.e., the solution remains clear) is considered the kinetic solubility.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody specific for the target protein

  • Loading control antibody (e.g., anti-GAPDH or anti-α-Tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC (e.g., 8-12 concentrations) for a fixed time (e.g., 24 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and then incubate with the primary antibody for the target protein and the loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensity for the target protein and normalize it to the loading control.

  • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[8][11]

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Troubleshooting_Workflow Start Poor PROTAC Solubility Observed Check_Conc Is PROTAC concentration above its solubility limit? Start->Check_Conc Lower_Conc Lower PROTAC Concentration Check_Conc->Lower_Conc Yes Formulation Consider Formulation Strategies (e.g., ASD, Nanoparticles) Check_Conc->Formulation No Re_evaluate Re-evaluate Solubility and Activity Lower_Conc->Re_evaluate Chem_Mod Consider Chemical Modification (e.g., Linker Optimization) Formulation->Chem_Mod Chem_Mod->Re_evaluate

Caption: A logical workflow for troubleshooting PROTAC solubility issues.

References

how to overcome poor cell permeability of VHL-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the poor cell permeability of Von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimeras (PROTACs).

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the underlying causes of poor cell permeability in VHL-based PROTACs and the methods used to assess it.

Q1: Why do my VHL-based PROTACs exhibit poor cell permeability?

A: The poor cell permeability of most PROTACs is a direct consequence of their unique bifunctional structure. They are large molecules, typically with a molecular weight (MW) exceeding 800 Da, which is significantly higher than the 500 Da guideline for orally active small-molecule drugs as defined by the 'Rule-of-5'. This high MW, combined with a large number of rotatable bonds, hydrogen bond donors (HBDs), and a high polar surface area (PSA), places them in the "beyond Rule-of-5" (bRo5) chemical space, which is associated with low passive diffusion across the cell membrane.[1][2][3] VHL-based PROTACs can be particularly challenging as VHL ligands are often larger and more polar than ligands for other E3 ligases like Cereblon (CRBN).[4]

Q2: What are the most critical physicochemical properties to optimize for better permeability?

A: While balancing multiple properties is key, the most critical factors to consider are related to the molecule's size and polarity. Optimizing for a lower molecular weight, reducing the number of hydrogen bond donors and acceptors, and minimizing the polar surface area are primary strategies.[5] Crucially, recent studies emphasize the importance of the three-dimensional polar surface area (3D PSA) and the molecule's ability to adopt folded, more compact conformations.[1][4] A PROTAC's capacity to shield its polar surface in the nonpolar environment of the cell membrane is a strong determinant of its permeability.[1][6][7]

Q3: What is the "molecular chameleon" effect and why is it important for PROTACs?

A: The "molecular chameleon" effect describes the ability of a PROTAC to change its conformation depending on its environment.[1] In the aqueous environments outside and inside the cell, the PROTAC may adopt an extended, more polar conformation.[1][8] However, to cross the nonpolar lipid bilayer of the cell membrane, a "chameleon-like" PROTAC can fold into a more compact shape, shielding its polar functional groups through intramolecular interactions like hydrogen bonds, π-π stacking, and van der Waals forces.[1][6][7] This folding minimizes the molecule's 3D PSA, facilitating passive diffusion.[1][6] Designing PROTACs, particularly through linker optimization, to favor this folded state in nonpolar environments is a key strategy for improving cell permeability.[4][9]

Q4: How can I experimentally measure the cell permeability of my PROTACs?

A: Several assays are commonly used, each with its own advantages and limitations.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial membrane.[1][10] It is fast and cost-effective, making it suitable for early-stage screening.[5]

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) to model the intestinal barrier.[5] It provides more biologically relevant data by accounting for both passive diffusion and the effects of active transport and efflux pumps.[5][6]

  • In Cellulo / In Vitro Potency Ratio: This method serves as a surrogate for cell permeability.[4][9] It involves comparing the concentration of the PROTAC required to achieve a certain effect in a cell-based assay (e.g., 50% target degradation, DC₅₀) with the concentration needed in a biochemical assay (e.g., 50% inhibition of VHL binding, IC₅₀).[4][9] A high ratio (cellular potency being much lower than biochemical potency) suggests poor permeability.[4]

Section 2: Troubleshooting and Optimization Guide

This guide provides actionable steps and strategies to improve the permeability of your VHL-based PROTACs.

Q5: My PROTAC shows poor cellular activity and I suspect low permeability. What is the first thing I should modify?

A: Linker optimization is the most common and effective starting point for improving permeability, as the VHL and protein of interest (POI) ligands often provide little room for modification.[6] The linker's composition, length, and rigidity significantly impact the PROTAC's overall physicochemical properties and its ability to adopt a favorable conformation for membrane crossing.[5][11] Simple changes, such as shortening the linker or replacing flexible polyethylene (B3416737) glycol (PEG) chains with more rigid moieties like piperidine (B6355638) or piperazine (B1678402), can improve permeability.[5][12]

Q6: How can I rationally design the linker to improve permeability?

A: Rational linker design focuses on promoting the "molecular chameleon" effect.

  • Promote Folding: Design linkers that encourage the PROTAC to adopt folded conformations in nonpolar environments. This can be achieved through moieties that facilitate intramolecular hydrogen bonding or other non-covalent interactions.[1][4] Flexible PEG linkers, for instance, are often better at promoting folded structures than alkyl linkers.[5]

  • Reduce HBDs: Replace amide bonds within the linker with esters or other non-HBD groups to reduce the hydrogen bond donor count and overall polarity.[5][10]

  • Incorporate Rigidity: Using short, rigid linkers can improve permeability and solubility.[5] For example, ARV-110 and ARV-471, two PROTACs in clinical trials, utilize short and rigid linkers containing piperazine and piperidine moieties.[5]

Q7: Can I modify the VHL ligand itself to improve permeability?

A: Yes, but with caution to maintain high binding affinity. One successful strategy has been the amide-to-ester substitution. The tert-Leu amide on common VHL ligands does not form a direct hydrogen bond with the VHL protein.[10] Replacing this amide with an ester reduces the HBD count and can significantly increase permeability, often with only a minor reduction in VHL binding affinity.[10] Using smaller, optimized VHL ligands like VH298 as a starting point also helps reduce the overall molecular weight and polarity of the final PROTAC.[10]

Q8: My PROTAC is still not permeable enough after chemical modifications. What are some alternative delivery strategies?

A: If intrinsic permeability cannot be sufficiently improved, advanced delivery systems can be employed to overcome the cell membrane barrier.

  • Nanoparticle Formulations: Encapsulating PROTACs within lipid nanoparticles (LNPs) or polymeric micelles can improve solubility and facilitate cellular uptake through endocytosis.[5][3][13]

  • Prodrugs: The polar groups on the PROTAC can be masked with lipophilic moieties that are enzymatically cleaved inside the cell, releasing the active PROTAC.[5][14]

  • Conjugation Strategies: Attaching the PROTAC to a cell-penetrating peptide (CPP) or a ligand for a cell surface receptor (e.g., folate receptor) can enable active transport into the cell.[5]

Quantitative Data Summary

Table 1: Key Physicochemical Properties Influencing PROTAC Permeability

PropertyTypical Range for PROTACsGuideline for Oral Drugs (Rule-of-5)Impact on PermeabilityOptimization Strategy
Molecular Weight (MW) 800 - 1200+ Da[2][10]≤ 500 Da[5]High MW generally reduces passive diffusion.Use smaller E3/POI ligands; design shorter linkers.
Lipophilicity (cLogP/LogD) 3.5 - 7.6+[4]≤ 5[5]A balance is needed; too high or too low can be detrimental.Modify linker with lipophilic or hydrophilic groups.
Hydrogen Bond Donors (HBD) 4 - 6+[10]≤ 5[5]High HBD count increases polarity, reducing permeability.Replace amides with esters; choose ligands with fewer HBDs.[10]
Hydrogen Bond Acceptors (HBA) 10 - 15+[8]≤ 10[5]High HBA count increases polarity.Judicious choice of linker and ligand moieties.
Topological PSA (TPSA) > 180 Ų[5]≤ 140 ŲHigh TPSA correlates with poor permeability.Reduce polar functional groups.
3D PSA (in nonpolar solvent) Varies widelyNot applicableLower 3D PSA in a nonpolar environment is key for permeability.Design linkers that promote intramolecular folding/shielding.[1][4]
Aqueous Solubility Generally poor (<10 µM)[5][4]> 60 µg/mL[5]Must be soluble enough to be available at the cell surface.Incorporate ionizable groups or use formulation strategies.[5]

Table 2: Comparison of Permeability Assessment Assays

Assay MethodPrincipleThroughputProsCons
PAMPA Measures passive diffusion across a lipid-infused artificial membrane.[10]HighFast, inexpensive, good for early screening of passive permeability.[5]Lacks biological complexity (no transporters or efflux); may not correlate with cellular results.[5]
Caco-2 Assay Uses a monolayer of Caco-2 cells to measure transport.[5]Low-MediumHigh biological relevance; measures passive, active, and efflux mechanisms.[5]Slower, more expensive, can be problematic for poorly soluble compounds.[5]
In Cellulo / In Vitro Ratio Compares cellular vs. biochemical potency as a permeability surrogate.[4]MediumDoes not require specialized permeability setups; uses existing potency data.Indirect measure; can be confounded by other factors like cellular efflux or compound stability.

Visualizations and Workflows

G cluster_0 Troubleshooting Poor Permeability cluster_1 Optimization Strategies start Low Cellular Potency or Target Degradation check_binding Confirm Biochemical Binding (POI & VHL Ligands) start->check_binding check_perm Assess Cell Permeability (e.g., PAMPA, Caco-2) check_binding->check_perm perm_result Permeability is Low? check_perm->perm_result modify_linker 1. Linker Optimization perm_result->modify_linker Yes other_issues Investigate Other Issues: - Ternary Complex Formation - Compound Stability - Efflux perm_result->other_issues No linker_strats Promote Folding (Chameleonicity) Reduce HBDs (Amide -> Ester) Adjust Length/Rigidity modify_linker->linker_strats modify_ligand 2. Ligand Modification modify_linker->modify_ligand If needed ligand_strats Amide -> Ester on VHL Ligand Use Smaller/Optimized Ligands modify_ligand->ligand_strats delivery 3. Alternative Delivery modify_ligand->delivery If needed delivery_strats Nanoparticle Encapsulation Prodrug Approach CPP Conjugation delivery->delivery_strats

Caption: A logical workflow for troubleshooting and optimizing VHL-based PROTACs with poor cell permeability.

G cluster_1 Cell Membrane (Lipid Bilayer) p_ext Extended PROTAC (High 3D PSA) p_mem Folded PROTAC (Low 3D PSA) - Intramolecular H-Bonds - Polar Groups Shielded p_ext->p_mem Enters Membrane p_int Extended PROTAC (High 3D PSA) p_mem->p_int Exits Membrane

Caption: The "Molecular Chameleon" effect: A PROTAC changes conformation to cross the cell membrane.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general methodology for assessing the passive permeability of PROTACs.

  • Preparation of Stock Solutions:

    • Dissolve the PROTAC test compounds and control compounds (e.g., high- and low-permeability standards) in DMSO to create concentrated stock solutions (e.g., 10 mM).

  • Preparation of Donor Plate:

    • Dilute the stock solutions into a suitable aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of ~100-200 µM. The final DMSO concentration should be kept low (<1%).

    • Add these solutions to the wells of a 96-well donor microplate.

  • Membrane Coating:

    • The PAMPA plate consists of a 96-well filter plate. Coat the filter membrane of each well with a lipid solution (e.g., 1-2% lecithin (B1663433) or a synthetic lipid mixture like GIT-0 in dodecane) to form the artificial membrane.

  • Assay Assembly:

    • Fill the wells of a 96-well acceptor plate with the same aqueous buffer, which may contain a "sink" component like a surfactant to prevent saturation.

    • Carefully place the lipid-coated filter plate onto the acceptor plate, creating a "sandwich" where the donor solution is separated from the acceptor solution by the artificial membrane.

  • Incubation:

    • Incubate the PAMPA sandwich at room temperature for a specified period (e.g., 4-18 hours) without shaking. Cover the plate to prevent evaporation.

  • Quantification:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.

  • Calculation of Permeability Coefficient (Pₑ):

    • The effective permeability coefficient (Pₑ) is calculated using an established equation that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.[12] Compounds are often categorized as having low, medium, or high permeability based on their Pₑ values.[10]

Protocol 2: Calculating the In Cellulo / In Vitro Potency Ratio

This method provides a surrogate measure of cell permeability by comparing a compound's activity in cellular and biochemical environments.[4]

  • Determine In Vitro Potency (Biochemical Assay):

    • Perform a biochemical assay to measure the PROTAC's direct interaction with VHL. A common method is a competitive binding assay using fluorescence polarization (FP).[10]

    • In this assay, a fluorescently labeled VHL ligand is displaced by the PROTAC.

    • Generate a dose-response curve by titrating the PROTAC concentration and measure the signal.

    • Calculate the IC₅₀ or Kᵢ value, which represents the concentration of PROTAC required to inhibit 50% of the fluorescent probe's binding to VHL. This is the in vitro potency.

  • Determine In Cellulo Potency (Cell-Based Assay):

    • Treat a relevant cell line with increasing concentrations of the PROTAC for a defined period (e.g., 18-24 hours).

    • Lyse the cells and quantify the amount of the target protein remaining using methods like Western Blot, ELISA, or mass spectrometry.

    • Generate a dose-response curve for target protein degradation.

    • Calculate the DC₅₀ value, which is the concentration of PROTAC required to degrade 50% of the target protein. This is the in cellulo potency.

  • Calculate the Permeability Ratio:

    • Calculate the ratio by dividing the cellular potency by the biochemical potency: Ratio = DC₅₀ (cellular) / IC₅₀ (biochemical)

    • Interpretation:

      • A low ratio (< 40) suggests high cell permeability, as the concentration needed to act in cells is close to the concentration needed to bind the target biochemically.[4]

      • A high ratio (> 200) suggests poor cell permeability, indicating that a much higher external concentration is required for the PROTAC to reach its intracellular target and be effective.[4]

References

mitigating off-target effects with (S,R,S)-AHPC-O-PEG1-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing (S,R,S)-AHPC-O-PEG1-propargyl. It provides troubleshooting advice and answers to frequently asked questions to help mitigate and understand potential off-target effects during your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter. Follow the step-by-step instructions to identify and resolve common experimental problems.

Issue 1: High Cellular Toxicity Observed at Active Concentrations

If you observe significant cell death, apoptosis, or a general decrease in cell viability at concentrations where your target protein is degraded, it may be due to off-target effects.

Possible Causes & Solutions:

  • Off-Target Protein Degradation: The compound may be degrading essential cellular proteins.

    • Solution: Perform global proteomics (e.g., mass spectrometry) to identify unintended protein degradation. Compare the proteome of cells treated with the active compound to that of cells treated with a negative control (e.g., an inactive stereoisomer).

  • Off-Target Kinase Inhibition: The molecule might be inhibiting kinases crucial for cell survival.

    • Solution: Screen the compound against a panel of kinases (e.g., a commercial kinase profiling service). This will identify any off-target kinases that are inhibited by your compound.

  • Metabolite Toxicity: A metabolite of the compound could be toxic.

    • Solution: Conduct metabolite identification studies using LC-MS to determine the metabolic fate of the compound in your cell system.

Troubleshooting Workflow: High Toxicity

G start High Cellular Toxicity Observed proteomics Perform Global Proteomics (e.g., Mass Spec) start->proteomics kinase_panel Run Kinase Panel Screen start->kinase_panel metabolite_id Conduct Metabolite ID Studies start->metabolite_id off_target_degradation Off-Target Proteins Degraded? proteomics->off_target_degradation kinase_inhibition Kinase Inhibition Observed? kinase_panel->kinase_inhibition off_target_degradation->kinase_panel No validate_off_target Validate with Orthogonal Assays (e.g., Western Blot, siRNA) off_target_degradation->validate_off_target Yes kinase_inhibition->metabolite_id No kinase_inhibition->validate_off_target Yes redesign Redesign Compound to Avoid Off-Target Ligand Binding validate_off_target->redesign

Caption: Troubleshooting workflow for high cellular toxicity.

Issue 2: Lack of Correlation Between Target Degradation and Phenotypic Effect

You achieve potent degradation of your target protein, but the expected downstream biological effect is not observed.

Possible Causes & Solutions:

  • Compensatory Mechanisms: The cell may be compensating for the loss of the target protein, for instance, by upregulating a parallel signaling pathway.

    • Solution: Use phosphoproteomics or RNA sequencing to investigate changes in signaling pathways and gene expression upon treatment. This can reveal compensatory mechanisms that may be masking the expected phenotype.

  • "Hook Effect": At high concentrations, bifunctional molecules can form binary complexes (Compound-Target or Compound-E3 Ligase) instead of the productive ternary complex (Target-Compound-E3 Ligase), reducing degradation efficiency.

    • Solution: Perform a full dose-response curve. If you see reduced degradation at higher concentrations, this indicates a potential hook effect.

Logical Relationship: The Hook Effect

G cluster_low Optimal Concentration cluster_high High Concentration (Hook Effect) T Target C Compound T->C E3 E3 Ligase C->E3 Ternary T-C-E3 (Productive Complex) E3->Ternary T2 Target C2 Compound T2->C2 E3_2 E3 Ligase C2->E3_2 Binary1 T-C (Non-Productive) C2->Binary1 Binary2 C-E3 (Non-Productive) E3_2->Binary2

Caption: Formation of productive vs. non-productive complexes.

Frequently Asked Questions (FAQs)

Q1: What are the essential negative controls for my experiments?

A1: To ensure the observed effects are specific to the action of this compound, you should include:

  • Inactive Stereoisomer: A stereoisomer of the compound that is known to not bind the target or the E3 ligase. This controls for off-target effects unrelated to ternary complex formation.

  • Parent Ligands: The individual ligands for the target protein and the E3 ligase. This helps to distinguish the effects of degradation from simple binding/inhibition.

  • E3 Ligase Ligand Alone: Treatment with the E3 ligase ligand alone can control for effects related to modulating the E3 ligase itself.

Q2: How can I confirm that my compound's effects are on-target?

A2: On-target validation can be achieved through several experiments:

  • Target Knockout/Knockdown: The phenotype observed with your compound should be mimicked by genetic knockout or siRNA/shRNA knockdown of the target protein.

  • Rescue Experiment: In a target knockout/knockdown background, your compound should have no further effect. Alternatively, expressing a drug-resistant mutant of the target protein should rescue the phenotype.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how to summarize results from off-target liability screens.

Table 1: Proteomic Analysis of Off-Target Degradation

Protein NameGene Symbol% Degradation (1 µM Compound)Biological Function
Target Protein X TGX 95% Intended Target
Protein APOTA65%Kinase Signaling
Protein BPOTB48%Cytoskeletal Regulation
Protein CPOTC15%Not Significant

Table 2: Kinase Profiling Results (468 Kinase Panel)

Kinase FamilyKinase Name% Inhibition (10 µM Compound)Potential Implication
None Target-Related Kinase <10% No direct inhibition of target
Tyrosine KinaseSRC88%Cell growth, motility
CMGCCDK275%Cell cycle regulation
AGCAKT152%Survival signaling

Experimental Protocols

Protocol 1: Global Proteomics by Mass Spectrometry

This protocol provides a general workflow to identify off-target protein degradation.

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, 293T) and allow them to adhere overnight. Treat cells with this compound (e.g., 1 µM), a negative control compound, and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells in a urea-based buffer. Quantify protein concentration using a BCA assay. Take equal amounts of protein from each sample and perform in-solution trypsin digestion.

  • TMT Labeling: Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantification.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw data using a proteomics software suite (e.g., Proteome Discoverer, MaxQuant). Identify and quantify proteins across all samples. Proteins that show significant down-regulation only in the presence of the active compound are potential off-targets.

Experimental Workflow: Off-Target Proteomics

G cell_treatment 1. Cell Treatment (Active, Negative Control, Vehicle) lysis 2. Lysis & Digestion cell_treatment->lysis tmt 3. TMT Labeling lysis->tmt lcms 4. LC-MS/MS Analysis tmt->lcms data_analysis 5. Data Analysis (Protein Quantification) lcms->data_analysis result Identify Off-Target Degraded Proteins data_analysis->result

Caption: Workflow for identifying off-target protein degradation.

Protocol 2: Western Blot for Target Validation
  • Sample Preparation: Treat cells as described above. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • SDS-PAGE and Transfer: Separate protein lysates on a polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to your target protein or a suspected off-target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensity to determine the extent of protein degradation relative to the vehicle and negative controls.

Navigating the "Hook Effect": A Technical Support Center for PROTAC Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The "hook effect" describes a paradoxical observation where the effectiveness of a PROTAC in degrading its target protein diminishes at high concentrations.[1][2] This results in a characteristic "bell-shaped" or "U-shaped" dose-response curve, where maximum degradation occurs at an optimal, intermediate concentration, and degradation is reduced at both lower and higher concentrations.[1][3] This phenomenon is attributed to the formation of non-productive binary complexes at high PROTAC concentrations, where the PROTAC binds separately to either the target protein or the E3 ligase, preventing the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase) necessary for ubiquitination and subsequent degradation.[1][2]

Q2: Why is it crucial to identify and understand the hook effect?

A2: Failing to recognize the hook effect can lead to significant misinterpretation of experimental results. A potent PROTAC might be incorrectly classified as inactive if it is only tested at concentrations that are too high, placing it on the right side of the bell-shaped curve where degradation is minimal.[2] Understanding this effect is essential for accurately determining key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies and for advancing promising compounds.[2]

Q3: What factors influence the magnitude of the hook effect?

A3: Several factors can influence the prominence of the hook effect, including:

  • Binding Affinities: The relative binding affinities of the PROTAC for its target protein and the E3 ligase are critical.[4]

  • Cooperativity: Positive cooperativity, where the binding of the PROTAC to one protein enhances its affinity for the other, helps stabilize the ternary complex and can mitigate the hook effect.[4][5] Conversely, negative cooperativity can exacerbate it.

  • Linker Composition and Length: The linker plays a crucial role in the stability and geometry of the ternary complex.[5][6] Optimizing the linker is a key strategy to reduce the hook effect.

  • Cellular Context: Factors such as the expression levels of the target protein and the E3 ligase in the specific cell line can also impact the observed hook effect.[7]

Q4: At what concentration does the hook effect typically become apparent?

A4: The concentration at which the hook effect is observed can vary significantly depending on the specific PROTAC, target protein, E3 ligase, and cell line used.[2] However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations.[2] Therefore, it is crucial to perform dose-response experiments over a wide range of concentrations, often spanning several orders of magnitude (e.g., from picomolar to high micromolar), to accurately characterize the degradation profile.[2]

Troubleshooting Guides

Issue 1: My dose-response curve exhibits a bell shape, with degradation decreasing at higher concentrations.

  • Likely Cause: This is the classic presentation of the hook effect.[2]

  • Troubleshooting Steps:

    • Confirm and Characterize the Hook Effect: Repeat the experiment with a broader and more granular range of PROTAC concentrations to fully define the bell-shaped curve. It is recommended to use at least 8-10 concentrations with half-log dilutions.[1]

    • Determine Optimal Concentration (Dmax): Identify the concentration that achieves the maximum level of degradation (Dmax). For future experiments, use concentrations at or below this optimal level.[2]

    • Perform a Time-Course Experiment: Assess protein degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration to understand the degradation kinetics.[1]

Issue 2: My PROTAC shows weak or no degradation at the concentrations tested.

  • Likely Cause: This could be due to several factors, including testing at concentrations that fall entirely within the hook effect region, poor cell permeability, or issues with the experimental system.[2][6]

  • Troubleshooting Steps:

    • Test a Wider Concentration Range: It's possible the initial concentration range was too high and fell within the hook effect region, or was too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[2]

    • Verify Target Engagement and Ternary Complex Formation: Before concluding that a PROTAC is inactive, confirm its ability to bind to the target protein and the E3 ligase and to form a ternary complex using appropriate biophysical assays.[2][3]

    • Assess Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations.[6][8] Consider using assays like the parallel artificial membrane permeability assay (PAMPA) to evaluate this.[9]

    • Check E3 Ligase Expression: Ensure that the cell line used expresses the recruited E3 ligase at sufficient levels.[6]

Issue 3: How can I mitigate the hook effect in my experiments?

  • Solutions:

    • Rational Linker Design: The design of the PROTAC's linker is critical. Optimizing the linker's length and composition can introduce favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity.[4][5] This stabilizes the ternary complex, making its formation more favorable than that of the binary complexes, even at higher PROTAC concentrations.[5]

    • Enhance Cooperativity: A well-designed linker can promote positive cooperativity, which is a key factor in reducing the hook effect.[4]

    • Select a Different E3 Ligase: The choice of E3 ligase (e.g., VHL or Cereblon) can influence the geometry and stability of the ternary complex.[4][6] Experimenting with different E3 ligase ligands may lead to a PROTAC with a more favorable degradation profile and a reduced hook effect.[4]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from PROTAC experiments to illustrate the hook effect and key degradation parameters.

Table 1: Dose-Response Data for a PROTAC Exhibiting a Hook Effect

PROTAC Concentration (nM)% Target Protein Remaining (Normalized to Vehicle)
0 (Vehicle)100%
0.195%
175%
1040%
10015% (Dmax)
100045%
1000080%

This table illustrates a typical hook effect, with maximal degradation observed at 100 nM and a reduction in efficacy at higher concentrations.[6]

Table 2: Key Degradation Parameters for Different PROTACs

PROTACDC50 (nM)Dmax (%)Hook Effect Onset (nM)
PROTAC-X1590~500
PROTAC-Y5075~1000
PROTAC-Z5>95>10000 (Not prominent)

This table provides a comparison of key parameters for different PROTACs, highlighting variations in potency, efficacy, and the propensity to exhibit a hook effect.

Experimental Protocols

Protocol 1: Dose-Response Analysis of PROTAC-Induced Degradation by Western Blot

This protocol outlines the general steps for assessing target protein degradation via Western blotting.[6][10]

  • Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare a serial dilution of the PROTAC in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.[6] Include a vehicle-only control (e.g., DMSO). Treat the cells for a predetermined time, typically 4-24 hours.[6]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein for each sample onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific to the target protein, as well as a primary antibody for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and visualize the protein bands.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to visualize the dose-response curve and determine the DC50 and Dmax.[6]

Protocol 2: Confirmation of Proteasome-Mediated Degradation

To confirm that the observed protein degradation is dependent on the proteasome, a proteasome inhibitor can be used.[6]

  • Pre-treatment with Proteasome Inhibitor: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.

  • PROTAC Co-treatment: Add the optimal concentration of your PROTAC to the cells and continue to incubate for the previously determined optimal duration.

  • Analysis: Perform Western blot analysis as described in Protocol 1. A rescue of the target protein levels in the presence of the proteasome inhibitor confirms that the degradation is proteasome-mediated.

Visualizations

PROTAC_Mechanism cluster_0 Productive Ternary Complex Formation (Optimal PROTAC Concentration) cluster_1 The Hook Effect (High PROTAC Concentration) Target Target Protein Ternary_Complex Productive Ternary Complex Target->Ternary_Complex PROTAC1 PROTAC PROTAC1->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Targeting for Degradation Target Degradation Proteasome->Degradation Target2 Target Protein Binary_Target Non-Productive Binary Complex (Target-PROTAC) Target2->Binary_Target PROTAC2 Excess PROTAC PROTAC2->Binary_Target Binary_E3 Non-Productive Binary Complex (E3-PROTAC) PROTAC2->Binary_E3 E3_Ligase2 E3 Ligase E3_Ligase2->Binary_E3 No_Degradation Inhibition of Ternary Complex Formation & Reduced Degradation Binary_Target->No_Degradation Binary_E3->No_Degradation

Caption: Mechanism of PROTAC action and the "hook effect".

Experimental_Workflow start Start: Hypothesis of PROTAC Activity cell_culture 1. Cell Seeding & Culture start->cell_culture protac_treatment 2. PROTAC Treatment (Wide Dose Range) cell_culture->protac_treatment cell_lysis 3. Cell Lysis & Protein Extraction protac_treatment->cell_lysis protein_quant 4. Protein Quantification (BCA/Bradford) cell_lysis->protein_quant western_blot 5. Western Blot Analysis protein_quant->western_blot data_analysis 6. Densitometry & Data Analysis western_blot->data_analysis dose_response_curve 7. Plot Dose-Response Curve data_analysis->dose_response_curve hook_effect_check Observe for Hook Effect? dose_response_curve->hook_effect_check optimization Optimize PROTAC/Assay (e.g., Time-course, Biophysical Assays) hook_effect_check->optimization Yes conclusion Determine DC50 & Dmax hook_effect_check->conclusion No optimization->protac_treatment Re-evaluate

References

Technical Support Center: Optimizing PROTAC Linker Length for Improved Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with optimizing Proteolysis Targeting Chimera (PROTAC) linker length for improved efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC, and why is its length so critical for efficacy?

A PROTAC is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[1] It consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][3] The linker's primary function is to bridge the POI and the E3 ligase, bringing them into close proximity to form a stable and productive ternary complex.[1][4] This proximity is essential for the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.[1][5]

The length of the linker is a critical parameter because:

  • A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[1][6][7]

  • A linker that is too long can result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination because the two proteins are not held in an optimal orientation for the ubiquitin transfer.[1][6][7]

Therefore, fine-tuning the linker length is a crucial optimization step in the design of potent PROTACs.[1][4]

Q2: What are the most common types of linkers used in PROTAC design?

The most commonly used linkers in PROTAC design are flexible polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[][9] These are popular due to their ability to accommodate the formation of a productive ternary complex.[4] However, more rigid linker types incorporating moieties like piperazine, triazole rings, or alkynes are also employed to modulate conformational flexibility and improve the physicochemical properties of the PROTAC.[4][10]

Q3: How does linker composition, beyond just length, impact PROTAC performance?

Linker composition significantly influences a PROTAC's overall performance by affecting its solubility, cell permeability, and metabolic stability.[4][6] For example, incorporating hydrophilic elements like PEG can enhance solubility, while more rigid structures can improve conformational stability and metabolic resistance.[4][] The chemical nature of the linker also plays a role in the stability of the ternary complex and, consequently, the degradation efficiency.[4]

Q4: What is the "hook effect" in the context of PROTACs, and how can it be mitigated?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[7][11] This occurs because at excessive concentrations, PROTAC molecules are more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[11][12] To mitigate the hook effect, researchers can:

  • Perform careful dose-response studies: This helps to identify the optimal concentration range that maximizes degradation before the onset of the hook effect.[11]

  • Enhance ternary complex cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, stabilizing the ternary complex and reducing the formation of binary complexes.[11][13]

Troubleshooting Guide

Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe significant target protein degradation.

This is a common challenge that often points to issues with the formation of a stable and productive ternary complex.[4][11]

  • Possible Cause: Suboptimal Linker Length. Even with good binary affinities, the linker may not be the correct length or possess the right degree of flexibility to facilitate the proper spatial orientation of the target protein and the E3 ligase for ubiquitination.[4][11]

    • Solution: Synthesize a library of PROTACs with varying linker lengths and compositions. Even small changes can have a significant impact on degradation efficacy.[4]

  • Possible Cause: Unfavorable Ternary Complex Conformation. The linker might orient the target protein in a way that the lysine (B10760008) residues available for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.[11]

    • Solution: Use biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly evaluate the formation and stability of the ternary complex.[4] This can provide insights into the cooperativity of your system.

  • Possible Cause: Poor Cell Permeability. The physicochemical properties of the PROTAC, influenced by the linker, might prevent it from reaching its intracellular target at sufficient concentrations.[7][11]

    • Solution: Assess cell permeability using assays like the Caco-2 permeability assay.[14] Modifications to the linker to improve properties like solubility and lipophilicity may be necessary.[15]

Problem 2: I am observing a significant "hook effect" with my PROTAC, which limits its therapeutic window.

As mentioned in the FAQs, the hook effect is due to the formation of non-productive binary complexes at high PROTAC concentrations.[11]

  • Possible Cause: Low Cooperativity in Ternary Complex Formation. If the ternary complex is not significantly more stable than the binary complexes, the hook effect will be more pronounced.

    • Solution: Modify the linker to enhance ternary complex cooperativity. A more rigid linker can pre-organize the PROTAC into a conformation that favors the formation of the ternary complex.[11]

  • Possible Cause: PROTAC Concentration is Too High. The experiment might be conducted at concentrations that are well beyond the optimal range for degradation.

    • Solution: Perform a wide dose-response curve to identify the optimal concentration for maximal degradation and to characterize the bell-shaped curve of the hook effect.[12]

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Below are summaries of quantitative data from studies investigating the impact of linker length on PROTAC efficacy.

Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) and p38α Degradation

PROTAC TargetLinker Length (atoms)DC50 (nM)Dmax (%)
ERα12>1000<20
ERα1610>95
ERα20>1000<10
p38α13~500~50
p38α15-17<100>90
p38α19~400~60

Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. For ERα degradation, a 16-atom linker was found to be optimal, while for p38α, a linker length of 15-17 atoms was most effective.[1]

Table 2: Effect of Linker Length and Composition on IRAK4 Degradation in OCI-LY10 Cells

CompoundLinker CompositionLinker Length (atoms)IRAK4 Degradation (1 µM, 24h)
2Alkyl5~0%
6Alkyl9~0%
7PEG10Moderate
9PEG16High

Data from a study on IRAK4 degraders, showing that a PROTAC with a 16-atom PEG linker was the most effective.[16]

Experimental Protocols

1. Western Blotting for Protein Degradation Assessment

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[4][17]

  • Materials: Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, protein quantification assay (e.g., BCA assay), SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membranes, primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin), and an HRP-conjugated secondary antibody.[7][18]

  • Procedure:

    • Cell Culture and Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours).[7][16]

    • Cell Lysis: Lyse the cells and quantify the protein concentration.[7][16]

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.[7]

    • Antibody Incubation and Detection: Block the membrane and incubate with primary antibodies, followed by incubation with a secondary antibody and visualization using a chemiluminescent substrate.[7]

    • Quantification: Use densitometry to quantify the band intensities and determine the percentage of protein degradation relative to a vehicle control.[7]

2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection

This assay is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex in cells.[16]

  • Materials: Non-denaturing cell lysis buffer, antibody against the target protein or E3 ligase for immunoprecipitation, and Protein A/G agarose (B213101) beads.[16]

  • Procedure:

    • Cell Treatment and Lysis: Treat cells with the PROTAC for a short period (e.g., 2-4 hours) and lyse the cells.[16]

    • Immunoprecipitation: Incubate cell lysates with an antibody against the target protein or E3 ligase to pull down the protein complex.[16]

    • Western Blot Analysis: Analyze the immunoprecipitated proteins by Western blotting to detect the co-precipitated binding partner.[16]

3. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a biophysical technique used to measure the formation, stability, and kinetics of the ternary complex.[4][14]

  • General Methodology:

    • Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip.[4]

    • Binary Interaction Analysis: Measure the binding affinity of the PROTAC to the immobilized protein.[4]

    • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner over the sensor surface. An increase in response units (RU) compared to the binary interaction indicates ternary complex formation.[4]

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds UbiquitinatedProtein Polyubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: The mechanism of action for a PROTAC, leading to protein degradation.

Troubleshooting_Workflow Start Start: PROTAC shows poor degradation CheckBinding Good binary binding to POI and E3 Ligase? Start->CheckBinding HookEffect Observe Hook Effect? Start->HookEffect SynthesizeLibrary Synthesize PROTAC library with varying linker lengths/compositions CheckBinding->SynthesizeLibrary Yes BiophysicalAssays Perform biophysical assays (SPR, ITC) to assess ternary complex formation CheckBinding->BiophysicalAssays Yes PermeabilityAssay Assess cell permeability (e.g., Caco-2) CheckBinding->PermeabilityAssay Yes End End: Optimized PROTAC Efficacy SynthesizeLibrary->End BiophysicalAssays->End RedesignLinker Redesign linker for improved physicochemical properties PermeabilityAssay->RedesignLinker Poor PermeabilityAssay->End Good RedesignLinker->End DoseResponse Perform detailed dose-response studies HookEffect->DoseResponse Yes OptimizeCooperativity Modify linker to enhance ternary complex cooperativity HookEffect->OptimizeCooperativity Yes DoseResponse->End OptimizeCooperativity->End

Caption: A troubleshooting workflow for optimizing PROTAC efficacy.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

References

(S,R,S)-AHPC-O-PEG1-propargyl stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (S,R,S)-AHPC-O-PEG1-propargyl in cell culture media. This information is intended for researchers, scientists, and drug development professionals.

This compound is a chemical reagent used in the synthesis of Proteolysis-targeting chimeras (PROTACs). It incorporates the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected via a single polyethylene (B3416737) glycol (PEG) unit to a propargyl group, which is utilized for click chemistry reactions.[1][2] The stability of this molecule is critical for the successful synthesis and efficacy of the resulting PROTACs.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: It is recommended to store this compound at -20°C.[3] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[4]

Q2: In which solvents is this compound soluble?

Q3: What is the significance of the (S,R,S) stereochemistry in the AHPC portion of the molecule?

A3: The specific (S,R,S) stereochemistry of the aminohydroxy-phenyl-carboxamide (AHPC) component is crucial for its high-affinity binding to the VHL E3 ligase.[3] Any alteration to this stereochemistry can significantly diminish or completely abolish its biological activity.

Q4: How might the PEG1 linker influence the stability of the molecule?

A4: The single polyethylene glycol (PEG) unit is intended to enhance solubility and provide a flexible linkage.[3] While PEGylation generally aims to improve the pharmacokinetic properties of molecules, the stability of PEGylated compounds can be influenced by the biological environment.[6][7] Factors such as enzymatic cleavage within the cell culture medium could potentially affect the integrity of the PEG linker.

Q5: Could the propargyl group be a source of instability in cell culture media?

A5: The propargyl group, containing a terminal alkyne, is a reactive handle for click chemistry.[1] While generally stable, alkynes can potentially react with certain components in complex biological media, although this is less common under typical cell culture conditions. The primary concern with the propargyl group is its intended reactivity in subsequent conjugation steps.[8]

Troubleshooting Guide

This guide addresses potential stability issues you may encounter when using this compound in your experiments.

Issue Possible Cause Suggested Solution
Low or no biological activity of the final PROTAC. Degradation of this compound prior to or during conjugation. 1. Verify the integrity of the stored compound using an appropriate analytical method (e.g., LC-MS).2. Prepare fresh stock solutions in high-quality, anhydrous DMSO.3. Minimize the time the compound is in aqueous solutions before use.
Instability of the molecule in cell culture medium. 1. Perform a stability study of the compound in your specific cell culture medium (see Protocol 1).2. Test stability in media with and without serum, as serum components can sometimes impact compound stability.[4]3. Consider if media components like certain amino acids or vitamins could be reacting with the compound.[4]
High variability in experimental results. Inconsistent compound concentration due to degradation. 1. Ensure consistent timing for all experimental steps, from compound addition to endpoint analysis.2. Prepare fresh dilutions of the compound for each experiment from a validated stock solution.
Non-specific binding to labware. 1. Use low-protein-binding plates and pipette tips.2. Include a control without cells to assess binding to the plasticware.[4]
Unexpected off-target effects. Formation of reactive degradation products. 1. Characterize any degradation products using LC-MS analysis of the compound incubated in cell culture media.2. Test the biological activity of any identified major degradation products, if possible.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • This compound

  • High-quality, anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

  • HPLC-MS system

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solutions: Dilute the stock solution to a final concentration of 10 µM in pre-warmed (37°C) cell culture medium (with and without 10% FBS) and PBS.

  • Incubation: Aliquot 1 mL of each working solution into triplicate wells of a 24-well plate.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). For the 0-hour time point, collect the sample immediately after adding the compound to the medium.

  • Sample Preparation: At each time point, transfer an aliquot of the sample to a clean tube and store at -80°C until analysis. If necessary, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) and centrifuge to clarify the supernatant before analysis.

  • HPLC-MS Analysis: Analyze the samples by HPLC-MS to determine the concentration of the parent compound remaining.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.

    % Remaining = (Peak Area at time t / Peak Area at time 0) x 100

Visualizations

G cluster_0 Troubleshooting Workflow A Low or Variable Biological Activity B Assess Compound Stability in Cell Culture Media (Protocol 1) A->B C Is the compound stable (e.g., >80% remaining at 24h)? B->C D Compound is Stable: Investigate other experimental parameters (e.g., cell health, assay conditions). C->D Yes E Compound is Unstable: Modify experimental design. C->E No F Potential Modifications: - Reduce incubation time - Use fresh media with each treatment - Test alternative media formulations E->F

Caption: A workflow for troubleshooting common issues related to compound stability.

G cluster_1 Potential Degradation Pathways Molecule This compound Degradation Degradation in Cell Culture Media Molecule->Degradation Product1 Hydrolysis of Amide Bonds Degradation->Product1 Product2 Cleavage of PEG Linker Degradation->Product2 Product3 Modification of Propargyl Group Degradation->Product3

Caption: Hypothetical degradation pathways for this compound in media.

References

Technical Support Center: Navigating PROTAC Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you address the common challenge of PROTAC aggregation in aqueous solutions during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for PROTAC aggregation in aqueous solutions?

PROTACs (Proteolysis Targeting Chimeras) are inherently susceptible to aggregation in aqueous environments due to their unique structural characteristics. As large, complex molecules, they often possess high molecular weights and significant hydrophobicity, leading to low aqueous solubility. This "beyond Rule of Five" (bRo5) chemical space is the primary driver of aggregation, where the molecules tend to self-associate to minimize their contact with water.[1]

Q2: How can I visually identify if my PROTAC is aggregating in solution?

Aggregation can manifest in several ways. The most obvious sign is the appearance of visible precipitates or cloudiness in your solution. Even without visible particles, you might notice inconsistent results in your assays or a high background signal, which can be indicative of sub-visible aggregates.[1][2]

Q3: What is the "hook effect" and how does it relate to PROTAC concentration and aggregation?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. While not a direct measure of aggregation, working at concentrations that induce the hook effect can increase the likelihood of solubility issues and aggregation.

Q4: Can the linker chemistry of a PROTAC influence its solubility and aggregation?

Yes, the linker plays a crucial role in the overall physicochemical properties of a PROTAC. Incorporating polar functional groups, such as polyethylene (B3416737) glycol (PEG) units, or ionizable groups like basic nitrogen-containing heterocycles (e.g., piperazine) into the linker can significantly improve aqueous solubility and reduce aggregation propensity.[1][3][4] Conversely, long, flexible, and hydrophobic linkers can contribute to poor solubility.

II. Troubleshooting Guides

This section provides structured guidance to troubleshoot common issues related to PROTAC aggregation.

Issue 1: PROTAC Precipitation Observed Upon Dissolution in Aqueous Buffer

Symptoms:

  • Visible particles or cloudiness in the buffer immediately after adding the PROTAC stock solution.

  • Inconsistent concentrations when measured by UV-Vis or other analytical methods.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for PROTAC precipitation in buffer.

Issue 2: Inconsistent or Non-Reproducible Results in Cell-Based Assays

Symptoms:

  • High variability between replicate wells.

  • Poor correlation between target degradation and downstream functional effects.

  • Results are not consistent between experiments.

Troubleshooting Workflow:

Caption: Troubleshooting inconsistent cell-based assay results.

III. Data on Formulation Strategies for Improved Solubility

Formulation strategies can significantly enhance the aqueous solubility and prevent the aggregation of PROTACs. Below is a summary of quantitative data from studies using Amorphous Solid Dispersions (ASDs) and Lipid-Based Formulations.

Table 1: Solubility Enhancement of PROTACs using Amorphous Solid Dispersions (ASDs)

PROTACPolymerDrug Loading (% w/w)Fold Increase in Supersaturation (approx.)Reference
ARCC-4HPMCAS (L Grade)10% and 20%Pronounced supersaturation maintained[5]
ARCC-4Eudragit® L 100-5510% and 20%Pronounced supersaturation maintained[5]
AZ1HPMCAS20%~2-fold[2]
AZ2HPMCAS10%~4-fold (initial)[2]
AZ3HPMCAS20%~4-fold[2]
ARV-110Poly(vinyl alcohol)30%Significant dissolution enhancement[6]
SelDeg51Poly(vinyl alcohol)30%Significant dissolution enhancement[7]

Table 2: Solubility of PROTACs in Different Media

PROTACMediumSolubilityReference
AZ1FaSSIF (37 °C)48.4 ± 2.6 µg/mL[2]
AZ2FaSSIF (37 °C)28.1 ± 5.2 µg/mL[2]
AZ3FaSSIF (37 °C)34.5 ± 7.7 µg/mL[2]
AZ4FaSSIF (37 °C)17.3 ± 1.6 µg/mL[2]
ARCC-4Phosphate Buffer (pH 6.8)16.3 ± 7.0 ng/mL[8]
ARV-110FaSSIF vs. Phosphate BufferNotably increased in FaSSIF[9]

IV. Experimental Protocols

Protocol 1: Preparation of PROTAC Amorphous Solid Dispersion (ASD) by Spray Drying

This protocol provides a general procedure for preparing a PROTAC ASD using a laboratory-scale spray dryer.

Materials:

  • PROTAC of interest

  • Amorphous polymer carrier (e.g., HPMCAS, PVPVA, Soluplus®)

  • Volatile organic solvent system (e.g., acetone, methanol, dichloromethane/ethanol mixture) in which both the PROTAC and polymer are soluble.

  • Laboratory-scale spray dryer with a two-fluid nozzle.

Procedure:

  • Solution Preparation:

    • Dissolve the desired amounts of the PROTAC and polymer in the chosen solvent system to achieve the target drug loading (e.g., 10-30% w/w).

    • Ensure complete dissolution of both components. The total solid concentration will depend on the solvent system and the viscosity of the resulting solution.[10]

  • Spray Dryer Setup:

    • Set the inlet temperature (e.g., 140 °C), outlet temperature (e.g., 45 ± 5 °C), and gas flow rate according to the instrument's manual and the properties of your solvent system.[11]

    • Set the liquid feed rate of the solution (e.g., ~9 mL/min).[11]

  • Spray Drying Process:

    • Pump the prepared solution through the nozzle of the spray dryer.

    • The solution is atomized into fine droplets in the drying chamber.

    • The rapid evaporation of the solvent from the droplets results in the formation of solid particles of the amorphous dispersion.

  • Product Collection and Characterization:

    • Collect the dried powder from the cyclone.

    • Characterize the resulting ASD for its amorphous nature using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Assess the dissolution profile and supersaturation levels in a relevant buffer (e.g., FaSSIF).

Protocol 2: Detection of PROTAC Aggregation using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it an excellent tool for detecting the presence of aggregates.

Materials:

  • PROTAC solution in the desired aqueous buffer.

  • DLS instrument with a temperature-controlled sample holder.

  • Low-volume quartz cuvette.

  • Syringe filters (0.22 µm or smaller).

Procedure:

  • Sample Preparation:

    • Prepare the PROTAC solution at the desired concentration in the buffer of interest.

    • Filter the buffer and the final PROTAC solution through a 0.22 µm filter to remove any dust or extraneous particles.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up.

    • Set the measurement temperature to the desired value (e.g., 25 °C or 37 °C).

  • Measurement:

    • Carefully transfer the filtered PROTAC solution into a clean DLS cuvette, ensuring no air bubbles are introduced.

    • Place the cuvette in the sample holder of the DLS instrument.

    • Allow the sample to equilibrate to the set temperature for a few minutes.

    • Perform the DLS measurement according to the instrument's software instructions. This will typically involve multiple acquisitions to ensure data quality.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution of particles in the solution.

    • The presence of multiple peaks or a single peak with a large hydrodynamic radius and high polydispersity index (PDI) is indicative of aggregation. A monodisperse sample of a small molecule like a PROTAC should ideally show a single, narrow peak with a small hydrodynamic radius.[12][13]

V. Signaling Pathways and Experimental Workflows

PROTAC_MoA PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: Mechanism of Action of a PROTAC.

Formulation_Workflow Start Start: Poorly Soluble PROTAC Screening Solubility Screening in Various Excipients Start->Screening ASD Amorphous Solid Dispersion (ASD) Formulation Screening->ASD Lipid Lipid-Based Formulation (e.g., SEDDS) Screening->Lipid ASD_Prep Preparation (e.g., Spray Drying) ASD->ASD_Prep Lipid_Prep Preparation (e.g., Emulsification) Lipid->Lipid_Prep Characterization Physicochemical Characterization (PXRD, DSC, DLS) ASD_Prep->Characterization Lipid_Prep->Characterization Dissolution In Vitro Dissolution & Supersaturation Studies Characterization->Dissolution Optimization Formulation Optimization Dissolution->Optimization Final Optimized PROTAC Formulation Optimization->Final

Caption: General workflow for developing a solubility-enhancing formulation for a PROTAC.

References

Technical Support Center: Troubleshooting Failed CuAAC Reactions with (S,R,S)-AHPC-O-PEG1-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers encountering challenges with the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, specifically involving the E3 ligase ligand (S,R,S)-AHPC-O-PEG1-propargyl. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate successful conjugation for the synthesis of PROTACs and other advanced molecules.

Troubleshooting Guide: Failed CuAAC Reaction

When your CuAAC reaction with this compound fails or provides low yields, systematically evaluate the following potential causes.

dot

Troubleshooting workflow for a failed CuAAC reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a failed CuAAC reaction?

A1: The most frequent causes for failure in CuAAC reactions include:

  • Catalyst Inactivity: The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state by oxygen.[1][2] This can be caused by insufficient reducing agent (like sodium ascorbate) or inadequate degassing of the reaction mixture.

  • Poor Reagent Quality: Degradation of the azide (B81097) or alkyne starting materials can halt the reaction. The purity of solvents and other reagents is also critical.

  • Substrate-Specific Issues: Steric hindrance near the azide or alkyne functional groups can impede the reaction.[3] Additionally, certain functional groups within the substrates can chelate the copper catalyst, rendering it inactive.

  • Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or reactant concentrations can all contribute to poor yields.

Q2: Could the structure of this compound cause steric hindrance?

A2: Yes, the bulky AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine) moiety could potentially cause steric hindrance, which may slow down the reaction rate by impeding the approach of the azide and the copper catalyst to the alkyne.[4] While the short PEG1 linker is designed to provide some spacing, significant steric bulk near the reactive site is a common reason for reduced reaction efficiency in bimolecular reactions.[4]

Q3: What are the optimal solvent conditions for a CuAAC reaction with this compound?

A3: (S,R,S)-AHPC-propargyl is reported to be soluble in DMSO.[1] For CuAAC reactions, which often involve reactants with varying polarities, a mixture of solvents is typically employed. Common solvent systems include t-butanol/water, DMF, or DMSO.[5] If solubility is an issue, using a co-solvent like DMSO is recommended. It is advisable to ensure all reactants are fully dissolved before initiating the reaction.

Q4: What are potential side reactions to be aware of?

A4: The primary side reaction in CuAAC is the oxidative homocoupling of the alkyne (Glaser coupling), which can be minimized by maintaining anaerobic conditions and using a slight excess of the reducing agent.[6] Propargyl ethers have been reported to undergo cleavage under certain conditions, although this is less common under standard, mild CuAAC conditions.[4] Monitoring the reaction by LC-MS can help identify any unexpected byproducts.

Q5: How can I monitor the progress of my reaction?

A5: The most effective way to monitor the reaction is through Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This technique allows for the direct observation of the consumption of starting materials and the formation of the desired product, as well as any potential side products. Thin Layer Chromatography (TLC) can also be a quick and useful method for tracking reaction progress.

Experimental Protocols

Standard Protocol for CuAAC Reaction

This protocol is a general starting point and may require optimization for your specific azide.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended ligand)

  • Anhydrous, degassed solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or DMSO)

Procedure:

  • In a clean, dry vial under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) and your azide-containing molecule (1.1 equivalents) in the chosen solvent system.

  • In a separate vial, prepare a stock solution of CuSO₄·5H₂O in water (e.g., 100 mM).

  • In another separate vial, prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).

  • If using a ligand, add the ligand (e.g., TBTA, 1-5 mol%) to the reaction mixture.

  • Add the CuSO₄·5H₂O solution (1-5 mol%) to the reaction mixture.

  • Initiate the reaction by adding the sodium ascorbate solution (5-10 mol%).

  • Stir the reaction at room temperature. If the reaction is slow, consider gentle heating to 40-60°C.

  • Monitor the reaction progress by LC-MS or TLC.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Purify the product using flash column chromatography.

Protocol for Monitoring Reaction by LC-MS
  • At various time points (e.g., 0, 1, 4, and 24 hours), withdraw a small aliquot (e.g., 5 µL) from the reaction mixture.

  • Quench the aliquot by diluting it in a larger volume of a suitable solvent (e.g., 500 µL of methanol (B129727) or acetonitrile).

  • Analyze the diluted sample by LC-MS to determine the relative amounts of starting materials and product.

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters that can be optimized for your CuAAC reaction.

ParameterRecommended Starting RangeNotes
Stoichiometry (Alkyne:Azide) 1:1.1 to 1.1:1A slight excess of one reagent can help drive the reaction to completion.
Catalyst Loading (CuSO₄) 1 - 5 mol%Higher loading may be necessary for sterically hindered substrates.
Reducing Agent (Sodium Ascorbate) 5 - 10 mol%A fresh solution is crucial for efficient reduction of Cu(II) to Cu(I).
Ligand Loading (e.g., TBTA) 1 - 5 mol%Ligands can significantly accelerate the reaction rate and stabilize the Cu(I) catalyst.[7]
Concentration 0.01 - 0.1 MHigher concentrations generally lead to faster reaction rates.
Temperature Room Temperature to 60°CIncreased temperature can help overcome activation barriers for slow reactions.
Reaction Time 1 - 24 hoursMonitor by LC-MS to determine the optimal reaction time.

Visualizing the CuAAC Reaction Mechanism

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition follows a well-established mechanism.

dot

CuAAC_Mechanism CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide Complex CuI->Cu_Acetylide + Alkyne - H+ Alkyne R1-C≡CH (this compound) Alkyne->Cu_Acetylide Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle Azide R2-N3 Azide->Metallacycle Triazolide Copper Triazolide Metallacycle->Triazolide Rearrangement Product 1,4-Disubstituted Triazole Triazolide->Product + H+ Protonation Protonation Product->CuI - Catalyst

Simplified mechanism of the CuAAC reaction.

References

Technical Support Center: Troubleshooting Unexpected Western Blot Results in PROTAC-Mediated Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected Western blot results in PROTAC (Proteolysis Targeting Chimera)-mediated degradation experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Issue 1: No Degradation of the Target Protein Observed

Q1: My Western blot shows no degradation of my target protein after PROTAC treatment. What are the possible causes and how can I troubleshoot this?

A1: Several factors can lead to a lack of target protein degradation. Here’s a step-by-step troubleshooting guide:

  • PROTAC Permeability and Stability:

    • Problem: The PROTAC may not be efficiently entering the cells or could be unstable in the experimental conditions.[1]

    • Troubleshooting:

      • Assess cell permeability using cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA).[1]

      • Evaluate PROTAC stability using LC-MS/MS to measure its concentration in the cell lysate over time.[1]

  • Target Engagement and Ternary Complex Formation:

    • Problem: The PROTAC may not be binding to the target protein or the E3 ligase, or the ternary complex (PROTAC-target-E3 ligase) may not be forming efficiently.[1]

    • Troubleshooting:

      • Confirm target engagement using CETSA. A shift in the protein's melting curve in the presence of the PROTAC indicates binding.[2]

      • Perform a co-immunoprecipitation (Co-IP) experiment to verify ternary complex formation. Pull down the E3 ligase and blot for the target protein, or vice-versa.[1] To prevent the degradation of the target protein during this experiment, it is crucial to co-treat the cells with a proteasome inhibitor (e.g., MG132).[1]

  • E3 Ligase Expression:

    • Problem: The specific E3 ligase recruited by your PROTAC may have low endogenous expression in your cell line.[1][3]

    • Troubleshooting:

      • Check the expression level of the relevant E3 ligase (e.g., VHL or CRBN) in your cell line by Western blot or qPCR.[3]

      • Consider using a different cell line with higher expression of the E3 ligase.[1]

  • Proteasome-Dependent Degradation:

    • Problem: The degradation may not be occurring through the ubiquitin-proteasome system (UPS).

    • Troubleshooting:

      • To confirm that the degradation is proteasome-dependent, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132).[4] A rescue of the target protein level in the presence of the proteasome inhibitor confirms the mechanism of action.[4]

Issue 2: The "Hook Effect" - Decreased Degradation at High PROTAC Concentrations

Q2: I observe robust degradation of my target protein at intermediate PROTAC concentrations, but at higher concentrations, the degradation is less efficient. What is happening and how can I mitigate this?

A2: This phenomenon is known as the "hook effect" and is a common observation with PROTACs.[5]

  • Mechanism: At excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[5][6]

  • Troubleshooting and Optimization:

    • Optimize PROTAC Concentration: Perform a detailed dose-response experiment with a wide range of concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration range for effective degradation and to characterize the hook effect.[5][6]

    • Optimize Incubation Time: Conduct a time-course experiment to determine the optimal treatment duration, as the kinetics of PROTAC-mediated degradation can vary.[5][7]

ParameterDescriptionTypical Range
DC50 The concentration of the PROTAC that induces 50% degradation of the target protein.[8]Low nanomolar for effective PROTACs[2]
Dmax The maximal level of protein degradation achieved.[8]>80% for effective PROTACs
Hook Effect Onset Concentration at which degradation efficiency begins to decrease.Often observed in the micromolar (µM) range[6]
Issue 3: Increased Levels of the Target Protein Observed

Q3: My Western blot shows an unexpected increase in the levels of my target protein after PROTAC treatment. What could be causing this?

A3: While counterintuitive, an increase in the target protein level can sometimes be observed.

  • Stabilization by Binary Complex Formation: At very high concentrations, the formation of stable binary complexes between the PROTAC and the target protein can protect the protein from its natural degradation pathway, leading to its accumulation.

  • Off-Target Effects: The PROTAC could be indirectly affecting signaling pathways that lead to an upregulation of the target protein's expression.

  • Troubleshooting:

    • Perform a wide dose-response curve to see if degradation is observed at lower concentrations.

    • Investigate potential off-target effects using global proteomics to identify other proteins whose levels are altered by the PROTAC.[1]

Issue 4: Unexpected Bands or Changes in Molecular Weight

Q4: I'm observing unexpected bands or a shift in the molecular weight of my target protein on the Western blot. What could this indicate?

A4: Unexpected bands can arise from several factors in the context of PROTAC experiments.

  • Ubiquitination: The appearance of higher molecular weight species of the target protein can indicate polyubiquitination, which is the desired mechanistic step preceding degradation.[9]

    • Confirmation: To confirm ubiquitination, you can perform an immunoprecipitation of the target protein followed by Western blotting with an anti-ubiquitin antibody.

  • Protein Degradation Products: The presence of lower molecular weight bands could be due to the degradation of the target protein.[10]

  • Post-Translational Modifications: The PROTAC treatment might be inducing other post-translational modifications (e.g., phosphorylation) that can alter the protein's migration on the gel.[11]

  • Antibody Cross-Reactivity: The primary or secondary antibodies may be cross-reacting with other proteins.[12]

    • Troubleshooting: Run appropriate controls, such as using a secondary antibody alone, to check for non-specific binding.[12] Use a different antibody targeting a different epitope of your protein of interest.

Experimental Protocols

Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps for treating cells with a PROTAC and quantifying target protein degradation.[4]

  • Cell Seeding and Treatment:

    • Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 2-24 hours).[13] Include a vehicle control (e.g., DMSO).[5]

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[3]

  • Sample Preparation:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[4]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel.[3]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[3] Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.[13]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection and Analysis:

    • Develop the blot using an ECL substrate and visualize the bands.[3]

    • Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control.[13]

Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol is to verify the interaction between the target protein and the E3 ligase in the presence of the PROTAC.[2]

  • Cell Treatment: Treat cells with the PROTAC at a concentration expected to induce ternary complex formation. Include a vehicle control. Co-treat with a proteasome inhibitor (e.g., MG132) to prevent target degradation.[1]

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) to preserve protein-protein interactions.[1]

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific for the target protein or the E3 ligase overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluate by Western blotting for the presence of the target protein, the E3 ligase, and other components of the complex.[2]

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.[4]

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis cell_culture Cell Culture & PROTAC Treatment cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection imaging Imaging detection->imaging analysis Data Analysis imaging->analysis

Caption: Western blot experimental workflow.[4]

Hook_Effect_Logic start Unexpected Result: Decreased degradation at high [PROTAC] hypothesis Hypothesis: Hook Effect start->hypothesis cause Cause: Formation of non-productive binary complexes hypothesis->cause solution Solution: Optimize PROTAC Concentration cause->solution experiment Experiment: Wide Dose-Response Curve solution->experiment outcome Outcome: Identify optimal concentration range and characterize hook effect experiment->outcome

Caption: Troubleshooting logic for the hook effect.

References

Validation & Comparative

A Researcher's Guide to Ternary Complex Formation Assays for VHL PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful development of Proteolysis Targeting Chimeras (PROTACs) that hijack the von Hippel-Lindau (VHL) E3 ubiquitin ligase hinges on the efficient formation of a stable ternary complex between the PROTAC, VHL, and the target protein.[1] The stability and kinetics of this complex are critical determinants of the subsequent ubiquitination and degradation of the target protein. Therefore, robust and quantitative assays to characterize ternary complex formation are indispensable tools in the PROTAC developer's arsenal.

This guide provides a comparative overview of the most widely used assays for studying VHL-PROTAC-target ternary complexes. We delve into the experimental protocols of key techniques, present quantitative data for well-characterized VHL PROTACs, and offer a head-to-head comparison to aid in the selection of the most appropriate assay for your research needs.

The VHL PROTAC Signaling Pathway: A Prelude to Degradation

VHL-recruiting PROTACs are heterobifunctional molecules composed of a ligand that binds to VHL, a linker, and a "warhead" that binds to the protein of interest (POI). The formation of the VHL-PROTAC-POI ternary complex is the crucial first step in the catalytic cycle of PROTAC-mediated protein degradation. This proximity induces the E2 ubiquitin-conjugating enzyme to transfer ubiquitin to the POI. Following polyubiquitination, the POI is recognized and degraded by the proteasome, releasing the PROTAC to engage in another cycle.

VHL PROTAC Signaling Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation PROTAC PROTAC Ternary_Complex VHL-PROTAC-POI Ternary Complex PROTAC->Ternary_Complex VHL VHL VHL->Ternary_Complex POI Protein of Interest POI->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination E2 E2-Ub E2->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI PROTAC_release PROTAC Recycling Proteasome->PROTAC_release PROTAC_release->PROTAC

VHL PROTAC mechanism of action.

Comparative Analysis of Key Ternary Complex Formation Assays

A variety of biophysical and cell-based assays are available to characterize the formation and stability of the VHL-PROTAC-POI ternary complex. The choice of assay depends on the specific question being addressed, the stage of the drug discovery process, and the available resources.

AssayPrincipleThroughputSample ConsumptionKey OutputsPhysiological Relevance
NanoBRET™ Bioluminescence Resonance Energy TransferHighLowApparent KD, Kinetics (in-cell)High (Live Cells)
Surface Plasmon Resonance (SPR) Refractive index change upon bindingMediumMediumKD, kon, koff, Cooperativity (α)Low (Biochemical)
Bio-Layer Interferometry (BLI) Interference pattern shift upon bindingMedium-HighLowKD, kon, koff, Cooperativity (α)Low (Biochemical)
Isothermal Titration Calorimetry (ITC) Heat change upon bindingLowHighKD, Stoichiometry (n), ΔH, ΔS, Cooperativity (α)Low (Biochemical)
Time-Resolved Fluorescence Energy Transfer (TR-FRET) FRET between donor and acceptor fluorophoresHighLowRelative ternary complex formation, IC50Low (Biochemical)

In-Depth Look at Ternary Complex Formation Assays

NanoBRET™ Ternary Complex Assay

The NanoBRET™ assay is a powerful tool for studying ternary complex formation in a physiologically relevant context by measuring protein-protein interactions in living cells.[2][3]

NanoBRET Workflow Cell_Culture 1. Cell Culture (e.g., HEK293) Transfection 2. Co-transfection - NanoLuc-POI - HaloTag-VHL Cell_Culture->Transfection Labeling 3. Labeling HaloTag with fluorescent ligand Transfection->Labeling PROTAC_Addition 4. PROTAC Addition Labeling->PROTAC_Addition Measurement 5. BRET Signal Measurement PROTAC_Addition->Measurement

NanoBRET™ assay workflow.
  • Cell Culture and Transfection: HEK293 cells are typically used.[4] Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase (the BRET donor) and VHL fused to HaloTag® (the BRET acceptor).[4][5]

  • Labeling: After 24-48 hours, label the HaloTag®-VHL fusion protein with a cell-permeable fluorescent HaloTag® ligand.[5]

  • PROTAC Treatment: Add the VHL PROTAC at various concentrations to the cells.

  • Substrate Addition and Measurement: Add the NanoLuc® substrate and measure the luminescence at two wavelengths: one for the donor and one for the acceptor. The BRET ratio is calculated as the acceptor emission divided by the donor emission.

For the VHL-based PROTAC ARV-771, a dose-dependent increase in the NanoBRET signal is observed, indicating the formation of the BRD4-ARV-771-VHL ternary complex in live cells.[4]

PROTACTargetE3 LigaseAssayParameterValue
ARV-771BRD4VHLNanoBRET™EC50~10-100 nM
Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time quantitative data on the kinetics and affinity of molecular interactions.[6][7][8] It is a valuable tool for dissecting the binary and ternary interactions that govern PROTAC efficacy.

SPR Workflow Immobilization 1. Immobilize VHL on sensor chip Binary_Binding 2. Inject PROTAC (Analyte) Immobilization->Binary_Binding Binary Interaction Ternary_Binding 3. Inject PROTAC + POI (Analytes) Immobilization->Ternary_Binding Ternary Interaction Data_Analysis 4. Data Analysis (kon, koff, KD, α) Binary_Binding->Data_Analysis Ternary_Binding->Data_Analysis

References

A Comparative Guide to Surface Plasmon Resonance (SPR) for Validating PROTAC Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The formation of a stable ternary complex, consisting of the PROTAC, the target protein (Protein of Interest, POI), and an E3 ubiquitin ligase, is the cornerstone of PROTAC efficacy. Validating and characterizing this complex is therefore critical in the development of novel degraders. Among the various biophysical techniques available, Surface Plasmon Resonance (SPR) has proven to be an invaluable tool for the real-time, label-free analysis of these interactions.

This guide provides a comprehensive comparison of SPR with other common techniques for the validation of PROTAC ternary complex formation, supported by experimental data and detailed protocols.

The Critical Role of the Ternary Complex

PROTACs function by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][][3] A PROTAC molecule simultaneously binds to a POI and an E3 ligase, bringing them into close proximity to form a ternary complex.[4][5][6] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1][][7] The stability and kinetics of the ternary complex are key determinants of the efficiency of this process.[4][6][8]

PROTAC_Signaling_Pathway E1_Ub E1_Ub E2 E2 E1_Ub->E2 E2_Ub E2_Ub Ternary_Complex Ternary_Complex E2_Ub->Ternary_Complex

SPR for the Analysis of Ternary Complex Formation

SPR is a label-free technique that measures changes in the refractive index at a sensor surface as molecules bind and dissociate, allowing for the real-time determination of binding kinetics (kon and koff) and affinity (KD).[5] This makes it particularly well-suited for characterizing the complex interactions involved in PROTAC ternary complex formation.[5][8]

Experimental Workflow

A typical SPR experiment to assess ternary complex formation involves the following steps:

SPR_Workflow cluster_setup Assay Setup cluster_binary Binary Interaction Analysis cluster_ternary Ternary Complex Analysis cluster_analysis Data Analysis Immobilization 1. Ligand Immobilization (e.g., E3 Ligase on sensor chip) Binary_Binding 2. Analyte Injection (Binary) (PROTAC alone over E3 Ligase) Immobilization->Binary_Binding Binary_Data 3. Data Acquisition (kon, koff, KD for PROTAC-E3) Binary_Binding->Binary_Data Ternary_Binding 4. Analyte Injection (Ternary) (PROTAC + POI over E3 Ligase) Binary_Data->Ternary_Binding Ternary_Data 5. Data Acquisition (kon, koff, KD for Ternary Complex) Ternary_Binding->Ternary_Data Cooperativity 6. Cooperativity (α) Calculation (α = KD_binary / KD_ternary) Ternary_Data->Cooperativity

Detailed Experimental Protocol

The following is a generalized protocol for analyzing PROTAC ternary complex formation using SPR. Specific conditions may need to be optimized for individual systems.

  • Immobilization of the E3 Ligase:

    • Typically, the E3 ligase (e.g., VHL or Cereblon complex) is immobilized on the sensor chip surface.[8][9] This allows for the screening of multiple PROTACs and target proteins against a single E3 ligase setup.[4]

    • Common immobilization strategies include amine coupling or capture-based methods for tagged proteins (e.g., His-tagged or biotinylated).[5][6]

  • Binary Interaction Analysis:

    • To determine the binary binding affinity of the PROTAC for the E3 ligase, a series of PROTAC concentrations are injected over the immobilized E3 ligase surface.

    • The association (kon) and dissociation (koff) rates are measured, and the equilibrium dissociation constant (KD) is calculated (KD = koff/kon).[10]

  • Ternary Complex Analysis:

    • To measure the ternary complex formation, a pre-incubated mixture of the PROTAC and the target protein (POI) is injected over the E3 ligase surface.[5][9] The concentration of the POI should be kept constant and in excess to ensure saturation of the PROTAC.[4]

    • A concentration series of the PROTAC (in the presence of the POI) is injected to determine the kon, koff, and KD for the ternary complex.[6]

  • Data Analysis and Cooperativity Calculation:

    • The sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to obtain the kinetic parameters.[10]

    • A key parameter in PROTAC development is the cooperativity factor (α), which describes the influence of the POI on the PROTAC's affinity for the E3 ligase (or vice versa).[8][9] It is calculated as the ratio of the binary KD to the ternary KD (α = KD_binary / KD_ternary).[8][10]

      • α > 1: Positive cooperativity, indicating the formation of a more stable ternary complex.

      • α < 1: Negative cooperativity.

      • α = 1: No cooperativity.

Quantitative Data Presentation

The following table summarizes representative SPR data for the well-characterized PROTAC, MZ1, which targets the BET family of bromodomains (Brd2, Brd3, Brd4) for degradation via the VHL E3 ligase.

InteractionAnalyteLigandkon (M⁻¹s⁻¹)koff (s⁻¹)KD (nM)Cooperativity (α)Half-life (t₁/₂) (s)
Binary MZ1VHL1.1 x 10⁵7.9 x 10⁻³70-88
Ternary MZ1 + Brd4 BD1VHL->1~30~2.3<0.7
Ternary MZ1 + Brd4 BD2VHL8.8 x 10⁵1.8 x 10⁻³2.035385
Ternary MZ1 + Brd2 BD2VHL9.5 x 10⁵1.2 x 10⁻³1.354578
Ternary MZ1 + Brd3 BD2VHL1.1 x 10⁶1.1 x 10⁻¹1000.76.3

Data compiled from multiple sources.[4][8][9]

This data clearly demonstrates the positive cooperativity of MZ1 with Brd4 BD2 and Brd2 BD2, leading to the formation of stable ternary complexes with long half-lives. In contrast, the interaction with Brd3 BD2 shows negative cooperativity, resulting in a much less stable complex. This correlates with the observed cellular degradation profiles, where MZ1 is more effective at degrading Brd4 and Brd2 than Brd3.[8]

Comparison with Alternative Techniques

While SPR is a powerful tool, other biophysical techniques are also employed to study PROTAC ternary complexes. Each has its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
SPR Measures changes in refractive index upon binding to a sensor surface.Real-time kinetics (kon, koff), label-free, high sensitivity, reusable sensor chips.Requires immobilization of one binding partner, potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.Provides thermodynamic data (ΔH, ΔS), label-free, in-solution measurement.Low throughput, requires large amounts of sample, does not provide kinetic information.[5][6]
Fluorescence Polarization (FP) Measures changes in the polarization of fluorescent light upon binding.Homogeneous assay, high throughput.Requires fluorescent labeling, can be prone to interference from fluorescent compounds, large protein amounts needed for ternary assays.[11][12]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures energy transfer between two fluorophores in close proximity.Homogeneous assay, high throughput, sensitive.Requires labeling of both binding partners, potential for steric hindrance from labels.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) Measures the generation of a chemiluminescent signal when two beads are brought into proximity.Homogeneous assay, high throughput, very sensitive.Requires specialized beads and instrumentation, potential for signal interference.

Conclusion

SPR has established itself as a cornerstone technique for the biophysical characterization of PROTACs. Its ability to provide real-time kinetic data for both binary and ternary interactions in a label-free manner offers invaluable insights into the mechanism of action of these novel therapeutics.[4][5][8] The determination of the cooperativity factor (α) through SPR is particularly crucial, as it has been shown to correlate with the cellular efficacy of PROTACs.[7][9] While other techniques such as ITC, FP, TR-FRET, and AlphaLISA provide complementary information, SPR offers a unique combination of kinetic resolution and label-free analysis that is essential for the rational design and optimization of next-generation protein degraders.

References

A Researcher's Guide to Interpreting NanoBRET™ Assay Data for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of interpreting NanoBRET™ assay data in the evaluation of Proteolysis Targeting Chimeras (PROTACs). It offers a comparative analysis of key assays, detailed experimental protocols, and visual representations of the underlying biological processes to aid in the confident selection and optimization of PROTAC candidates.

The development of effective PROTACs hinges on a deep understanding of their behavior within the cellular environment. While traditional biochemical assays provide initial insights, they often fail to predict a PROTAC's performance in living cells. Issues such as poor cell permeability, inefficient target engagement, or the inability to form a stable ternary complex can all lead to the failure of promising candidates.[1] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) technology offers a suite of live-cell assays that provide critical, real-time data on these key mechanistic steps, enabling more informed decision-making in the drug discovery pipeline.[1][2]

This guide will focus on two primary NanoBRET™ assays essential for PROTAC characterization: the Target Engagement (TE) assay and the Ternary Complex Formation assay. A third, related assay for monitoring target protein ubiquitination will also be discussed. By comparing the data generated from these assays, researchers can gain a holistic view of a PROTAC's intracellular activity, from initial target binding to the recruitment of the E3 ligase machinery.

Comparative Analysis of NanoBRET™ Assays for PROTACs

The successful degradation of a target protein by a PROTAC is a multi-step process.[3] It begins with the PROTAC entering the cell and binding to both the target protein of interest (POI) and an E3 ligase, forming a ternary complex.[2][4] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[2][5] NanoBRET™ assays allow for the quantitative assessment of these critical events in live cells.

Assay Type Principle Key Output Metrics Interpretation of Results
NanoBRET™ Target Engagement Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by the PROTAC. A decrease in BRET signal indicates target binding.[1]IC50: The concentration of PROTAC required to displace 50% of the tracer, indicating binding affinity in cells.[6] Availability Index (AI): The ratio of IC50 values in permeabilized vs. live cells, indicating cell permeability.[1][7][8]A low IC50 value in live cells suggests potent target engagement. A high AI value indicates good cell permeability and intracellular availability of the PROTAC.[1]
NanoBRET™ Ternary Complex Formation PROTAC-mediated proximity of a NanoLuc®-tagged target protein and a HaloTag®-labeled E3 ligase (or vice versa) results in an increase in BRET signal.[1][4]EC50: The concentration of PROTAC that promotes 50% of the maximal ternary complex formation.[9] BRET Signal Magnitude: The maximum BRET signal, reflecting the extent of ternary complex formation.A low EC50 and a high BRET signal indicate efficient and stable ternary complex formation. This assay can be run in kinetic mode to assess the stability of the complex over time.[2][10]
NanoBRET™ Ubiquitination Assay PROTAC-induced proximity of a NanoLuc®-tagged target protein and a HaloTag®-labeled ubiquitin results in an increase in BRET signal, indicating target ubiquitination.[5]EC50: The concentration of PROTAC that induces 50% of the maximal ubiquitination signal. Kinetic Profile: The rate and duration of the ubiquitination signal.A potent EC50 and a sustained ubiquitination signal are indicative of efficient downstream processing of the ternary complex, a prerequisite for degradation.[5]

Experimental Protocols

Detailed below are generalized protocols for the NanoBRET™ Target Engagement and Ternary Complex Formation assays. Specific conditions, such as cell type, protein expression levels, and tracer concentrations, should be optimized for each target and PROTAC system.

NanoBRET™ Target Engagement Assay Protocol
  • Cell Preparation: Seed cells expressing the NanoLuc®-fusion target protein in a 96-well or 384-well white assay plate and incubate overnight.

  • Tracer and PROTAC Addition (Live-Cell): Prepare serial dilutions of the PROTAC. Add the fluorescent tracer to the cells, followed by the PROTAC dilutions.

  • Tracer and PROTAC Addition (Permeabilized-Cell): To a parallel set of wells, add digitonin (B1670571) to permeabilize the cell membranes before adding the tracer and PROTACs.

  • Incubation: Incubate the plates for a defined period (e.g., 2 hours) at 37°C in a CO2 incubator.[11]

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Data Acquisition: Measure the donor (460nm) and acceptor (610nm) luminescence signals using a BRET-capable plate reader.[11]

  • Data Analysis: Calculate the BRET ratio (acceptor signal / donor signal) and plot the data against the PROTAC concentration to determine the IC50 values.

NanoBRET™ Ternary Complex Formation Assay Protocol
  • Cell Preparation: Co-transfect cells with plasmids encoding the NanoLuc®-fusion target protein and the HaloTag®-fusion E3 ligase. Seed the cells in a white assay plate and incubate.

  • HaloTag® Labeling: Add the fluorescent HaloTag® ligand to the cells and incubate to allow for labeling of the E3 ligase fusion protein.

  • PROTAC Addition: Add serial dilutions of the PROTAC to the wells.

  • Incubation: Incubate the plates for the desired time. For kinetic assays, measurements can be taken at multiple time points.[5]

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Kinetic Detection System substrate for extended live-cell measurements.[10]

  • Data Acquisition: Measure the donor and acceptor luminescence signals over time.

  • Data Analysis: Calculate the BRET ratio and plot against the PROTAC concentration to determine the EC50 and maximum BRET signal.

Visualizing PROTAC Mechanism of Action and Assay Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Target Target Protein (POI) PROTAC->Target Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI:PROTAC:E3 Ternary Complex Target->Ternary_Complex E3_Ligase->Ternary_Complex Ub_Target Poly-ubiquitinated Target Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC Mechanism of Action

NanoBRET_Target_Engagement cluster_workflow NanoBRET Target Engagement Workflow Start Seed Cells with NanoLuc-Target Fusion Tracer Add Fluorescent Tracer Start->Tracer PROTAC Add PROTAC (Competitor) Tracer->PROTAC Incubate Incubate PROTAC->Incubate Measure Add Substrate & Measure BRET Incubate->Measure Result Decreased BRET Signal = Target Engagement Measure->Result

NanoBRET Target Engagement Workflow

NanoBRET_Ternary_Complex cluster_workflow NanoBRET Ternary Complex Workflow Start Co-express NanoLuc-Target & HaloTag-E3 Ligase HaloTag Add HaloTag Fluorescent Ligand Start->HaloTag PROTAC Add PROTAC HaloTag->PROTAC Incubate Incubate PROTAC->Incubate Measure Add Substrate & Measure BRET Incubate->Measure Result Increased BRET Signal = Ternary Complex Formation Measure->Result

NanoBRET Ternary Complex Workflow

Conclusion

The suite of NanoBRET™ assays provides an indispensable toolkit for the development and optimization of PROTACs. By moving beyond simple in vitro binding assays and assessing PROTAC activity directly in the complex milieu of a living cell, researchers can make more confident and data-driven decisions. The target engagement assay confirms intracellular target binding and provides insights into cell permeability, while the ternary complex formation and ubiquitination assays offer a direct readout of the PROTAC's ability to orchestrate the initial steps of protein degradation.[1][5] Together, these assays provide a comprehensive, mechanistic understanding of PROTAC performance, reducing the risk of late-stage failures and accelerating the path toward novel therapeutics.[1]

References

A Researcher's Guide to Control Experiments for Validating PROTAC-Induced Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs eliminate the protein entirely, offering potential advantages in potency and duration of effect.[3] However, this unique mechanism of action necessitates a rigorous set of control experiments to validate that the observed protein loss is indeed a result of the intended PROTAC-mediated degradation pathway.

This guide provides a comparative overview of the essential control experiments for validating PROTAC-induced degradation, complete with experimental protocols and expected outcomes, to ensure the generation of robust and reliable data for researchers, scientists, and drug development professionals.

The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1][4][5] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step.[1] This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[6]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC_bound PROTAC POI Protein of Interest (POI) POI_bound POI E3 E3 Ligase E3_bound E3 Ligase POI_bound->PROTAC_bound E3_bound->PROTAC_bound Ub Ubiquitin PolyUb_POI Poly-ubiquitinated POI Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation cluster_ternary cluster_ternary cluster_ternary->Ub Ubiquitination

PROTAC Mechanism of Action.

Negative Control Experiments

The first step in validation is to demonstrate that the degradation is dependent on the specific PROTAC molecule and its ability to form a ternary complex.

Control ExperimentPrincipleExpected Outcome
Inactive Epimer/Diastereomer A stereoisomer of the PROTAC that cannot bind the E3 ligase but retains affinity for the POI.[]No degradation of the POI compared to the active PROTAC.
E3 Ligase Ligand-Deficient Control A molecule containing only the POI binder and linker, lacking the E3 ligase ligand.No degradation of the POI.
Experimental Protocol: Western Blot for Protein Degradation
  • Cell Culture and Treatment : Plate cells at a suitable density and allow them to adhere overnight. Treat cells with the active PROTAC, the inactive epimer control, and a vehicle control at various concentrations for a predetermined time (e.g., 24 hours).

  • Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.[8]

  • SDS-PAGE and Western Blot : Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation : Block the membrane and incubate with a primary antibody specific for the POI, followed by an HRP-conjugated secondary antibody. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection and Analysis : Visualize the bands using an ECL substrate and quantify the band intensities.[6] Normalize the POI band intensity to the loading control.

Competitive Antagonism Experiments

These experiments confirm that the PROTAC's activity is dependent on its binding to both the POI and the E3 ligase.

Control ExperimentPrincipleExpected Outcome
POI Ligand Competition Pre-treatment with an excess of the POI-binding ligand alone should occupy the POI's binding site, preventing the PROTAC from engaging the target.[9]Rescue of POI degradation. The POI levels should be similar to the vehicle control.
E3 Ligase Ligand Competition Pre-treatment with an excess of the E3 ligase ligand alone should saturate the E3 ligase, preventing the PROTAC from recruiting it.[9][10]Rescue of POI degradation. The POI levels should be similar to the vehicle control.
Experimental Protocol: Competitive Rescue Assay
  • Cell Culture : Plate cells as described previously.

  • Pre-treatment : Treat cells with a high concentration (e.g., 10-100x the PROTAC concentration) of the free POI ligand or the free E3 ligase ligand for 1-2 hours.

  • PROTAC Treatment : Add the PROTAC to the pre-treated cells at a concentration known to cause degradation (e.g., DC50) and incubate for the desired duration.

  • Analysis : Harvest the cells and analyze the POI levels by Western Blot as described above.

Ubiquitin-Proteasome Pathway Inhibition

To confirm that the protein loss is due to the canonical ubiquitin-proteasome system, specific inhibitors of this pathway are used.

Control ExperimentPrincipleExpected Outcome
Proteasome Inhibition Pre-treatment with a proteasome inhibitor (e.g., MG-132, carfilzomib) blocks the final degradation step.[8][10]Rescue of POI degradation, confirming proteasome dependency.
Neddylation Inhibition Pre-treatment with a neddylation inhibitor (e.g., MLN4924) prevents the activation of Cullin-RING E3 ligases (like VHL and Cereblon).[10][11]Rescue of POI degradation, confirming the involvement of a Cullin-RING ligase.
Experimental Protocol: Pathway Inhibition Assay
  • Cell Culture : Plate cells as described previously.

  • Inhibitor Pre-treatment : Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG-132) or a neddylation inhibitor (e.g., 1 µM MLN4924) for 1-2 hours.

  • PROTAC Co-treatment : Add the PROTAC to the inhibitor-treated cells and incubate for the desired duration.

  • Analysis : Harvest the cells and analyze the POI levels by Western Blot.

Validation_Workflow cluster_controls Mechanism of Action Validation cluster_kinetics Kinetics & Reversibility cluster_selectivity Selectivity & Off-Target Profiling Start Start: Active PROTAC Shows POI Degradation Neg_Ctrl Negative Controls (Inactive Epimer, No E3 Ligand) Start->Neg_Ctrl Is degradation specific? Comp_Ctrl Competitive Antagonism (POI Ligand, E3 Ligand) Neg_Ctrl->Comp_Ctrl Is ternary complex required? Pathway_Ctrl Pathway Inhibition (Proteasome, Neddylation) Comp_Ctrl->Pathway_Ctrl Is it proteasome-dependent? Washout Washout Experiment Pathway_Ctrl->Washout Is the effect reversible? Proteomics Global Proteomics (LC-MS/MS) Washout->Proteomics Is the degradation selective? Validated Validated PROTAC Proteomics->Validated

Logical Workflow for PROTAC Validation.

Washout Experiment

This experiment assesses the reversibility of the PROTAC's effect and provides insight into the resynthesis rate of the target protein.

Control ExperimentPrincipleExpected Outcome
PROTAC Washout The PROTAC is removed from the culture medium after inducing degradation. The recovery of the POI is then monitored over time.[12]The POI levels should gradually recover as new protein is synthesized, demonstrating that the degradation effect is dependent on the continuous presence of the PROTAC.
Experimental Protocol: Washout and Recovery Assay
  • PROTAC Treatment : Treat cells with the PROTAC for a duration sufficient to achieve maximal degradation (e.g., 24 hours).

  • Washout : Remove the PROTAC-containing medium. Wash the cells gently with PBS three times.[12]

  • Recovery : Add fresh, PROTAC-free medium to the cells.

  • Time Course Analysis : Harvest cells at various time points after washout (e.g., 0, 4, 8, 12, 24, 48 hours).

  • Analysis : Analyze the POI levels at each time point by Western Blot to observe the rate of protein recovery.

Off-Target Profiling

A critical step in drug development is to ensure the selectivity of the PROTAC and identify any unintended protein degradation.[4][13]

Control ExperimentPrincipleExpected Outcome
Global Proteomics (LC-MS/MS) An unbiased, mass spectrometry-based approach to identify and quantify thousands of proteins in the cell.[13][14] This method provides a comprehensive view of the PROTAC's selectivity.The ideal PROTAC will show significant and dose-dependent reduction only in the intended POI. Any other significantly downregulated proteins are potential off-targets requiring further investigation.
Targeted Validation (Western Blot) Once potential off-targets are identified by proteomics, their degradation is confirmed using a targeted and quantitative method like Western Blot.[13]Confirms or refutes the off-target degradation observed in the proteomics data.
Experimental Protocol: Global Proteomics Sample Preparation
  • Cell Treatment : Treat cells with the PROTAC at a concentration that gives maximal degradation (Dmax) and a vehicle control.

  • Cell Lysis and Protein Digestion : Lyse the cells, quantify the protein, and digest the proteins into peptides using trypsin.[1]

  • Peptide Labeling : For quantitative analysis, label the peptides from different samples with isobaric tags (e.g., TMT or iTRAQ).

  • LC-MS/MS Analysis : Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[1][13]

  • Data Analysis : Use specialized software to identify proteins and quantify the changes in their abundance following PROTAC treatment. Proteins showing a significant decrease are considered potential off-targets.[13]

By systematically performing this comprehensive set of control experiments, researchers can confidently validate the mechanism of action, specificity, and selectivity of their PROTAC molecules, paving the way for their successful development as chemical probes and novel therapeutics.

References

A Comparative Guide to VHL Ligands for Targeted Protein Degradation: (S,R,S)-AHPC-O-PEG1-propargyl in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation (TPD), the choice of E3 ligase ligand is a critical determinant of the efficacy of a Proteolysis Targeting Chimera (PROTAC). The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a frequently utilized component in PROTAC design. This guide provides an objective comparison of the VHL ligand (S,R,S)-AHPC-O-PEG1-propargyl with other commonly used VHL ligands, supported by experimental data and detailed protocols.

Introduction to VHL Ligands in PROTAC Technology

PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins. They consist of a ligand that binds to the protein of interest, a linker, and a ligand that recruits an E3 ubiquitin ligase. The VHL protein is a popular choice for E3 ligase recruitment due to its well-defined binding pocket and broad tissue expression.

This compound is a derivative of the well-characterized VHL ligand (S,R,S)-AHPC (also known as the core of VH032), featuring a PEG1 linker and a terminal propargyl group for click chemistry applications. This functional handle allows for the straightforward conjugation of a target protein binder to create a PROTAC. The performance of such a PROTAC is intrinsically linked to the binding affinity of its VHL ligand and its ability to effectively recruit the VHL E3 ligase complex.

Performance Comparison of VHL Ligands

The efficacy of a VHL ligand is primarily assessed by its binding affinity to the VHL protein and the subsequent degradation efficiency of the resulting PROTAC. This section presents a comparative analysis of (S,R,S)-AHPC-based ligands and other notable VHL ligands.

Binding Affinity

The dissociation constant (Kd) is a key metric for quantifying the binding affinity between a ligand and its target protein, with a lower Kd value indicating a stronger interaction.

VHL LigandBinding Affinity (Kd) to VHL
VH032185 nM[1]
VH10144 nM[2]
This compoundInferred to be in the nanomolar range, similar to its parent compound VH032.

Note: While a direct experimental Kd value for this compound was not found in the reviewed literature, the (S,R,S)-AHPC core is the primary determinant of VHL binding. Modifications at the linker attachment point are generally well-tolerated, suggesting a binding affinity in a similar range to VH032.

Protein Degradation Efficiency

The performance of a PROTAC is ultimately measured by its ability to degrade the target protein. This is typically quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables provide a comparative overview of the degradation efficiency of PROTACs utilizing different VHL ligands against the same target protein class, Histone Deacetylases (HDACs).

Table 2: Comparative Degradation of HDAC1 in HCT116 cells [2]

PROTACVHL LigandDC50 (µM)Dmax (%)
Jps016 (tfa)(S,R,S)-AHPC-based0.5577
PROTAC 4(S,R,S)-AHPC-based0.55~100 (at 10 µM)

Table 3: Comparative Degradation of HDAC3 in HCT116 cells [2]

PROTACVHL LigandDC50 (µM)Dmax (%)
Jps016 (tfa)(S,R,S)-AHPC-based0.5366
PROTAC 4(S,R,S)-AHPC-based0.53>50 (at 1 µM)

These data indicate that PROTACs constructed with (S,R,S)-AHPC-based ligands can achieve potent, sub-micromolar degradation of target proteins. The near-complete degradation of HDAC1 by PROTAC 4 at higher concentrations highlights the potential of this VHL ligand scaffold.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug discovery. This section provides detailed methodologies for key experiments used to characterize VHL ligand performance.

VHL Signaling Pathway and PROTAC Mechanism of Action

The VHL protein is a key component of the cellular oxygen-sensing pathway. Under normoxic conditions, VHL recognizes and targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation. PROTACs leverage this natural process by redirecting the VHL E3 ligase to a new protein of interest.

VHL_Signaling_and_PROTAC_Action cluster_normoxia Normoxia cluster_protac PROTAC Action HIF HIF-1α PHD PHD HIF->PHD O2 HIF_OH HIF-1α-OH PHD->HIF_OH Hydroxylation VHL_complex VHL-E3 Ligase Complex HIF_OH->VHL_complex Binding Proteasome Proteasome HIF_OH->Proteasome VHL_complex->HIF_OH Ubiquitination Ub Ubiquitin Degradation Degradation Proteasome->Degradation POI Protein of Interest (POI) Ternary_complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_complex Proteasome2 Proteasome POI->Proteasome2 PROTAC PROTAC PROTAC->Ternary_complex VHL_complex2 VHL-E3 Ligase Complex VHL_complex2->Ternary_complex Ternary_complex->POI Ubiquitination Ub2 Ubiquitin Degradation2 POI Degradation Proteasome2->Degradation2

VHL signaling pathway and PROTAC mechanism.
Experimental Workflow for Assessing Protein Degradation

The following diagram outlines the typical workflow for evaluating the efficacy of a PROTAC in degrading a target protein.

Experimental_Workflow A Cell Culture and Treatment (with PROTAC) B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D Sample Preparation for SDS-PAGE C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Immunoblotting (Primary & Secondary Antibodies) F->G H Signal Detection and Quantification G->H I Data Analysis (DC50 and Dmax determination) H->I

Workflow for protein degradation analysis.
Detailed Protocol: Quantitative Western Blotting

This protocol details the steps for quantifying target protein degradation following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

3. Protein Concentration Determination (BCA Assay):

  • Determine the protein concentration of each lysate using a Bicinchoninic Acid (BCA) protein assay kit according to the manufacturer's instructions. This is crucial for ensuring equal protein loading in the subsequent steps.

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to each sample and heat to denature the proteins.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.

  • Run the gel using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) to separate proteins based on their molecular weight.

5. Western Blotting:

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

6. Signal Detection and Quantification:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Quantify the band intensities using image analysis software.

7. Data Analysis:

  • Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Detailed Protocol: Bicinchoninic Acid (BCA) Protein Assay

The BCA assay is a colorimetric method used to determine the total protein concentration in a sample.[2]

1. Reagent Preparation:

  • Prepare a series of protein standards of known concentrations (e.g., using bovine serum albumin, BSA).

  • Prepare the BCA working reagent by mixing BCA Reagent A and Reagent B according to the kit's instructions.

2. Assay Procedure:

  • Pipette the standards and unknown protein samples into a 96-well microplate.

  • Add the BCA working reagent to each well.

  • Incubate the plate at 37°C for 30 minutes or at room temperature for 2 hours.

  • Measure the absorbance at 562 nm using a microplate reader.

3. Data Analysis:

  • Subtract the average absorbance of the blank from all standard and unknown sample readings.

  • Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations.

  • Determine the protein concentration of the unknown samples by interpolating their absorbance values on the standard curve.

Conclusion

This compound, built upon the validated (S,R,S)-AHPC core, represents a versatile and effective VHL ligand for the synthesis of PROTACs. Its integrated propargyl handle facilitates efficient "click" chemistry conjugation, streamlining the development of novel protein degraders. The available data on related (S,R,S)-AHPC-based PROTACs demonstrate their capacity to induce potent and robust degradation of target proteins. Researchers and drug developers can confidently consider this compound as a valuable tool in their targeted protein degradation endeavors. The provided experimental protocols offer a robust framework for the evaluation and comparison of this and other VHL ligands, ensuring the generation of reliable and reproducible data in the pursuit of novel therapeutics.

References

Optimizing PROTAC Activity: A Comparative Guide to PEG Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical determinant of a PROTAC's success lies in the composition of its linker, the chemical bridge connecting the target-binding warhead to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties, including hydrophilicity and biocompatibility. The length of this PEG linker is a paramount design consideration, profoundly influencing the formation of a stable ternary complex, and consequently, the efficiency and selectivity of protein degradation.

This guide provides a comparative analysis of the impact of PEG linker length on PROTAC activity, supported by experimental data for a range of protein targets. Detailed experimental protocols for key assays and visualizations of the PROTAC mechanism and experimental workflows are included to assist researchers, scientists, and drug development professionals in the rational design of next-generation protein degraders.

The Decisive Role of the PEG Linker

The linker in a PROTAC is not a mere spacer but an active contributor to its biological activity.[1][2] An optimal linker length is crucial for inducing the correct proximity and orientation between the target protein and the E3 ligase to facilitate efficient ubiquitination and subsequent degradation.[3][4] A linker that is too short can introduce steric hindrance, preventing the formation of a stable and productive ternary complex.[1] Conversely, an excessively long and flexible linker can lead to a decrease in potency due to a higher entropic penalty upon binding and may result in inefficient ubiquitination.[1] Therefore, the "sweet spot" for linker length must be empirically determined for each target protein and E3 ligase pair.[1]

Data Presentation: Impact of PEG Linker Length on PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins. The key metrics presented are the half-maximal degradation concentration (DC50), which indicates the potency of the PROTAC, and the maximum degradation (Dmax), which reflects the efficacy.

Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs [3][5]

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16 ~95% ~1
19~70%~5
21~60%>10

Data suggests a 16-atom linker is optimal for ERα degradation.[3][5]

Table 2: Degradation Potency of TANK-binding kinase 1 (TBK1)-Targeting PROTACs [2][3]

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21 3 96%
2929276%

A 21-atom linker demonstrated the highest potency for TBK1 degradation.[2][3]

Table 3: Impact of PEG Linker Length on Bruton's Tyrosine Kinase (BTK)-Targeting PROTAC Activity in Mino Cells [4][6]

PROTACLinker CompositionDC50 (nM)Dmax (%)
NC-1 Non-covalent (PEG-based) 2.2 97%
RC-1Reversible covalent (PEG-based)--
RC-2Reversible covalent (PEG-based)--
RC-3Reversible covalent (PEG-based)--
IR-1Irreversible covalent (PEG-based)--
IR-2Irreversible covalent (PEG-based)--

PROTACs with shorter PEG linkers (less than 4 PEG units) exhibited impaired binding affinity for both BTK and the E3 ligase Cereblon (CRBN), suggesting a minimum linker length is required to avoid steric hindrance.[1] In this study, the non-covalent PROTAC with an optimized PEG linker showed the highest degradation potency.[6]

Table 4: Degradation Potency of a Cyclin-dependent kinase 9 (CDK9)-Targeting PROTAC [3]

PROTACLinker CompositionDC50 (µM)
PROTAC CDK9 degrader-6Amide-containing chain0.10 (CDK9^42), 0.14 (CDK9^55)

While a systematic study with varying PEG lengths was not presented, this data highlights the potency achievable with an optimized linker for the transcription factor CDK9.[3]

Experimental Protocols

The assessment of PROTAC activity involves a series of in vitro and cellular assays to determine target engagement, ternary complex formation, protein degradation, and downstream cellular effects. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

  • SDS-PAGE and Protein Transfer: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of protein degradation relative to the vehicle control.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

TR-FRET is a proximity-based assay used to measure the formation of the ternary complex in a solution-based format.

  • Reagents: Prepare the target protein, E3 ligase complex, and the PROTAC of interest. The target protein and a component of the E3 ligase complex are typically labeled with a FRET donor (e.g., terbium cryptate) and an acceptor (e.g., d2), respectively.

  • Assay Setup: In a microplate, add a fixed concentration of the labeled target protein and E3 ligase. Add serial dilutions of the PROTAC.

  • Incubation: Incubate the plate at room temperature for a specified time to allow for complex formation.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission of both the donor and acceptor fluorophores.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex.

NanoBRET™ Assay for Target Engagement and Ternary Complex Formation in Live Cells

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the real-time measurement of protein interactions within living cells.

  • Cell Line Generation: Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase.

  • Cell Plating and Labeling: Plate the engineered cells in a white-bottom microplate. Add a cell-permeable fluorescent tracer that binds to the E3 ligase of interest.

  • PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC.

  • Substrate Addition and Measurement: Add the NanoBRET™ substrate and immediately measure the BRET signal using a luminometer. The BRET signal is generated when the NanoLuc®-tagged target protein and the fluorescently-labeled E3 ligase are in close proximity due to the action of the PROTAC.

  • Data Analysis: An increase in the BRET signal indicates the formation of the ternary complex.

Mandatory Visualization

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->POI Release Ternary->PROTAC Recycling Ternary->E3 PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

PROTAC Mechanism of Action

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Data Analysis & Optimization Design Select Target & E3 Ligase Synthesis Synthesize PROTAC Library (Varying PEG Linker Lengths) Design->Synthesis Binding Target & E3 Binding Assays (e.g., FP, SPR) Synthesis->Binding Ternary Ternary Complex Formation (e.g., TR-FRET, NanoBRET) Binding->Ternary Degradation Protein Degradation Assay (Western Blot, ELISA) Ternary->Degradation CellViability Cell Viability/Toxicity Assays (e.g., MTS, CTG) Degradation->CellViability Analysis Determine DC50 & Dmax CellViability->Analysis SAR Establish Structure-Activity Relationship (SAR) Analysis->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Design

Experimental Workflow for PROTAC Assessment

References

Validating the Selectivity of a (S,R,S)-AHPC-O-PEG1-propargyl Based PROTAC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the on-target selectivity of a proteolysis-targeting chimera (PROTAC) is a critical step in preclinical validation. This guide provides a framework for assessing the selectivity of a PROTAC synthesized using the (S,R,S)-AHPC-O-PEG1-propargyl E3 ligase ligand, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We will objectively compare its hypothetical performance with an alternative VHL-based PROTAC and provide detailed experimental protocols and supporting data structures for validation.

Performance Comparison: (S,R,S)-AHPC-based PROTAC vs. Alternative

To illustrate the validation process, we present a hypothetical performance comparison between our PROTAC of interest, targeting Protein X, and a known selective VHL-based PROTAC targeting FBXO22, which utilizes a similar AHPC-derived ligand.

Table 1: Comparative Degradation Potency and Selectivity

ParameterPROTAC of Interest (Target: Protein X)Comparative PROTAC (Target: FBXO22)
VHL Ligand This compoundAHPC(Me)-C6-NH2
Target Protein Protein XFBXO22[1]
Cell Line User-defined cancer cell lineMOLT-4[1]
DC50 (Degradation) Hypothetical: 50 nM77 nM[1]
Dmax (Degradation) Hypothetical: >90%~99%[1]
Observed Off-Targets To be determinedNone significant in whole-cell proteomics[1]

Note: Data for the "PROTAC of Interest" is hypothetical and serves as a template for presenting experimental findings. The "Comparative PROTAC" data is from a published study on a highly selective FBXO22 degrader, demonstrating the potential for selectivity with AHPC-based VHL ligands.[1]

Experimental Protocols for Selectivity Validation

Rigorous experimental validation is paramount to confirm the selectivity of a novel PROTAC. The following are detailed methodologies for key experiments.

Western Blotting for On-Target Degradation

This protocol is used to quantify the degradation of the target protein in response to PROTAC treatment.[2][3]

a. Cell Treatment and Lysis:

  • Plate cells at a suitable density and allow them to adhere overnight.

  • Treat cells with varying concentrations of the this compound based PROTAC or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

b. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Normalize the protein concentration for all samples.

  • Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes to denature the proteins.

c. SDS-PAGE and Immunoblotting:

  • Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

d. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Quantitative Proteomics for Off-Target Analysis

To globally assess the selectivity of the PROTAC, a quantitative proteomics approach, such as Tandem Mass Tag (TMT)-based mass spectrometry, is employed to identify and quantify unintended protein degradation.[4][5]

a. Sample Preparation:

  • Treat cells with the PROTAC at a concentration that achieves significant on-target degradation (e.g., 5x DC50) and a vehicle control.

  • Harvest and lyse the cells as described for Western blotting.

  • Extract proteins and digest them into peptides using trypsin.

b. TMT Labeling and Fractionation:

  • Label the peptide samples from different treatment conditions with distinct TMT isobaric tags according to the manufacturer's protocol.

  • Combine the labeled peptide samples.

  • Fractionate the combined peptide mixture using high-pH reversed-phase liquid chromatography to reduce sample complexity.

c. LC-MS/MS Analysis:

  • Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

d. Data Analysis:

  • Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer) to identify and quantify proteins.

  • Normalize the protein abundance data.

  • Identify proteins that show a statistically significant decrease in abundance in the PROTAC-treated samples compared to the control. These are potential off-targets that require further validation.

Visualizing Key Processes

Diagrams are essential for illustrating the complex biological and experimental workflows involved in PROTAC selectivity validation.

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action cluster_formation Ternary Complex Formation PROTAC (S,R,S)-AHPC-based PROTAC TernaryComplex Ternary Complex (POI-PROTAC-VHL) PROTAC->TernaryComplex Target Target Protein (POI) Target->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb E1, E2, E3 activity Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Protein Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow Western Blot Workflow for PROTAC Validation cluster_cell_culture Cell Culture & Treatment cluster_biochemistry Biochemical Analysis cluster_analysis Data Analysis CellPlating 1. Plate Cells PROTACTreatment 2. Treat with PROTAC (Dose Response & Time Course) CellPlating->PROTACTreatment CellHarvest 3. Harvest & Lyse Cells PROTACTreatment->CellHarvest ProteinQuant 4. Protein Quantification CellHarvest->ProteinQuant SDSPAGE 5. SDS-PAGE ProteinQuant->SDSPAGE Transfer 6. Protein Transfer to Membrane SDSPAGE->Transfer Immunoblot 7. Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblot Detection 8. Signal Detection Immunoblot->Detection Densitometry 9. Densitometry Detection->Densitometry Normalization 10. Normalization to Loading Control Densitometry->Normalization Calculation 11. Calculate % Degradation (Determine DC50 & Dmax) Normalization->Calculation Proteomics_Workflow Quantitative Proteomics Workflow for Off-Target Analysis cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Interpretation CellTreatment 1. Treat Cells (PROTAC vs. Vehicle) LysisDigestion 2. Cell Lysis & Protein Digestion CellTreatment->LysisDigestion TMTLabeling 3. TMT Labeling LysisDigestion->TMTLabeling SamplePooling 4. Sample Pooling & Fractionation TMTLabeling->SamplePooling LCMS 5. LC-MS/MS Analysis SamplePooling->LCMS ProteinIDQuant 6. Protein Identification & Quantification LCMS->ProteinIDQuant StatAnalysis 7. Statistical Analysis ProteinIDQuant->StatAnalysis OffTargetID 8. Identification of Potential Off-Targets StatAnalysis->OffTargetID

References

A Researcher's Guide to Confirming On-Target Degradation and Differentiating Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation (TPD), ensuring that a novel degrader molecule specifically eliminates its intended protein of interest (POI) while minimizing collateral damage to the broader proteome is paramount for therapeutic success. Distinguishing between on-target degradation and off-target effects is a critical challenge that requires a multi-pronged, evidence-based approach. This guide provides a comparative overview of key experimental strategies, complete with detailed protocols and data presentation formats, to rigorously validate the specificity of protein degraders.

The core principle of a targeted protein degrader, such as a Proteolysis-Targeting Chimera (PROTAC) or a molecular glue, is to induce the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteome.[1][2][3] However, unintended interactions can lead to the degradation of other proteins, known as off-target effects, which can result in cellular toxicity and undesirable clinical outcomes.[4] Therefore, a thorough investigation of a degrader's specificity is a non-negotiable aspect of its preclinical evaluation.

Global Proteomic Profiling: The Unbiased Approach

Mass spectrometry-based proteomics is the gold standard for an unbiased, global assessment of changes in the cellular proteome following treatment with a degrader.[4][5][6][7][8] This technique allows for the simultaneous identification and quantification of thousands of proteins, providing a comprehensive landscape of the degrader's impact.

Experimental Protocol: Isobaric Labeling-Based Quantitative Proteomics (e.g., TMT or iTRAQ)

  • Cell Culture and Treatment: Treat the chosen cell line (e.g., MCF-7 for an ER-targeting PROTAC) with the degrader at various concentrations and time points. Include a vehicle control (e.g., DMSO) for comparison.[4]

  • Cell Lysis and Protein Digestion: Lyse the cells to extract total protein and then digest the proteins into smaller peptides using an enzyme like trypsin.[4]

  • Isobaric Labeling: Label the peptide samples from each condition with distinct isobaric tags (e.g., Tandem Mass Tags™ or iTRAQ® reagents). These tags have the same total mass but produce different reporter ion masses upon fragmentation in the mass spectrometer.[4]

  • Sample Multiplexing and Fractionation: Combine the labeled peptide samples into a single mixture. For complex proteomes, fractionation by liquid chromatography is often performed to reduce sample complexity.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The first mass scan (MS1) measures the mass-to-charge ratio of the intact peptides, and the second scan (MS/MS or MS2) fragments the peptides and measures the masses of the fragment ions, including the reporter ions from the isobaric tags.[4]

  • Data Analysis: Identify the peptides and their corresponding proteins using a protein database search algorithm. The relative abundance of each protein across the different conditions is determined by comparing the intensities of the reporter ions. Proteins showing a significant, dose-dependent decrease in abundance in the degrader-treated samples compared to the control are considered potential off-targets.[4]

Parameter Description Example Data
Protein ID Unique identifier for the protein (e.g., UniProt accession).P03372 (Estrogen Receptor)
Gene Name The official gene symbol.ESR1
Log2 Fold Change (Degrader vs. Vehicle) The log2 ratio of protein abundance in degrader-treated vs. vehicle-treated cells.-3.5
p-value Statistical significance of the change in protein abundance.< 0.001
Potential Off-Target? Yes/No, based on statistical significance and fold-change threshold.No (On-Target)

Table 1: Example Data from a Global Proteomics Experiment.

Global Proteomics Workflow for Off-Target Identification cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis cell_culture Cell Culture & Treatment (Degrader vs. Vehicle) lysis Cell Lysis & Protein Digestion cell_culture->lysis labeling Isobaric Labeling (e.g., TMT) lysis->labeling lc_msms LC-MS/MS Analysis labeling->lc_msms Multiplexed Sample database_search Database Search & Protein ID lc_msms->database_search MS Spectra quantification Relative Quantification database_search->quantification off_target_id Identification of Potential Off-Targets quantification->off_target_id

Caption: Workflow for identifying off-target effects using global proteomics.

Targeted Validation: Confirming the Hits

Once potential off-targets are identified through global proteomics, targeted assays are crucial for validation. These methods offer lower throughput but provide more direct and often more sensitive confirmation of degradation for specific proteins.

Western Blotting

A widely used and straightforward technique to visualize and quantify the degradation of specific proteins.[4]

Experimental Protocol: Western Blotting

  • Cell Treatment and Lysis: Treat cells with the degrader and vehicle control as in the proteomics experiment. Lyse the cells and determine the total protein concentration.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the potential off-target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

  • Detection and Quantification: Detect the signal using chemiluminescence or fluorescence imaging. The band intensity, corresponding to the protein level, can be quantified using densitometry software. A loading control (e.g., GAPDH or β-actin) is used to normalize for equal protein loading.

Protein Treatment Normalized Band Intensity (Arbitrary Units) % Degradation
On-Target (e.g., BRD4)Vehicle1.000%
Degrader (100 nM)0.1585%
Potential Off-Target 1Vehicle1.000%
Degrader (100 nM)0.955%
Potential Off-Target 2Vehicle1.000%
Degrader (100 nM)0.4060% (Confirmed Off-Target)

Table 2: Example Data from a Western Blot Validation Experiment.

In-Cell Western/ELISA

These are higher-throughput, plate-based immunoassays for quantifying specific protein levels directly in fixed cells (In-Cell Western) or in cell lysates (ELISA).[4] They are particularly useful for screening multiple compounds or concentrations.

Target Engagement: Is the Degrader Binding?

Confirming that the degrader physically interacts with its intended target and potential off-targets within the complex cellular environment is a critical step. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose as it is label-free and can be performed in physiologically relevant settings.[9][10][11][12][13]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat intact cells with the degrader or vehicle control.

  • Thermal Challenge: Heat the treated cells across a range of temperatures. Ligand binding typically stabilizes a protein, increasing its melting temperature.[4]

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the degrader indicates target engagement.

Protein Treatment Melting Temperature (Tm) in °C Thermal Shift (ΔTm) in °C
On-Target (e.g., CDK4)Vehicle48.5-
Degrader52.0+3.5
E3 Ligase (e.g., CRBN)Vehicle45.2-
Degrader47.8+2.6
Potential Off-TargetVehicle55.1-
Degrader55.3+0.2 (No significant engagement)

Table 3: Example Data from a CETSA Experiment.

CETSA Workflow for Target Engagement cell_treatment Treat Intact Cells (Degrader vs. Vehicle) heating Heat Cells to a Range of Temperatures cell_treatment->heating lysis Lyse Cells & Separate Soluble/Aggregated Proteins heating->lysis quantification Quantify Soluble Protein (Western Blot or MS) lysis->quantification analysis Generate Melting Curves & Determine ΔTm quantification->analysis

Caption: CETSA experimental workflow.

Genetic Approaches: Validating the Mechanism of Action

Genetic manipulation techniques are invaluable for confirming that the observed degradation is dependent on the intended E3 ligase and the proteasome, and for rescuing the phenotype caused by the degrader.

E3 Ligase Knockout/Knockdown

To verify that the degradation is mediated by the intended E3 ligase (e.g., CRBN or VHL), experiments can be performed in cell lines where the ligase has been knocked out (e.g., using CRISPR/Cas9) or its expression is reduced (e.g., using siRNA or shRNA).[2][14][15][16]

Expected Outcome: In the absence of the specific E3 ligase, the degrader should fail to induce the degradation of the on-target protein.

Proteasome Inhibition

To confirm that the degradation is dependent on the proteasome, cells can be pre-treated with a proteasome inhibitor (e.g., MG132 or bortezomib) before adding the degrader.[1]

Expected Outcome: Inhibition of the proteasome should block the degradation of the target protein, leading to its accumulation.

Rescue Experiments

If the degradation of the target protein leads to a specific cellular phenotype (e.g., decreased cell viability), a rescue experiment can be performed. This involves expressing a version of the target protein that is resistant to degradation (e.g., through mutation of the degrader binding site) and observing if this rescues the phenotype.

Expected Outcome: The expression of a non-degradable version of the target protein should reverse the cellular effects of the degrader.

Experiment Purpose Control Condition Experimental Condition Expected Outcome
E3 Ligase Knockout Confirm dependence on the specific E3 ligase.Wild-type cells + DegraderE3 Ligase KO cells + DegraderDegradation is abrogated in KO cells.
Proteasome Inhibition Confirm proteasome-dependent degradation.Degrader aloneProteasome Inhibitor + DegraderDegradation is blocked by the inhibitor.
Rescue with Mutant POI Link phenotype to on-target degradation.Cells with WT POI + DegraderCells with non-degradable POI + DegraderDegrader-induced phenotype is reversed.

Table 4: Summary of Mechanistic Validation Experiments.

Logical Flow for Mechanistic Validation cluster_pathway Targeted Protein Degradation Pathway cluster_interventions Experimental Interventions Degrader Degrader Ternary_Complex Ternary Complex (POI-Degrader-E3) Degrader->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation E3_KO E3 Ligase Knockout E3_KO->E3_Ligase Blocks Proteasome_Inhibitor Proteasome Inhibitor Proteasome_Inhibitor->Proteasome Blocks Mutant_POI Non-degradable POI Mutant_POI->Ternary_Complex Prevents Formation

Caption: Interventions to validate the degradation pathway.

Conclusion

The development of novel protein degraders holds immense promise for treating a wide range of diseases. However, a comprehensive and unbiased assessment of on-target versus off-target effects is a critical component of their preclinical and clinical development. By employing a combination of global proteomics for discovery, targeted biochemical and cellular assays for validation, and genetic approaches for mechanistic confirmation, researchers can build a robust data package that clearly defines the specificity profile of a degrader. This multi-faceted strategy is essential for minimizing potential toxicity and maximizing the therapeutic potential of this exciting new class of medicines.

References

Safety Operating Guide

Safe Disposal of (S,R,S)-AHPC-O-PEG1-propargyl: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate use by researchers, scientists, and drug development professionals, this document outlines the essential procedures for the safe disposal of (S,R,S)-AHPC-O-PEG1-propargyl. Adherence to these guidelines is critical to ensure personnel safety and mitigate environmental impact. This information is intended to complement, not supersede, your institution's specific environmental health and safety (EHS) protocols and the product's Safety Data Sheet (SDS).

This compound is an E3 ligand used in the synthesis of PROTACs.[1][2][3] Due to its chemical properties, specific handling and disposal protocols are mandatory. The compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4]

Key Safety and Hazard Information

A summary of the pertinent hazard information for this compound is provided below. This data is critical for understanding the risks associated with its handling and disposal.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[4]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[4]
Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following Personal Protective Equipment (PPE) is worn to prevent exposure:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat or impervious clothing.

  • Respiratory Protection: A suitable respirator may be necessary depending on the potential for aerosolization. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The following procedure outlines the safe disposal of this compound and associated contaminated materials.

Step 1: Waste Segregation

Proper segregation of waste is the first critical step to ensure safe and compliant disposal.

  • Solid Waste:

    • Unused or expired solid this compound should be collected in its original container or a clearly labeled, sealed waste bag.

    • Contaminated disposable labware, such as pipette tips, tubes, and weighing papers, must be placed in a designated solid hazardous waste container.[5]

  • Liquid Waste:

    • Aqueous and organic solutions containing this compound must be collected in a dedicated, labeled hazardous waste container for liquids.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[6]

  • Decontamination of Non-Disposable Labware:

    • Glassware and other reusable equipment should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol).

    • The rinsate from this cleaning process must be collected as hazardous liquid waste.[5]

Step 2: Waste Container Management

Proper labeling and storage of waste containers are essential for safety and regulatory compliance.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., "Harmful," "Aquatic Hazard").

  • Storage: Keep all hazardous waste containers securely sealed and store them in a designated, secondary containment area while awaiting pickup.[5] This area should be cool, dry, and well-ventilated.

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • Evacuate and Ventilate: For any spill, evacuate non-essential personnel from the immediate vicinity and ensure adequate ventilation.[5]

  • Containment: For small spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the substance.

  • Collection: Wearing appropriate PPE, carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[6]

  • Large Spills: In the case of a large spill, evacuate the area and immediately contact your institution's EHS office.[6]

Step 4: Final Disposal

The final disposal of this compound must be handled by qualified professionals.

  • Professional Disposal: Arrange for the collection of the hazardous waste by contacting your institution's EHS department or a licensed chemical waste disposal contractor.[7]

  • Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[8] Never dispose of this compound down the drain or in regular trash.[6] The recommended disposal method is to an approved waste disposal plant.[4]

Visual Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: Identify Waste (Solid, Liquid, Labware) B Wear Appropriate PPE A->B C Segregate Waste Streams B->C D Solid Waste Container C->D E Liquid Waste Container C->E F Decontaminate Reusable Labware (Collect Rinsate) C->F G Label Waste Containers Correctly D->G E->G F->E H Store in Designated Area G->H I Contact EHS for Pickup H->I J End: Professional Disposal I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling (S,R,S)-AHPC-O-PEG1-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals must adhere to stringent safety protocols when handling (S,R,S)-AHPC-O-PEG1-propargyl, a compound utilized as an E3 ligand for the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1][2] This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[3]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[4]

  • Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[3]

  • Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[3]

A related compound, (S,R,S)-AHPC monohydrochloride, is also classified as harmful if swallowed, and causes skin and serious eye irritation, and may cause respiratory irritation.[4] Compounds with a propargyl group, such as propargyl bromide, are noted to be poisonous and should be handled with care in well-ventilated areas.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.

Body Part Required PPE Specifications and Best Practices
Eyes and Face Safety goggles with side-shields and a face shield.[4][6]A face shield should be worn over safety glasses, especially when there is a risk of splashing or explosion.[7]
Hands Chemically resistant, powder-free gloves (e.g., nitrile or neoprene).[4][8]Double gloving is recommended.[8][9] Gloves should be inspected before use and changed regularly (e.g., every 30-60 minutes) or immediately upon contamination.[9] Avoid PVC gloves as they offer little chemical protection.[9]
Body Impervious laboratory coat or gown.[4][8]A disposable gown made of a material resistant to chemical permeation (e.g., polyethylene-coated polypropylene) is preferred.[8] Lab coats should be fully buttoned.[7]
Respiratory Use in a well-ventilated area or with a suitable respirator.Work should be conducted in a chemical fume hood.[5] If engineering controls are insufficient, a respirator may be required.[7]
Feet Closed-toe, closed-heel shoes.Shoes should fully cover the feet to protect against spills.[7]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Gather Required PPE A->B C Prepare Work Area (Fume Hood) B->C D Don PPE C->D Start Experiment E Weigh/Measure Compound D->E F Perform Experiment E->F G Decontaminate Surfaces F->G Complete Experiment H Dispose of Waste G->H I Doff PPE H->I cluster_controls Control Hierarchy A Hazard Identification (this compound) B Risk Assessment (Exposure Potential) A->B C Control Measures B->C D Engineering Controls (Fume Hood) C->D E Administrative Controls (SOPs, Training) C->E F Personal Protective Equipment (Gloves, Goggles, Gown) C->F

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.